prostaglandin D2 methyl ester
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
methyl (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-19,22-23H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBMQMMGBBWUOZ-BYNKDMOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49852-81-5 | |
| Record name | Prostaglandin D2 methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049852815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
What is the function of prostaglandin D2 methyl ester in cellular pathways?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.[1][2] Its methyl ester, Prostaglandin D2 Methyl Ester (PGD2-ME), serves as a valuable research tool due to its enhanced lipid solubility and cell permeability, acting as a prodrug that is hydrolyzed intracellularly to the active PGD2.[3][4][5] This guide provides an in-depth technical overview of the function of PGD2-ME in cellular pathways, focusing on its interaction with target receptors, downstream signaling events, and the experimental methodologies used to elucidate these functions.
Core Function and Receptor Interactions
PGD2-ME exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3][5][6] These two receptors often trigger opposing cellular responses, highlighting the complex and context-dependent role of PGD2 signaling.
Receptor Binding Affinities
PGD2-ME binds to both human and mouse DP1 and DP2 receptors. The binding affinities (Ki) are summarized in the table below. It is important to note that PGD2-ME generally exhibits a 5- to 10-fold lower affinity for these receptors compared to PGD2 itself.[4][5]
| Receptor Target | Species | Ki (nM) |
| CRTH2 (DP2) | Human (hCRTH2) | 460[3] |
| DP1 | Human (hDP) | 270[3] |
| CRTH2 (DP2) | Mouse (mCRTH2) | 160[3] |
| DP1 | Mouse (mDP) | 175[3] |
Cellular Signaling Pathways
The activation of DP1 and DP2 receptors by PGD2 (following the hydrolysis of PGD2-ME) initiates distinct downstream signaling cascades.
DP1 Receptor Signaling
The DP1 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a range of cellular responses, often associated with anti-inflammatory effects and relaxation of smooth muscle.[7]
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound - Cayman Chemical [bioscience.co.uk]
- 7. Prostaglandin D2 is a novel repressor of IFNγ induced indoleamine-2,3-dioxygenase via the DP1 receptor and cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of Prostaglandin D2 Methyl Ester in Inflammation: A Technical Guide
Issued: December 6, 2025
Abstract
Prostaglandin (B15479496) D2 (PGD2) is a primary cyclooxygenase metabolite of arachidonic acid, predominantly produced by mast cells, Th2 cells, and macrophages during inflammatory responses.[1][2][3] Prostaglandin D2 methyl ester (PGD2-ME) is a more lipid-soluble and cell-permeable prodrug form of PGD2, making it a valuable tool for in vitro and in vivo research.[4] This technical guide provides an in-depth analysis of the biological role of PGD2-ME in inflammation, focusing on its dualistic mechanism of action mediated by two distinct G protein-coupled receptors: the D prostanoid receptor (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[5][6] The activation of these receptors often leads to opposing physiological outcomes, positioning PGD2 signaling as a critical, context-dependent regulator of inflammatory processes.[5][6] This document details the signaling pathways, summarizes quantitative biological data, and provides relevant experimental protocols for researchers, scientists, and drug development professionals.
Introduction: Synthesis and Metabolism
Prostaglandin D2 (PGD2) is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, which produces the intermediate PGH2.[6][7] PGH2 is then converted to PGD2 by the action of either hematopoietic PGD synthase (H-PGDS) or lipocalin-type PGD synthase (L-PGDS).[5] H-PGDS is primarily expressed in immune cells like mast cells, while L-PGDS is found mainly in the central nervous system.[5] PGD2 has a short half-life in vivo and is rapidly metabolized into products such as 15d-PGJ2 or 9α11β-PGF2α.[5][8]
PGD2 methyl ester (PGD2-ME) is a synthetic analog of PGD2.[4] As a more lipid-soluble ester form, it exhibits enhanced cell permeability, serving as a prodrug that is hydrolyzed intracellularly to the active PGD2.[4] This property makes it a useful tool for studying the effects of PGD2 in cellular assays.
Mechanism of Action: The DP1 and DP2 Receptors
PGD2 and its prodrug PGD2-ME exert their biological effects by binding to two distinct G protein-coupled receptors: DP1 and DP2 (CRTH2).[5][6] These receptors often trigger opposing downstream signaling cascades, resulting in either anti-inflammatory or pro-inflammatory outcomes.[5][9]
-
DP1 Receptor: The DP1 receptor is coupled to the Gαs protein.[10] Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which generally mediates anti-inflammatory and vasorelaxant effects.[9][10] DP1 signaling has been shown to inhibit the migration and activation of neutrophils, dendritic cells, and T cells.[5]
-
DP2 Receptor (CRTH2): The DP2 receptor is coupled to the Gαi protein.[11] Its activation suppresses adenylyl cyclase, leading to a decrease in cAMP and an increase in intracellular calcium.[9] This pathway is predominantly pro-inflammatory, promoting the chemotaxis and activation of key allergic inflammatory cells, including Th2 lymphocytes, eosinophils, and basophils.[2][11]
The ultimate physiological effect of PGD2 signaling depends on the relative expression of DP1 and DP2 receptors on target cells and the specific inflammatory context.[5]
Signaling Pathways and Cellular Effects
The differential signaling initiated by DP1 and DP2 activation dictates the cellular response to PGD2-ME.
Activation of the DP1 receptor by PGD2 leads to Gαs protein activation, which stimulates adenylyl cyclase to produce cAMP.[9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate anti-inflammatory effects.[9] These effects include the inhibition of immune cell recruitment and activation, as well as promoting neuronal protection against excitotoxicity.[5][9] In some contexts, DP1 signaling can enhance endothelial barrier function, reducing vascular permeability associated with inflammation.[12]
Activation of the DP2 receptor initiates a Gαi-mediated cascade. This inhibits adenylyl cyclase, reducing cAMP levels, while also activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and together with DAG, activates Protein Kinase C (PKC). This signaling promotes pro-inflammatory activities such as cell migration (chemotaxis), degranulation, and the production of Th2 cytokines like IL-4, IL-5, and IL-13.[2][13]
-
Eosinophils, Basophils, and Th2 Cells: PGD2 is a potent chemoattractant for these cells, acting primarily through the DP2 (CRTH2) receptor.[2][14] This action is central to the recruitment of these cells to sites of allergic inflammation, such as in asthma.[2] PGD2 also stimulates Th2 cells to produce pro-inflammatory cytokines (IL-4, IL-5, IL-13) via DP2.[13]
-
Dendritic Cells (DCs): PGD2 signaling in DCs can be complex. DP1 activation on DCs can suppress their migration and maturation, exerting an anti-inflammatory effect.[5]
-
Neutrophils: PGD2 has been shown to inhibit the recruitment of neutrophils via the DP1 receptor, contributing to the resolution of inflammation.[5]
-
Microglia and Macrophages: In the central nervous system, PGD2 signaling through the DP1 receptor on microglia and macrophages is generally anti-inflammatory and protective against neuronal injury.[9][15]
Quantitative Biological Data
The affinity and potency of PGD2-ME and related compounds have been characterized in various studies.
Table 1: Binding Affinities (Ki) of this compound
| Compound | Receptor | Species | Ki (nM) | Reference |
| PGD2 Methyl Ester | mCRTH2 (DP2) | Mouse | 160 | [16] |
| PGD2 Methyl Ester | mDP (DP1) | Mouse | 175 | [16] |
| PGD2 Methyl Ester | hCRTH2 (DP2) | Human | 460 | [16] |
| PGD2 Methyl Ester | hDP (DP1) | Human | 270 | [16] |
| Data indicates that PGD2-ME binds to both DP1 and DP2 receptors in the nanomolar range. It is noted to have a 5-10 fold lower affinity than PGD2 itself.[4] |
Table 2: Functional Potency (EC50) of PGD2 and Analogs on Human Eosinophils
| Compound | Assay | EC50 (nM) | Reference |
| 15R-methyl-PGD2 | Eosinophil Chemoattraction | 1.7 | [17] |
| PGD2 | Eosinophil Chemoattraction | 10 | [17] |
| 15S-methyl-PGD2 | Eosinophil Chemoattraction | 128 | [17] |
| This data highlights the potent pro-inflammatory, chemotactic effect of PGD2 on eosinophils, mediated by the DP2 receptor.[17] |
Key Experimental Protocols
The following section outlines generalized protocols for studying the effects of PGD2-ME on inflammatory cells.
This protocol is used to quantify the migration of immune cells in response to a chemoattractant like PGD2-ME.
-
Cell Preparation: Isolate target immune cells (e.g., eosinophils, Th2 cells) from whole blood or culture. Resuspend cells in an appropriate assay medium (e.g., RPMI with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup:
-
Add PGD2-ME or a control vehicle at various concentrations to the lower wells of a Boyden chamber plate.
-
Place a porous polycarbonate membrane (e.g., 5 µm pore size) over the lower wells.
-
Add the cell suspension to the upper chamber (the insert).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours to allow for cell migration.
-
Quantification:
-
Remove the inserts and wipe off non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope. Alternatively, use a fluorescently-labeled cell population and quantify migration using a plate reader.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of PGD2-ME to determine the EC50 value.
This protocol measures the increase in intracellular calcium concentration following DP2 receptor activation.
-
Cell Preparation: Prepare a suspension of target cells (e.g., human eosinophils) at 1-5 x 10⁶ cells/mL in a buffer like HBSS.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM), typically at a concentration of 5-6 µM.[18] Incubate for 30-60 minutes at room temperature or 37°C, allowing the ester to be cleaved, trapping the dye inside the cells.
-
Washing: Wash the cells twice with buffer to remove extracellular dye.
-
Measurement:
-
Place the cell suspension in a fluorometer cuvette or a microplate.
-
Establish a stable baseline fluorescence reading.
-
Inject PGD2-ME to achieve the desired final concentration.
-
Record the change in fluorescence over time. For Fura-2, this involves measuring emission at ~510 nm while alternating excitation between ~340 nm and ~380 nm. The ratio of the two signals is proportional to the intracellular calcium concentration.
-
-
Data Analysis: The peak change in fluorescence ratio after agonist addition is used to quantify the response.
This protocol quantifies the release of specific cytokines (e.g., IL-5, IL-13) from cells stimulated with PGD2-ME.
-
Cell Culture and Stimulation: Plate target cells (e.g., Th2 cells) in a culture plate and allow them to rest. Stimulate the cells with various concentrations of PGD2-ME for a predetermined time (e.g., 8-24 hours).[13]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the cytokine of interest (e.g., human IL-5).
-
Coat a 96-well plate with a capture antibody.
-
Add standards and the collected cell supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add a streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
-
Data Reading and Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve and use it to calculate the concentration of the cytokine in each sample.
Conclusion
This compound, as a stable and cell-permeable prodrug of PGD2, is an indispensable tool for dissecting the complex role of this lipid mediator in inflammation. Its biological activity is a tale of two receptors: the anti-inflammatory DP1 and the pro-inflammatory DP2 (CRTH2). Activation of DP1 generally leads to the suppression of inflammatory responses, while DP2 activation promotes the recruitment and activation of key cells involved in type 2 and allergic inflammation. This dualistic nature means that the net effect of PGD2 signaling is highly dependent on the cellular context, the stage of the inflammatory response, and the relative expression of its two receptors. For drug development professionals, targeting specific PGD2 receptors—either with agonists for DP1 or antagonists for DP2—represents a promising strategy for modulating inflammatory diseases such as asthma, allergic rhinitis, and certain autoimmune conditions. A thorough understanding of this dichotomous signaling pathway is critical for the successful therapeutic exploitation of this axis.
References
- 1. mastattack.org [mastattack.org]
- 2. Prostaglandin regulation of type 2 inflammation: From basic biology to therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of anti-inflammatory role of prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bjbms.org [bjbms.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 12. Anti-inflammatory role of PGD2 in acute lung inflammation and therapeutic application of its signal enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. publications.ersnet.org [publications.ersnet.org]
Prostaglandin D2 Methyl Ester: A Technical Guide to its Interaction with DP1 and CRTH2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including sleep regulation, allergic inflammation, and immune responses. Its biological effects are primarily mediated through two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Prostaglandin D2 methyl ester (PGD2-ME) is a synthetic analog and prodrug of PGD2, designed for increased lipophilicity and cell permeability. This technical guide provides an in-depth analysis of the mechanism of action of PGD2-ME on DP1 and CRTH2 receptors, summarizing key binding and functional data, detailing experimental methodologies, and visualizing the associated signaling pathways.
Receptor Binding and Functional Activity
PGD2-ME exhibits a lower binding affinity for both DP1 and CRTH2 receptors compared to its parent compound, PGD2. This is consistent with its role as a prodrug, which is metabolized intracellularly to the more active PGD2. The binding affinities (Ki) of PGD2-ME for human DP1 and CRTH2 receptors have been determined to be 270 nM and 460 nM, respectively[1]. It is reported that PGD2-ME has a 5-10 fold lower affinity than PGD2[2][3].
While specific functional potency data (EC50/IC50) for PGD2-ME is not extensively available, the functional consequences of receptor activation can be inferred from the well-characterized actions of PGD2. It is anticipated that PGD2-ME would elicit similar downstream effects but with lower potency, corresponding to its reduced binding affinity.
| Ligand | Receptor | Species | Assay Type | Value | Unit | Reference |
| PGD2 Methyl Ester | hDP1 | Human | Competition Binding (Ki) | 270 | nM | [1] |
| PGD2 Methyl Ester | hCRTH2 | Human | Competition Binding (Ki) | 460 | nM | [1] |
| PGD2 | hCRTH2 | Human | Competition Binding (Ki) | 2.4 ± 0.2 | nM | [4] |
| PGD2 | hCRTH2 | Human | cAMP Inhibition (EC50) | 1.8 ± 0.4 | nM | [4] |
| PGD2 | hCRTH2 | Human | Calcium Mobilization (EC50) | 22.1 ± 4.4 | nM | [4] |
Table 1: Quantitative data for PGD2 Methyl Ester and PGD2 binding and functional activity at DP1 and CRTH2 receptors.
Signaling Pathways
The activation of DP1 and CRTH2 receptors by PGD2 (and consequently, by its active metabolite from PGD2-ME) initiates distinct intracellular signaling cascades due to their coupling to different G proteins.
DP1 Receptor Signaling
The DP1 receptor is coupled to the stimulatory G protein, Gs. Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets, mediating cellular responses such as vasodilation and inhibition of platelet aggregation.
CRTH2 Receptor Signaling
In contrast to DP1, the CRTH2 receptor is coupled to the inhibitory G protein, Gi/o. Activation of CRTH2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the dissociated Gi/o protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signal for various cellular responses, including chemotaxis of immune cells like eosinophils and Th2 lymphocytes.
Experimental Protocols
The characterization of PGD2-ME's interaction with DP1 and CRTH2 receptors involves a suite of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound (e.g., PGD2-ME) by measuring its ability to displace a radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably overexpressing either human DP1 or CRTH2 are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]PGD2), and varying concentrations of the unlabeled test compound (PGD2-ME).
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of PGD2-ME that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Measurement Assay
This functional assay is used to determine the effect of a ligand on the DP1 receptor by measuring changes in intracellular cAMP levels.
Methodology:
-
Cell Culture: Cells expressing the DP1 receptor are seeded in a 96-well plate and cultured overnight.
-
Compound Treatment: The culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the cells are pre-incubated. Subsequently, cells are treated with varying concentrations of PGD2-ME.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.
-
Data Analysis: A dose-response curve is generated to determine the EC50 value for cAMP production.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a ligand to activate the CRTH2 receptor by detecting transient increases in intracellular calcium concentration.
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the CRTH2 receptor are seeded in a 96-well plate. On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Compound Addition: The plate is placed in a fluorescence plate reader with automated injection capabilities. Baseline fluorescence is measured before the addition of varying concentrations of PGD2-ME.
-
Fluorescence Measurement: Changes in fluorescence intensity, which correlate with changes in intracellular calcium levels, are monitored in real-time immediately after compound addition.
-
Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve and calculate the EC50 value for calcium mobilization.
Conclusion
This compound serves as a valuable research tool for investigating the roles of the DP1 and CRTH2 receptors. While it exhibits a lower affinity for these receptors compared to PGD2, its enhanced cell permeability makes it a useful prodrug for studying intracellularly-mediated effects. The distinct signaling pathways activated by these two receptors—cAMP elevation via DP1 and cAMP inhibition/calcium mobilization via CRTH2—underscore their differential and sometimes opposing roles in physiology and disease. The experimental protocols detailed herein provide a framework for the continued characterization of PGD2-ME and other novel ligands targeting this important class of receptors, aiding in the development of new therapeutics for allergic and inflammatory diseases.
References
Prostaglandin D2 Methyl Ester: An In-depth Technical Guide on its In Vivo Synthesis and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo synthesis and metabolism of Prostaglandin (B15479496) D2 methyl ester (PGD2-ME). It delves into the biosynthetic pathways of its parent compound, Prostaglandin D2 (PGD2), its subsequent metabolic fate, and the analytical methodologies used for its quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of eicosanoids and their role in health and disease.
Introduction to Prostaglandin D2 and its Methyl Ester
Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid, playing a crucial role in various physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation.[1][2][3] It is the primary eicosanoid product of mast cells.[1] PGD2 exerts its biological effects through two distinct G protein-coupled receptors: DP1 (PTGDR) and DP2 (CRTH2).[2][4] Prostaglandin D2 methyl ester (PGD2-ME) is a more lipid-soluble and cell-permeable prodrug form of PGD2.[1][5] This enhanced lipophilicity facilitates its passage across cell membranes, making it a useful tool for in vitro and in vivo studies. In vivo, it is anticipated that PGD2-ME is rapidly hydrolyzed by non-specific esterases to the active PGD2.
In Vivo Synthesis of Prostaglandin D2
The synthesis of PGD2 in vivo is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane.
Arachidonic Acid Release
Upon cellular stimulation by various stimuli, including inflammatory signals, phospholipase A2 enzymes cleave arachidonic acid from membrane phospholipids.[6][7]
Conversion of Arachidonic Acid to Prostaglandin H2
Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of prostaglandin H synthase, which has two key enzymatic activities: cyclooxygenase (COX) and peroxidase.[6][7] There are two major isoforms of the COX enzyme:
-
COX-1: Constitutively expressed in most tissues and responsible for "housekeeping" functions.[6][8]
-
COX-2: Inducible by inflammatory stimuli, cytokines, and growth factors.[6][8]
Isomerization of Prostaglandin H2 to Prostaglandin D2
The final step in PGD2 synthesis is the isomerization of PGH2, a reaction catalyzed by Prostaglandin D synthases (PGDS).[3][8] Two distinct PGDS enzymes have been identified:
-
Lipocalin-type PGD synthase (L-PGDS): Found predominantly in the central nervous system, male genital organs, and the heart.[3]
-
Hematopoietic PGD synthase (H-PGDS): Primarily located in immune cells such as mast cells, antigen-presenting cells, and Th2 cells.[3][9]
The tissue-specific expression of these enzymes dictates the primary sites of PGD2 production.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin D synthase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Activation of the prostaglandin D2 metabolic pathway in Crohn’s disease: involvement of the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery and Scientific Journey of Prostaglandin D2: A Technical Guide
An In-depth Exploration of the History, Biochemistry, and Foundational Research of a Key Eicosanoid
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a prominent member of the prostaglandin family, a group of lipid compounds derived from fatty acids that exert a wide array of physiological and pathological effects. First identified in the mid-20th century, the journey of PGD2 research has unveiled its critical roles in processes ranging from sleep regulation and allergic inflammation to smooth muscle contraction and inhibition of platelet aggregation. This technical guide provides a comprehensive overview of the discovery and history of PGD2 research, detailing its biosynthesis, receptor signaling, and the seminal experimental methodologies that have been pivotal to its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the foundational science of PGD2.
The Dawn of Prostaglandin Research and the Identification of PGD2
The story of prostaglandins (B1171923) begins in the 1930s, when Swedish physiologist Ulf von Euler first identified a biologically active substance in human semen capable of inducing uterine contractions and lowering blood pressure[1]. He named this substance "prostaglandin," believing it originated from the prostate gland[1]. It would take several decades of research to understand that prostaglandins are produced by nearly all tissues in the body[1].
The specific identification of PGD2 came later, with significant contributions from researchers like Hamberg in 1973, who elucidated its structure and synthesis[2][3][4]. Early research focused on differentiating the various prostaglandins and understanding their unique biological activities. It was discovered that PGD2 is a major prostanoid in a variety of tissues and is produced through the enzymatic conversion of prostaglandin H2 (PGH2)[5][6].
Biosynthesis of Prostaglandin D2
The synthesis of PGD2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane by phospholipase A2. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then convert arachidonic acid into the unstable intermediate PGH2[1][2]. The final and rate-limiting step in PGD2 production is the isomerization of PGH2, a reaction catalyzed by two distinct enzymes known as PGD synthases (PGDS).
There are two main isoforms of PGD synthase:
-
Lipocalin-type PGD synthase (L-PGDS): This enzyme is predominantly found in the central nervous system, male genital organs, and the human heart[5][7][8]. In the brain, L-PGDS is localized in the leptomeninges, choroid plexus, and oligodendrocytes and is secreted into the cerebrospinal fluid[5].
-
Hematopoietic PGD synthase (H-PGDS): As its name suggests, H-PGDS is primarily expressed in hematopoietic cells, including mast cells, antigen-presenting cells, and Th2 cells[6][9][10][11]. It is a member of the sigma class of glutathione (B108866) S-transferases and requires glutathione as a cofactor for its enzymatic activity[8][9][10].
The differential expression of these two synthases accounts for the tissue-specific production and diverse physiological roles of PGD2.
Figure 1. Biosynthesis pathway of Prostaglandin D2.
Prostaglandin D2 Receptors and Signaling Pathways
PGD2 exerts its diverse biological effects by binding to and activating two distinct G protein-coupled receptors (GPCRs): the DP1 receptor and the DP2 receptor (also known as CRTH2)[2][3][4][9]. These two receptors often mediate opposing or distinct cellular responses.
The DP1 Receptor
The DP1 receptor was the first PGD2 receptor to be identified and is coupled to a Gs alpha subunit. Upon activation by PGD2, the Gs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response. DP1 receptor activation is associated with vasodilation, inhibition of platelet aggregation, and sleep regulation[9][10].
The DP2 (CRTH2) Receptor
The DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), is more closely related to chemoattractant receptors than to other prostanoid receptors. It couples to a Gi alpha subunit, which, upon activation, inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels[9]. Activation of the DP2 receptor is also linked to an increase in intracellular calcium levels[9]. This receptor is predominantly expressed on immune cells such as eosinophils, basophils, and Th2 lymphocytes, and its activation is primarily associated with pro-inflammatory and allergic responses, including chemotaxis of these cells[9][11].
Figure 2. Signaling pathways of PGD2 via DP1 and DP2 (CRTH2) receptors.
Quantitative Data in PGD2 Research
The following tables summarize key quantitative data from foundational and subsequent research on PGD2, its synthases, and receptors.
Table 1: Physiological Concentrations of Prostaglandin D2
| Biological Fluid | Condition | Concentration Range | Detection Method | Reference |
| Human Venous Plasma | Healthy Volunteers (Baseline) | Not Detected (< 5 pg/mL) | GC-MS | |
| Human Venous Plasma | Intravenous Infusion (128 ng/kg/min) | 724 - 1444 pg/mL | GC-MS |
Table 2: Receptor Binding Affinities for Prostaglandin D2
| Receptor | Ligand | Binding Affinity (Kd or Ki) | Cell/Tissue System | Reference |
| DP1 | PGD2 | ~0.5 - 1 nM | Various | |
| DP2 (CRTH2) | PGD2 | High Affinity: Kd = 2.5 nM | Recombinant hCRTH2 in HEK293(EBNA) cells | [9] |
| DP2 (CRTH2) | PGD2 | Low Affinity: Kd = 109 nM | Recombinant hCRTH2 in HEK293(EBNA) cells | [9] |
| DP2 (CRTH2) | PGD2 | Ki = 2.4 ± 0.2 nM | Recombinant hCRTH2 in HEK293(EBNA) cells | [9] |
| DP2 (CRTH2) | 13,14-dihydro-15-keto PGD2 | Ki = 2.91 ± 0.29 nM | Recombinant hCRTH2 in HEK293(EBNA) cells | [9] |
| DP2 (CRTH2) | 15-deoxy-Δ12,14-PGJ2 | Ki = 3.15 ± 0.32 nM | Recombinant hCRTH2 in HEK293(EBNA) cells | [9] |
Table 3: Enzyme Kinetic Parameters for PGD Synthases
| Enzyme | Substrate/Cofactor | Kinetic Parameter | Value | Source Organism | Reference |
| Lipocalin-type PGD Synthase (L-PGDS) | PGH2 | Turnover number | 170 min-1 | Rat | [5] |
| Lipocalin-type PGD Synthase (L-PGDS) | PGD2 (product inhibition) | Ki | 189 µM | Mouse | |
| Hematopoietic PGD Synthase (H-PGDS) | - | Specific Activity | 24 µmol/mg/min | Recombinant | |
| Hematopoietic PGD Synthase (H-PGDS) | Glutathione (GSH) | Km | 0.14 mM | Human |
Historical Experimental Protocols
The quantification and characterization of prostaglandins in their early days were challenging due to their low physiological concentrations and instability. Several key methodologies were developed and refined over time.
Bioassays
Before the advent of more sophisticated analytical techniques, bioassays were the primary method for detecting and quantifying prostaglandins. These assays relied on the physiological response of isolated tissues to the prostaglandin-containing samples.
-
Principle: The contraction or relaxation of a specific smooth muscle preparation is measured in response to a sample and compared to the response elicited by known concentrations of a standard prostaglandin.
-
Typical Protocol:
-
Tissue Preparation: A strip of smooth muscle tissue, such as rabbit coeliac artery, bovine coronary artery, or human oviduct, is dissected and mounted in an organ bath[2]. The bath contains a physiological salt solution maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Transducer Attachment: The tissue is connected to a force or displacement transducer to record changes in muscle tension or length[2].
-
Superfusion/Perfusion: The tissue is continuously superfused or perfused with the physiological solution[2].
-
Sample/Standard Application: Aliquots of the sample extract or standard prostaglandin solutions are introduced into the superfusion/perfusion stream.
-
Response Measurement: The resulting contraction or relaxation is recorded. The magnitude of the response is proportional to the concentration of the active prostaglandin.
-
Quantification: The concentration of the prostaglandin in the sample is determined by comparing its effect to a standard dose-response curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS became a cornerstone for the definitive identification and quantification of prostaglandins due to its high sensitivity and specificity.
-
Principle: Prostaglandins are chemically derivatized to make them volatile, then separated by gas chromatography and detected by a mass spectrometer. Stable isotope-labeled internal standards are used for accurate quantification.
-
Typical Protocol (based on early methods):
-
Sample Collection and Extraction: Biological samples (e.g., plasma) are collected, and an internal standard (e.g., deuterated PGD2) is added. Prostaglandins are then extracted from the sample using an organic solvent.
-
Purification: The extract is often subjected to one or more chromatographic steps (e.g., thin-layer chromatography or column chromatography) to separate the prostaglandin of interest from other lipids and interfering substances.
-
Derivatization: The purified prostaglandin is chemically modified to increase its volatility and thermal stability for GC analysis. This typically involves esterification of the carboxyl group and formation of a silyl (B83357) ether from the hydroxyl groups.
-
GC Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
-
MS Detection and Quantification: As the derivatized prostaglandin elutes from the GC column, it enters the mass spectrometer. The molecule is ionized (e.g., by negative ion chemical ionization), and the mass-to-charge ratio of the resulting ions is measured. By monitoring specific ions for the native and isotope-labeled prostaglandin, the amount of PGD2 in the original sample can be accurately quantified.
-
Figure 3. General workflow for PGD2 analysis by GC-MS in early research.
Radioimmunoassay (RIA)
RIA is a highly sensitive immunoassay technique that was widely used for measuring the concentration of prostaglandins in biological fluids.
-
Principle: This method is based on the competitive binding of a radiolabeled prostaglandin and an unlabeled prostaglandin (from the sample) to a limited amount of a specific antibody.
-
Typical Protocol:
-
Antibody Coating: A known quantity of a specific anti-PGD2 antibody is immobilized onto the surface of a microtiter plate well or tube.
-
Competitive Binding: A known amount of radiolabeled PGD2 (e.g., labeled with tritium (B154650) or 125I) is mixed with the sample containing an unknown amount of unlabeled PGD2. This mixture is then added to the antibody-coated well.
-
Incubation: The mixture is incubated to allow the labeled and unlabeled PGD2 to compete for binding to the antibody.
-
Washing: The unbound prostaglandins are washed away.
-
Detection: The amount of radioactivity in the well, which is inversely proportional to the concentration of unlabeled PGD2 in the sample, is measured using a gamma counter or a scintillation counter.
-
Quantification: The concentration of PGD2 in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled PGD2.
-
Conclusion and Future Perspectives
The discovery and subsequent decades of research on prostaglandin D2 have transformed our understanding of lipid mediators in health and disease. From its initial identification as a product of the arachidonic acid cascade to the characterization of its dual-acting receptor system, the scientific journey of PGD2 has been one of increasing complexity and significance. The foundational experimental techniques, though now largely superseded by more advanced technologies, were instrumental in laying the groundwork for our current knowledge.
Today, PGD2 and its signaling pathways are recognized as key players in a multitude of physiological and pathophysiological processes. The pro-inflammatory actions mediated by the DP2 (CRTH2) receptor have made it a significant target for the development of new therapies for allergic diseases such as asthma and allergic rhinitis. Conversely, the roles of the DP1 receptor in vasodilation and sleep continue to be areas of active investigation. The ongoing exploration of the intricate biology of PGD2 promises to yield further insights and novel therapeutic opportunities for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. caymanchem.com [caymanchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Structure and chemical properties of prostaglandin D2 methyl ester.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D2 methyl ester (PGD2-ME) is a pivotal molecule in the study of eicosanoid signaling pathways. As a more lipid-soluble and cell-permeable analog of Prostaglandin D2 (PGD2), it serves as a valuable tool for investigating the physiological and pathological roles of PGD2. This technical guide provides an in-depth overview of the structure, chemical properties, and biological activity of PGD2-ME. Detailed experimental protocols for its synthesis, characterization, and use in key biological assays are presented to facilitate its application in research and drug development.
Introduction
Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid, playing a crucial role in a variety of biological processes, including sleep regulation, inflammation, and allergic responses.[1] However, its utility in in vitro and in vivo studies can be limited by its polarity and rapid metabolism. The esterification of the carboxylic acid moiety to form prostaglandin D2 methyl ester (PGD2-ME) enhances its lipophilicity, thereby improving its cell permeability and bioavailability, making it an effective prodrug form of PGD2.[2] This guide delves into the core chemical and biological aspects of PGD2-ME, offering a practical resource for researchers in the field.
Structure and Chemical Properties
PGD2-ME is a derivative of PGD2 where the carboxylic acid group is esterified with a methyl group. This modification significantly alters its physicochemical properties.
Chemical Structure
-
IUPAC Name: 9α,15S-dihydroxy-11-oxo-prosta-5Z,13E-dien-1-oic acid, methyl ester[2]
-
Chemical Formula: C₂₁H₃₄O₅[1]
-
Molecular Weight: 366.49 g/mol [1]
-
CAS Number: 49852-81-5[1]
Physicochemical Properties
A summary of the key quantitative data for PGD2-ME is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₄O₅ | [1] |
| Molecular Weight | 366.49 g/mol | [1] |
| CAS Number | 49852-81-5 | [1] |
| Appearance | Solution in methyl acetate (B1210297) | [2] |
| Purity | ≥97% | [2] |
| Solubility | DMF: 50 mg/mlDMSO: 50 mg/mlEthanol: 50 mg/mlPBS (pH 7.2): 1 mg/ml | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 2 years at -20°C | [2] |
Experimental Protocols
Synthesis and Purification of this compound
A straightforward method for the synthesis of PGD2-ME is the esterification of PGD2. While complex total syntheses have been reported, a simple and efficient laboratory-scale synthesis is described below.[3]
Objective: To synthesize PGD2-ME from PGD2.
Materials:
-
Prostaglandin D2 (PGD2)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Diazomethane (B1218177) solution
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
Procedure:
Method 1: Acid-Catalyzed Esterification
-
Dissolve PGD2 (1 equivalent) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Method 2: Esterification with Diazomethane (for small-scale synthesis, use with extreme caution in a well-ventilated fume hood)
-
Dissolve PGD2 in a minimal amount of diethyl ether.
-
Slowly add a freshly prepared ethereal solution of diazomethane at 0°C until a faint yellow color persists.
-
Allow the reaction to proceed for 15-30 minutes.
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid.
-
Concentrate the solution under a stream of nitrogen.
Purification:
-
Purify the crude PGD2-ME by flash column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield PGD2-ME as an oil.
Spectroscopic Characterization
Characterization of the synthesized PGD2-ME is crucial to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR (125 MHz, CDCl₃): The carbonyl carbon of the ester is expected around 174 ppm, and the ketone carbonyl at approximately 210 ppm. The methyl ester carbon should appear around 51 ppm. Carbons of the double bonds would be in the 125-135 ppm region.
Mass Spectrometry (MS):
-
Mass spectrometry of PGD2-ME derivatives has been reported.[4][5] For the parent compound, electrospray ionization (ESI) would likely show a prominent ion at m/z 367.2 [M+H]⁺ or 389.2 [M+Na]⁺. Fragmentation would involve losses of water (H₂O) and the methoxy (B1213986) group (-OCH₃).
Biological Activity Assays
PGD2-ME acts as a prodrug and is hydrolyzed in vivo to PGD2, which then binds to its receptors, DP1 and DP2 (also known as CRTH2).
This protocol describes a competitive radioligand binding assay to determine the affinity of PGD2-ME for the DP1 and CRTH2 receptors.
Objective: To determine the binding affinity (Ki) of PGD2-ME for DP1 and CRTH2 receptors.
Materials:
-
Cell membranes prepared from cells expressing human DP1 or CRTH2 receptors.
-
[³H]-PGD2 (radioligand).
-
PGD2-ME (test compound).
-
Unlabeled PGD2 (for non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of PGD2-ME.
-
In a 96-well plate, add binding buffer, cell membranes, [³H]-PGD2 (at a concentration near its Kd), and either buffer (for total binding), unlabeled PGD2 (for non-specific binding), or PGD2-ME at various concentrations.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for PGD2-ME. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation. PGD2-ME has been reported to bind to human and mouse PGD2 receptors (DP and CRTH2) with Ki values of 160 nM, 175 nM, 460 nM, and 270 nM for mCRTH2, mDP, hCRTH2, and hDP, respectively.[6]
The DP1 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP).
Objective: To measure the effect of PGD2-ME on cAMP production in cells expressing the DP1 receptor.
Materials:
-
Cells expressing the human DP1 receptor.
-
PGD2-ME.
-
Forskolin (a direct activator of adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Plate the DP1-expressing cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of PGD2-ME for a specified time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Generate a dose-response curve and determine the EC₅₀ value for PGD2-ME-induced cAMP production.
The CRTH2 (DP2) receptor is coupled to a Gi protein, and its activation can lead to an increase in intracellular calcium ([Ca²⁺]i).
Objective: To measure the effect of PGD2-ME on intracellular calcium mobilization in cells expressing the CRTH2 receptor.
Materials:
-
Cells expressing the human CRTH2 receptor.
-
PGD2-ME.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Plate the CRTH2-expressing cells in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the basal fluorescence.
-
Inject various concentrations of PGD2-ME into the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data to determine the peak fluorescence response and calculate the EC₅₀ for PGD2-ME-induced calcium mobilization.
Signaling Pathways and Visualizations
Upon hydrolysis to PGD2, PGD2-ME engages two primary G-protein coupled receptors, DP1 and DP2 (CRTH2), initiating distinct downstream signaling cascades.
PGD2 Signaling Pathways
-
DP1 Receptor Pathway: The DP1 receptor is coupled to the Gs alpha subunit of the heterotrimeric G protein.[7] Activation of DP1 stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating cellular responses such as smooth muscle relaxation and inhibition of platelet aggregation.
-
DP2 (CRTH2) Receptor Pathway: The DP2 receptor is coupled to the Gi alpha subunit.[7] Activation of DP2 inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP. Additionally, the βγ subunits of the Gi protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This pathway is crucial for the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[7]
Caption: PGD2 signaling through DP1 and DP2 (CRTH2) receptors.
Experimental Workflow: Receptor Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is an indispensable tool for researchers studying the multifaceted roles of PGD2 in health and disease. Its enhanced cell permeability allows for more reliable and reproducible results in a variety of experimental settings. This guide has provided a comprehensive overview of its chemical properties, detailed protocols for its use, and a clear visualization of its signaling pathways. By utilizing the information presented herein, researchers can confidently employ PGD2-ME to further unravel the complexities of eicosanoid biology and accelerate the development of novel therapeutics targeting the PGD2 pathway.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Mass spectrometric fragmentation patterns for the syn and anti isomers of PGE2 and PGD2-methyloxime methyl esters and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric fragmentation patterns for the syn and anti isomers of PGE2 and PGD2-methyloxime methyl esters and their analogs. | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bjbms.org [bjbms.org]
The Role of PGD2 Methyl Ester in Mast Cell-Mediated Allergic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D2 (PGD2) is a primary and potent inflammatory mediator released upon the activation of mast cells, playing a pivotal role in the orchestration of allergic responses. Due to its inherent instability, the more stable and cell-permeable analog, PGD2 methyl ester, is frequently utilized in experimental settings to elucidate the complex signaling cascades and cellular responses initiated by PGD2. This technical guide provides an in-depth exploration of the role of PGD2 methyl ester in mast cell-mediated allergic reactions. It details the dual receptor system involving the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), their opposing downstream signaling pathways, and the subsequent effects on mast cell degranulation and cytokine release. This guide also presents a compilation of quantitative data from studies on PGD2 and its analogs, serving as a reference for the expected effects of PGD2 methyl ester. Furthermore, detailed experimental protocols for investigating the impact of PGD2 methyl ester on mast cell function are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this critical area of allergy and immunology research.
Introduction
Mast cells are central players in the initiation and propagation of type I hypersensitivity reactions. Upon activation by allergens cross-linking IgE bound to the high-affinity IgE receptor (FcεRI) on their surface, mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized mediators. Among the most abundant and potent of the newly synthesized lipid mediators is Prostaglandin D2 (PGD2)[1].
PGD2 exerts a wide range of biological effects that contribute to the clinical manifestations of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. These effects include vasodilation, increased vascular permeability, bronchoconstriction, and the recruitment and activation of other key immune cells, including eosinophils, basophils, and T helper 2 (Th2) lymphocytes[2][3].
Due to the chemical instability of PGD2, its more stable analog, PGD2 methyl ester, is widely used in research to study the physiological and pathological roles of the PGD2 signaling axis. PGD2 methyl ester is a more lipid-soluble, cell-permeable prodrug form of PGD2. It is important to note that while it mimics the actions of PGD2, it exhibits a 5 to 10-fold lower binding affinity for the PGD2 receptors, DP1 and CRTH2. This guide will focus on the actions of PGD2 methyl ester as a surrogate for PGD2 in the context of mast cell-mediated allergic reactions.
The Dichotomous Signaling of PGD2 Methyl Ester via DP1 and CRTH2 Receptors
PGD2 methyl ester, like PGD2, mediates its effects through two distinct G protein-coupled receptors (GPCRs): the DP1 and CRTH2 (also known as DP2) receptors. These two receptors are often co-expressed on mast cells and other immune cells and trigger opposing downstream signaling pathways, leading to a complex and context-dependent regulation of the allergic response[2][4][5].
The DP1 Receptor Pathway: A Suppressive Role
The DP1 receptor is coupled to a Gs alpha subunit (Gαs). Activation of the DP1 receptor by PGD2 methyl ester leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which can phosphorylate various downstream targets to ultimately suppress mast cell degranulation and the release of inflammatory mediators[6]. This pathway is generally considered to have an anti-inflammatory or immunomodulatory role in the context of mast cell activation.
References
- 1. mastattack.org [mastattack.org]
- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mast cell-derived prostaglandin D2 limits the subcutaneous absorption of honey bee venom in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 6. PathWhiz [smpdb.ca]
The Role of Prostaglandin D2 Methyl Ester Signaling in Central Nervous System Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D2 (PGD2), the most abundant prostanoid in the central nervous system (CNS), and its more lipid-soluble methyl ester derivative, are pivotal signaling molecules implicated in a spectrum of neurological disorders.[1][2] PGD2 methyl ester exerts its biological effects through two G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3] The signaling cascades initiated by the activation of these receptors are often antagonistic and play complex roles in the pathophysiology of neuroinflammatory and neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[2][4][5] This technical guide provides an in-depth overview of PGD2 methyl ester signaling in the CNS, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to facilitate further research and therapeutic development in this area.
Introduction to PGD2 and PGD2 Methyl Ester Signaling in the CNS
Prostaglandin D2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and the action of two distinct PGD synthases: the lipocalin-type PGD synthase (L-PGDS) and the hematopoietic PGD synthase (H-PGDS).[6][7] L-PGDS is the primary synthase in the brain and is found in the cerebrospinal fluid (CSF), choroid plexus, and oligodendrocytes.[7][8] H-PGDS is predominantly expressed in immune cells like microglia.[4] PGD2 methyl ester, a more cell-permeable prodrug of PGD2, is a valuable tool for studying the effects of PGD2 signaling in cellular and in vivo models.[9]
The biological actions of PGD2 and its methyl ester are mediated by the DP1 and DP2 receptors, which trigger opposing downstream signaling pathways.
-
DP1 Receptor Signaling: Activation of the Gs-coupled DP1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[10][11] This pathway is generally associated with vasodilation, inhibition of platelet aggregation, and neuroprotective effects.[8][11]
-
DP2 (CRTH2) Receptor Signaling: The Gi-coupled DP2 receptor inhibits adenylyl cyclase, resulting in decreased cAMP levels.[12] It also mediates an increase in intracellular calcium concentration.[12] DP2 receptor activation is primarily linked to pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[13]
The dichotomous nature of PGD2 signaling, being either neuroprotective or pro-inflammatory depending on the receptor activated, makes it a critical area of investigation for CNS disorders where both neurodegeneration and neuroinflammation are key pathological features.
Quantitative Data on PGD2 Methyl Ester and its Signaling Components
A thorough understanding of the quantitative aspects of PGD2 methyl ester signaling is crucial for designing and interpreting experiments. The following tables summarize key binding affinities and the levels of PGD2 and its synthases in various CNS disorders.
Table 1: Binding Affinities (Ki) of PGD2 Methyl Ester for DP1 and DP2 Receptors
| Ligand | Receptor | Species | Ki (nM) |
| PGD2 Methyl Ester | hDP1 | Human | 270 |
| PGD2 Methyl Ester | mDP1 | Mouse | 175 |
| PGD2 Methyl Ester | hDP2 (CRTH2) | Human | 460 |
| PGD2 Methyl Ester | mDP2 (CRTH2) | Mouse | 160 |
Data sourced from MedchemExpress product datasheet.[14]
Table 2: Functional Potencies (EC50/IC50) of PGD2 and Related Analogs
| Compound | Receptor | Assay | Species | EC50/IC50 (nM) |
| PGD2 | hDP1 | IDO Inhibition (cAMP mediated) | Human | IC50: 5200 |
| 15R-methyl-PGD2 | hDP2 | Eosinophil Chemoattraction | Human | EC50: 1.7 |
| PGD2 | hDP2 | Eosinophil Chemoattraction | Human | EC50: 10 |
Table 3: Levels of PGD2 and PGD Synthases in CNS Disorders
| Analyte | Disorder | Sample Type | Change vs. Controls | Reference |
| PGD2 | Alzheimer's Disease (MCI) | CSF | Decreased | [9][15] |
| PGD2 | Alzheimer's Disease (late stage) | CSF | Decreased | [9][15] |
| PGE2 | Alzheimer's Disease (mild) | CSF | Increased | [14][16] |
| PGE2 | Alzheimer's Disease (advanced) | CSF | Decreased | [14][16] |
| PGD Synthase (L-PGDS) | Alzheimer's Disease | Plasma | Increased | [17] |
| PGD Synthase (L-PGDS) | Parkinson's Disease | Plasma | Increased | [17] |
| Prostaglandins (general) | Multiple Sclerosis (relapse) | CSF | Decreased | [13] |
| PGD Synthase | Multiple Sclerosis | CSF | No significant difference | [18] |
| L-PGDS | Multiple Sclerosis | White Matter | Increased | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is essential for a clear understanding of the research in this field.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PGD2 methyl ester signaling in the CNS.
Radioligand Binding Assay for DP1 and DP2 Receptors
This protocol is adapted from general radioligand binding assay procedures and is suitable for determining the binding affinity (Ki) of PGD2 methyl ester.[5][19]
Materials:
-
Cell membranes expressing human or mouse DP1 or DP2 receptors (from transfected cell lines or brain tissue homogenates).
-
Radioligand: [3H]-PGD2.
-
PGD2 methyl ester (unlabeled ligand).
-
Binding buffer: 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest in cold lysis buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
Total Binding: 50 µL of binding buffer, 50 µL of [3H]-PGD2 (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled PGD2 (e.g., 10 µM), 50 µL of [3H]-PGD2, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of PGD2 methyl ester, 50 µL of [3H]-PGD2, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of PGD2 methyl ester to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
PGD2 Measurement by ELISA
This protocol provides a general procedure for a competitive ELISA to quantify PGD2 levels in CSF or brain tissue homogenates.[2][10]
Materials:
-
PGD2 ELISA kit (commercially available).
-
CSF or brain tissue homogenate samples.
-
Microplate reader.
Procedure:
-
Sample Preparation:
-
CSF: Centrifuge to remove any cellular debris.
-
Brain Tissue: Homogenize the tissue in an appropriate buffer, centrifuge, and collect the supernatant.
-
-
Assay Procedure (refer to kit manufacturer's instructions for specifics):
-
Add standards, samples, and blank to the appropriate wells of the antibody-coated microplate.
-
Add biotinylated PGD2 tracer to all wells.
-
Incubate at 37°C for 1-2 hours.
-
Wash the plate several times with the provided wash buffer.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add stop solution to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGD2 in the samples by interpolating their absorbance values from the standard curve.
-
Immunohistochemistry for DP1 and DP2 Receptors in Brain Sections
This protocol outlines the steps for visualizing the localization of DP1 and DP2 receptors in brain tissue.[20][21]
Materials:
-
Fixed, paraffin-embedded or frozen brain sections.
-
Primary antibodies against DP1 and DP2 receptors.
-
Biotinylated secondary antibody.
-
Streptavidin-HRP conjugate.
-
DAB substrate kit.
-
Hematoxylin counterstain.
-
Microscope.
Procedure:
-
Deparaffinization and Rehydration (for paraffin (B1166041) sections): Immerse slides in xylene followed by a graded series of ethanol (B145695) and finally water.
-
Antigen Retrieval: Heat the slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) to unmask the antigenic sites.
-
Blocking: Incubate the sections with a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the sections and incubate with streptavidin-HRP conjugate.
-
Chromogenic Development: Wash the sections and apply the DAB substrate. Monitor for color development.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through a graded series of ethanol and xylene, and mount with a coverslip.
-
Imaging: Visualize the staining using a light microscope.
Western Blotting for DP Receptors and PGD Synthases in Brain Tissue
This protocol describes the detection of DP1, DP2, L-PGDS, and H-PGDS protein levels in brain lysates.[21][22]
Materials:
-
Brain tissue samples.
-
RIPA lysis buffer with protease inhibitors.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against DP1, DP2, L-PGDS, H-PGDS, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Homogenize brain tissue in RIPA buffer, incubate on ice, and centrifuge to pellet debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Animal Models of CNS Disorders
4.5.1. MPTP-Induced Mouse Model of Parkinson's Disease This model is used to study dopaminergic neurodegeneration.[23][24][25]
-
Induction: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to mice (e.g., C57BL/6) via intraperitoneal injections. A common regimen is four injections of 20 mg/kg MPTP-HCl, spaced 2 hours apart.
-
PGD2 Methyl Ester Treatment: PGD2 methyl ester or receptor modulators can be administered before, during, or after MPTP treatment.
-
Analysis: Assess motor behavior (e.g., rotarod, cylinder test), dopaminergic neuron survival in the substantia nigra (immunohistochemistry for tyrosine hydroxylase), and striatal dopamine (B1211576) levels (HPLC).
4.5.2. Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis EAE is an inflammatory demyelinating model of MS.[19][26][27]
-
Induction: Immunize susceptible mouse strains (e.g., C57BL/6) with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55 emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.
-
PGD2 Methyl Ester Treatment: Administer PGD2 methyl ester or receptor modulators during the induction or symptomatic phase of the disease.
-
Analysis: Monitor clinical scores of disease severity (e.g., tail limpness, limb paralysis), assess CNS inflammation and demyelination (histology), and analyze immune cell infiltration (flow cytometry).
4.5.3. Transgenic Mouse Models of Alzheimer's Disease Models like the 5XFAD or Tg2576 mice, which overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial AD mutations, are commonly used.[4]
-
Model Characteristics: These mice develop age-dependent amyloid plaques, gliosis, and cognitive deficits.
-
PGD2 Methyl Ester Treatment: Long-term administration of PGD2 methyl ester or receptor modulators can be initiated before or after the onset of pathology.
-
Analysis: Evaluate cognitive function (e.g., Morris water maze, radial arm maze), measure amyloid plaque load and neuroinflammation (immunohistochemistry), and quantify levels of Aβ peptides (ELISA).
Conclusion and Future Directions
The signaling of PGD2 methyl ester in the CNS is a double-edged sword, with the potential for both neuroprotection via the DP1 receptor and the exacerbation of neuroinflammation through the DP2 receptor. This duality presents both challenges and opportunities for the development of novel therapeutics for a range of devastating neurological disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further unravel the intricate roles of this signaling pathway.
Future research should focus on:
-
Developing highly selective agonists and antagonists for the DP1 and DP2 receptors that can cross the blood-brain barrier.
-
Elucidating the cell-type-specific expression and function of DP1 and DP2 receptors in different brain regions and in the context of various CNS pathologies.
-
Conducting longitudinal studies in patient cohorts to better understand the temporal dynamics of PGD2 signaling components as biomarkers for disease progression and therapeutic response.
By addressing these key areas, the scientific community can move closer to harnessing the therapeutic potential of modulating PGD2 methyl ester signaling for the benefit of patients with CNS disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Prostaglandins in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hematopoietic prostaglandin D synthase and DP1 receptor are selectively upregulated in microglia and astrocytes within senile plaques from human patients and in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neural Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Unexpected role of lipocalin-type prostaglandin D synthase in brain: Regulation of glial cell migration and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipocalin-Type Prostaglandin D Synthase as an Enzymic Lipocalin - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Biochemical and Structural Characteristics, Gene Regulation, Physiological, Pathological and Clinical Features of Lipocalin-Type Prostaglandin D2 Synthase as a Multifunctional Lipocalin [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Prostaglandin D2 is a novel repressor of IFNγ induced indoleamine-2,3-dioxygenase via the DP1 receptor and cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin D2-DP signaling promotes endothelial barrier function via the cAMP/PKA/Tiam1/Rac1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin levels in cerebrospinal fluid from multiple sclerosis patients in remission and relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Levels of CSF prostaglandin E2, cognitive decline, and survival in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cerebrospinal Fluid Profile of Lipid Mediators in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Levels of CSF prostaglandin E2, cognitive decline, and survival in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portal.research.lu.se [portal.research.lu.se]
- 18. Prostaglandin D synthase concentration in cerebrospinal fluid and serum of patients with neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Prostaglandin production in chronic progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Western blot in homogenised mouse brain samples [protocols.io]
- 23. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 26. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. animal.research.wvu.edu [animal.research.wvu.edu]
Prostaglandin D2 Synthase: A Comprehensive Technical Guide to its Core Function in PGD2 Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including the regulation of sleep, allergic inflammation, and smooth muscle contraction.[1][2] The production of PGD2 is catalyzed by the enzyme Prostaglandin D2 synthase (PGDS), which exists in two distinct isoforms: the lipocalin-type (L-PGDS) and the hematopoietic-type (H-PGDS).[2] These two enzymes, despite catalyzing the same biochemical reaction, differ significantly in their structure, tissue distribution, and regulation, making them distinct targets for therapeutic intervention. This technical guide provides an in-depth overview of PGDS, its role in PGD2 production, the downstream signaling pathways, and key experimental methodologies for its study.
Prostaglandin D2 Synthase: Two Isoforms, One Product
The synthesis of PGD2 from its precursor, Prostaglandin H2 (PGH2), is a pivotal step in the arachidonic acid cascade.[3] This isomerization is carried out by the two PGDS isoforms.
Lipocalin-Type Prostaglandin D2 Synthase (L-PGDS)
L-PGDS, also known as beta-trace protein, is a glutathione-independent enzyme belonging to the lipocalin superfamily of proteins that bind and transport small hydrophobic molecules.[4][5] It is predominantly expressed in the central nervous system (CNS), male genital organs, and the heart.[4][6] In the CNS, L-PGDS is a major protein in the cerebrospinal fluid (CSF).[4] Structurally, L-PGDS features a β-barrel structure with a central hydrophobic cavity.[6] The catalytically essential Cys65 residue is located within this pocket.[6]
Hematopoietic Prostaglandin D2 Synthase (H-PGDS)
H-PGDS is a cytosolic, glutathione-dependent enzyme and a member of the sigma class of glutathione (B108866) S-transferases (GSTs).[7][8] It is primarily found in immune cells such as mast cells, Th2 lymphocytes, and antigen-presenting cells.[7][9] H-PGDS plays a crucial role in allergic and inflammatory responses.[7]
The Enzymatic Reaction: PGH2 to PGD2
Both L-PGDS and H-PGDS catalyze the isomerization of the endoperoxide group of PGH2 to form the 9-hydroxy and 11-keto groups characteristic of PGD2.[3]
Quantitative Data Summary
Table 1: Comparative Kinetic Parameters of Human Prostaglandin D2 Synthases
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |
| L-PGDS | PGH2 | 0.8 | 5.9 | N/A | [6] |
| H-PGDS | PGH2 | N/A | N/A | N/A | Data not readily available in a comparative format |
Table 2: Inhibitor Constants (IC50 and Ki) for Prostaglandin D2 Synthase Inhibitors
| Inhibitor | Target Enzyme | IC50 | Ki | Reference |
| AT-56 | L-PGDS | 95 µM | 75 µM | [10] |
| hPGDS-IN-1 | H-PGDS | 12 nM (enzymatic), 32 nM (cellular) | N/A | [11] |
| GSK2894631A | H-PGDS | 9.9 nM | N/A | |
| EMy-5 | H-PGDS | 3.7 ± 1.1 µM | N/A | |
| Indomethacin | mCRTH2 | N/A | 1.04 ± 0.13 µM | [12] |
Table 3: Tissue and Cellular Distribution of Prostaglandin D2 Synthases
| Enzyme | Tissue/Cell Type | Expression Level | Reference |
| L-PGDS | Central Nervous System (CSF) | Major protein | [4] |
| Male Genital Organs | High | [4] | |
| Heart | High | [4] | |
| Adipose, Liver, Skeletal Muscle, Pancreas | Expressed | [5] | |
| H-PGDS | Mast Cells | High | [7] |
| Th2 Lymphocytes | Preferentially expressed | [9] | |
| Megakaryocytes | Expressed | [8] | |
| Macrophages | Expressed | [8] | |
| Eosinophils | Expressed | [13] |
Prostaglandin D2 Signaling Pathways
PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the DP1 receptor and the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor, also known as the DP2 receptor.[11][14]
DP1 Receptor Signaling
Activation of the DP1 receptor is coupled to a Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[11] This pathway is generally associated with vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle.[11]
CRTH2 (DP2) Receptor Signaling
In contrast, the CRTH2 receptor is coupled to a Gi alpha subunit, and its activation leads to a decrease in intracellular cAMP and an increase in intracellular calcium.[12] This signaling cascade is primarily pro-inflammatory, mediating the chemotaxis and activation of Th2 cells, eosinophils, and basophils.[11][15]
Experimental Protocols
Measurement of PGD2 Production by ELISA
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of PGD2 in biological samples such as serum, plasma, and cell culture supernatants.[9] A known amount of PGD2 is coated on a microplate. The sample containing an unknown amount of PGD2 is added along with a fixed amount of biotinylated anti-PGD2 antibody. The sample PGD2 and the coated PGD2 compete for binding to the antibody. The amount of bound antibody is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. The intensity of the color is inversely proportional to the concentration of PGD2 in the sample.
Materials:
-
PGD2 ELISA Kit (containing PGD2-coated microplate, PGD2 standard, biotinylated anti-PGD2 antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Samples (e.g., serum, plasma, cell culture supernatants)
Procedure:
-
Reagent and Sample Preparation: Bring all reagents and samples to room temperature. Reconstitute the PGD2 standard and perform serial dilutions to create a standard curve according to the kit instructions.[16] Prepare working solutions of the detection reagents and wash buffer.[16]
-
Assay Procedure: a. Add 50 µL of each standard and sample to the appropriate wells of the PGD2-coated microplate.[16] b. Immediately add 50 µL of the biotinylated anti-PGD2 antibody working solution to each well.[16] c. Cover the plate and incubate for 45-60 minutes at 37°C.[16] d. Aspirate the liquid from each well and wash the plate 3-4 times with 1x wash buffer.[16] e. Add 100 µL of streptavidin-HRP conjugate working solution to each well.[9] f. Cover the plate and incubate for 30-60 minutes at 37°C.[9] g. Aspirate and wash the plate 5 times with 1x wash buffer.[9] h. Add 90-100 µL of TMB substrate to each well and incubate for 15-20 minutes at 37°C in the dark.[9][16] i. Add 50 µL of stop solution to each well.[16]
-
Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader.[9] b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of PGD2 in the samples by interpolating their absorbance values on the standard curve.
Recombinant PGDS Expression and Purification
Principle: This protocol describes the expression of His-tagged recombinant PGDS in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC). The His-tag allows for specific binding to a nickel-NTA resin, enabling efficient separation from other bacterial proteins.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the PGDS gene with a His-tag (e.g., pET vector)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA agarose (B213101) resin
-
Chromatography column
-
Sonicator
-
Centrifuge
Procedure:
-
Transformation and Expression: a. Transform the PGDS expression vector into a competent E. coli expression strain. b. Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. c. Inoculate a larger culture with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C). e. Harvest the cells by centrifugation.
-
Cell Lysis: a. Resuspend the cell pellet in ice-cold lysis buffer.[17] b. Lyse the cells by sonication on ice.[17] c. Centrifuge the lysate at high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C to pellet cellular debris.[17]
-
Purification: a. Equilibrate the Ni-NTA resin in a chromatography column with lysis buffer. b. Load the cleared lysate onto the column. c. Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.[18] d. Elute the His-tagged PGDS from the column using elution buffer.[18] e. Collect the eluted fractions.
-
Analysis: a. Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight. b. Determine the protein concentration using a suitable method (e.g., Bradford assay).
PGDS Enzymatic Activity Assay
Principle: The activity of PGDS can be measured by monitoring the conversion of PGH2 to PGD2. One common method involves incubating the purified enzyme with PGH2 and then quantifying the PGD2 produced using ELISA or LC-MS/MS. A spectrophotometric assay can also be employed by coupling the reaction to a subsequent enzymatic reaction that produces a chromogenic product.
Materials:
-
Purified recombinant PGDS
-
Prostaglandin H2 (PGH2) substrate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Reduced glutathione (for H-PGDS)
-
Reaction termination solution (e.g., a solution containing a stable PGD2 analog for LC-MS/MS or a stop solution for ELISA)
-
PGD2 ELISA kit or LC-MS/MS system
Procedure:
-
Reaction Setup: a. Prepare a reaction mixture containing the assay buffer and purified PGDS enzyme. For H-PGDS, include reduced glutathione in the buffer. b. Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Enzymatic Reaction: a. Initiate the reaction by adding the PGH2 substrate. b. Incubate for a specific time period during which the reaction is linear. c. Terminate the reaction by adding the termination solution.
-
PGD2 Quantification: a. Quantify the amount of PGD2 produced using a validated PGD2 ELISA or LC-MS/MS method as described in the respective protocols.
-
Data Analysis: a. Calculate the specific activity of the enzyme (e.g., in nmol of PGD2 produced per minute per mg of protein).
Experimental and Logical Workflows
Conclusion
Prostaglandin D2 synthase, in its two distinct forms, L-PGDS and H-PGDS, represents a critical control point in the production of the potent lipid mediator PGD2. The differential tissue distribution and regulation of these isoforms underscore their distinct physiological and pathological roles. A thorough understanding of their enzymatic properties, the downstream signaling pathways they initiate, and the methodologies to study them are paramount for the development of novel therapeutics targeting a range of conditions, from allergic diseases to neurological disorders. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of PGDS biology and to design robust experimental strategies for its investigation.
References
- 1. qb3.berkeley.edu [qb3.berkeley.edu]
- 2. Continuous spectrophotometric assay amenable to 96-well plate format for prostaglandin E synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biochemical and Structural Characteristics, Gene Regulation, Physiological, Pathological and Clinical Features of Lipocalin-Type Prostaglandin D2 Synthase as a Multifunctional Lipocalin [frontiersin.org]
- 5. Lipocalin-Type Prostaglandin D2 Synthase Protein- A Central Player in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipocalin-Type Prostaglandin D Synthase as an Enzymic Lipocalin - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hematopoietic Prostaglandin D Synthase/HPGDS Products: R&D Systems [rndsystems.com]
- 8. HPGDS protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. Cutting edge: differential production of prostaglandin D2 by human helper T cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. abcam.cn [abcam.cn]
- 17. iba-lifesciences.com [iba-lifesciences.com]
- 18. bio-rad.com [bio-rad.com]
Methodological & Application
Application Notes and Protocols for Prostaglandin D2 Methyl Ester in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid, playing a crucial role in a variety of physiological and pathological processes, including sleep regulation, inflammation, and allergic responses. Prostaglandin D2 methyl ester (PGD2-ME) is a more lipid-soluble and cell-permeable analog of PGD2, making it a valuable tool for in vitro studies. As a prodrug, it is readily hydrolyzed by intracellular esterases to release the active PGD2. PGD2-ME exerts its biological effects through two G protein-coupled receptors: the DP1 (PTGDR) receptor and the DP2 (CRTH2 or GPR44) receptor. This document provides detailed application notes and protocols for the use of PGD2-ME in cell culture experiments.
Chemical Properties and Storage
| Property | Value |
| Molecular Formula | C₂₁H₃₄O₅ |
| Molecular Weight | 366.5 g/mol |
| Appearance | A solution in methyl acetate (B1210297) |
| Storage | Store at -20°C for up to 2 years. |
| Solubility | Soluble in organic solvents such as DMSO (50 mg/mL), ethanol (B145695) (50 mg/mL), and DMF (50 mg/mL). Sparingly soluble in aqueous buffers (PBS, pH 7.2: 1 mg/mL).[1] |
Note: To prepare for cell culture experiments, the methyl acetate solvent should be evaporated under a gentle stream of nitrogen, and the compound should be reconstituted in a suitable solvent like DMSO or ethanol.
Biological Activity and Signaling Pathways
PGD2-ME, after conversion to PGD2, activates the DP1 and DP2 receptors, which are coupled to different G proteins and trigger distinct downstream signaling cascades.
DP1 Receptor Signaling
The DP1 receptor is a Gs protein-coupled receptor. Its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[2][3][4] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to cellular responses such as vasodilation and inhibition of platelet aggregation.[2][3]
DP2 (CRTH2) Receptor Signaling
The DP2 (CRTH2) receptor is a Gi protein-coupled receptor. Its activation by PGD2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[5][6] Simultaneously, activation of the βγ subunits of the G protein can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, increasing cytosolic calcium levels.[5] These signaling events are associated with pro-inflammatory responses, such as the chemotaxis of eosinophils, basophils, and Th2 cells.[7]
Quantitative Data
The following tables summarize the binding affinities and effective concentrations of PGD2 methyl ester and related compounds in various in vitro assays.
Table 1: Receptor Binding Affinities (Ki values)
| Compound | Receptor | Species | Ki (nM) | Reference |
| PGD2 Methyl Ester | mCRTH2 (DP2) | Mouse | 160 | [4][8] |
| PGD2 Methyl Ester | mDP (DP1) | Mouse | 175 | [4][8] |
| PGD2 Methyl Ester | hCRTH2 (DP2) | Human | 460 | [4][8] |
| PGD2 Methyl Ester | hDP (DP1) | Human | 270 | [4][8] |
Table 2: Functional Assay Data (EC50 values)
| Compound | Assay | Cell Type | EC50 (nM) | Reference |
| 15(R)-methyl-PGD2 | Eosinophil Chemotaxis | Human | 1.7 | [9] |
| PGD2 | Eosinophil Chemotaxis | Human | 10 | [9] |
| PGD2 | IL-4 Production | Human Th2 cells | 150 | [10] |
| PGD2 | IL-5 Production | Human Th2 cells | 63 | [10] |
| PGD2 | IL-13 Production | Human Th2 cells | 54 | [10] |
Experimental Protocols
Preparation of Stock and Working Solutions
Protocol:
-
Evaporation: Under a sterile hood, gently evaporate the methyl acetate solvent from the PGD2-ME vial using a stream of dry nitrogen gas.
-
Reconstitution: Add the desired volume of sterile, anhydrous DMSO or ethanol to the vial to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in sterile cell culture medium to achieve the desired final working concentrations.
-
Important: The final concentration of the organic solvent (DMSO or ethanol) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of solvent) should always be included in experiments.
-
Chemotaxis Assay (Boyden Chamber)
This protocol is designed to assess the migratory response of immune cells, such as eosinophils or Th2 lymphocytes, to PGD2-ME.
Materials:
-
Boyden chamber apparatus (or Transwell® inserts with appropriate pore size, e.g., 5 µm for lymphocytes and eosinophils)[11]
-
Cells of interest (e.g., purified human eosinophils or cultured Th2 cells)
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA)
-
PGD2-ME working solutions (various concentrations)
-
Chemoattractant (positive control, e.g., eotaxin for eosinophils)
-
Vehicle control (assay medium with solvent)
-
Cell staining and visualization reagents (e.g., Diff-Quik® stain)
Protocol:
-
Prepare the Chamber: Place the chemoattractant, PGD2-ME working solutions, or vehicle control in the lower wells of the Boyden chamber.
-
Cell Seeding: Resuspend the cells in assay medium at a concentration of 1 x 10⁶ cells/mL. Place the cell suspension in the upper chamber (insert).
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-3 hours.
-
Cell Removal: After incubation, remove the upper chamber. Scrape off the non-migrated cells from the upper surface of the membrane.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane using a suitable staining method (e.g., Diff-Quik®).
-
Quantification: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of PGD2-ME on cell viability and proliferation.
Materials:
-
Cells of interest seeded in a 96-well plate
-
PGD2-ME working solutions
-
Vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of PGD2-ME or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
cAMP Measurement Assay
This protocol is for quantifying changes in intracellular cAMP levels in response to PGD2-ME, particularly in cells expressing the DP1 receptor.
Materials:
-
Cells expressing the DP1 receptor, seeded in a 96-well plate
-
PGD2-ME working solutions
-
Vehicle control
-
Positive control (e.g., forskolin)
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell lysis buffer (if required by the kit)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and grow to the desired confluency.
-
Pre-incubation: If using an antagonist, pre-incubate the cells with the antagonist for a specified time.
-
Stimulation: Add the PGD2-ME working solutions, vehicle control, or positive control to the wells. Incubate for the time recommended by the assay kit manufacturer to allow for cAMP accumulation (typically 15-30 minutes).
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the kit.
-
cAMP Detection: Follow the manufacturer's protocol for the specific cAMP assay kit to measure the intracellular cAMP concentration. This usually involves a competitive binding reaction and detection by fluorescence, luminescence, or colorimetry.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the cAMP concentration in the samples based on the standard curve.
Applications
PGD2-ME is a versatile tool for studying a wide range of cellular processes, particularly in the context of immunology and inflammation.
-
Immune Cell Migration: Investigate the chemotactic effects of PGD2 on various immune cells, including eosinophils, basophils, and Th2 lymphocytes, to understand their recruitment to sites of inflammation.[7][9]
-
Cytokine Release: Analyze the ability of PGD2-ME to induce the release of pro-inflammatory or anti-inflammatory cytokines from different cell types, such as the induction of IL-4, IL-5, and IL-13 from Th2 cells.[10][12]
-
Cell Viability and Proliferation: Assess the impact of PGD2 signaling on the survival and proliferation of various cell types, including cancer cells where PGD2 has been shown to have antiproliferative effects.[13][14]
-
Signal Transduction Studies: Elucidate the downstream signaling pathways activated by DP1 and DP2 receptors by measuring second messengers like cAMP and calcium, and the phosphorylation of downstream kinases.
-
Drug Screening: Use in high-throughput screening assays to identify and characterize novel agonists or antagonists of the DP1 and DP2 receptors for therapeutic development.
By utilizing the protocols and information provided in these application notes, researchers can effectively employ this compound to investigate the multifaceted roles of PGD2 in cellular biology and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Release of prostaglandin D2 by murine mast cells: importance of metabolite formation for antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for dissolving and storing prostaglandin D2 methyl ester.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 methyl ester (PGD2-ME) is a more lipid-soluble and cell-permeable analog of prostaglandin D2 (PGD2), a key lipid mediator involved in a variety of physiological and pathological processes, including sleep regulation, allergic responses, and inflammation.[1][2] As a prodrug, PGD2-ME is converted intracellularly to PGD2, where it exerts its biological effects by binding to and activating specific G protein-coupled receptors.[1][3] These application notes provide a detailed protocol for the proper dissolution and storage of PGD2-ME to ensure its stability and efficacy in experimental settings.
Product Information
| Parameter | Value | Reference |
| Formal Name | 9α,15S-dihydroxy-11-oxo-prosta-5Z,13E-dien-1-oic acid, methyl ester | [4][5] |
| Synonyms | PGD2 methyl ester | [4][5] |
| Molecular Formula | C21H34O5 | [4][6] |
| Formula Weight | 366.5 g/mol | [4][5] |
| Purity | ≥97% | [4][5] |
| Supplied As | A solution in methyl acetate (B1210297) | [4][5][7] |
Solubility Data
The solubility of prostaglandin D2 methyl ester is critical for the preparation of stock solutions and experimental dilutions. The following table summarizes its solubility in various common solvents.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~50 mg/mL | [4][5][6] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~50 mg/mL | [4][5][6] |
| Ethanol | ~50 mg/mL | [4][5][6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL | [4][5][6] |
Storage and Stability
Proper storage of this compound is essential to maintain its biological activity.
| Condition | Recommendation | Reference |
| Long-term Storage | Store at -20°C as supplied in methyl acetate. | [4][5][7] |
| Stability | ≥ 2 years at -20°C in methyl acetate. | [4][5][7] |
| Aqueous Solutions | It is not recommended to store aqueous solutions for more than one day. | [5][7] |
Experimental Protocols
Preparation of an Organic Stock Solution
This protocol describes the preparation of a concentrated stock solution in an organic solvent.
-
Evaporate the Shipping Solvent: PGD2-ME is typically supplied in methyl acetate. To prepare a stock solution in a different solvent, the methyl acetate must first be removed. Under a gentle stream of dry nitrogen, evaporate the methyl acetate from the vial.
-
Immediate Reconstitution: Immediately add the desired volume of an inert organic solvent such as DMSO, DMF, or ethanol.[5][7] Ensure the solvent has been purged with an inert gas to minimize oxidation.
-
Vortexing: Vortex the vial to ensure the PGD2-ME is completely dissolved.
-
Storage: Store the organic stock solution at -20°C. For long-term storage, aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Preparation of an Aqueous Solution
For biological experiments, it is often necessary to prepare aqueous solutions of PGD2-ME.
Method 1: Dilution from Organic Stock
-
Prepare Organic Stock: Follow the protocol in section 5.1 to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.
-
Dilution: Further dilute the organic stock solution into your aqueous buffer or isotonic saline of choice to the desired final concentration.[5]
-
Solvent Consideration: Ensure that the final concentration of the organic solvent is low enough to not have any physiological effects in your experimental system.[5]
Method 2: Direct Dissolution in Aqueous Buffer
-
Evaporate the Shipping Solvent: As described in section 5.1, evaporate the methyl acetate under a gentle stream of nitrogen.
-
Direct Dissolution: Directly dissolve the neat oil in the aqueous buffer (e.g., PBS, pH 7.2).[5]
-
Vortexing: Vortex thoroughly to ensure complete dissolution. Note that the solubility in aqueous buffers is significantly lower than in organic solvents.[4][5][6]
-
Fresh Preparation: Aqueous solutions should be prepared fresh for each experiment and should not be stored for more than one day.[5][7]
Signaling Pathway and Experimental Workflow
Prostaglandin D2 Signaling Pathway
Prostaglandin D2, the active form of PGD2-ME, exerts its effects by binding to two main G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][3] These receptors are coupled to different signaling cascades.
Caption: PGD2 signaling through DP1 and CRTH2 receptors.
Experimental Workflow for PGD2-ME Solution Preparation
The following diagram outlines the general workflow for preparing PGD2-ME solutions for use in experiments.
References
Application Notes and Protocols: Prostaglandin D2 Methyl Ester in Asthma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator predominantly released by mast cells during allergic responses and is significantly implicated in the pathophysiology of asthma.[1][2] It exerts its effects through two primary G-protein-coupled receptors: the DP1 (DP) receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2 or DP2).[2][3] Activation of these receptors on various immune and structural cells in the airways leads to key features of asthma, including bronchoconstriction, vasodilation, increased capillary permeability, mucus production, and the recruitment and activation of inflammatory cells like eosinophils, basophils, and T helper 2 (Th2) cells.[1][2]
Prostaglandin D2 methyl ester (PGD2-ME) is a more lipid-soluble and cell-permeable analog of PGD2, making it a valuable tool for in vitro and in vivo asthma research.[3][4] Its enhanced stability and ability to cross cell membranes facilitate its use as a prodrug form of PGD2 in experimental models.[3] However, it is important to note that PGD2-ME exhibits a 5- to 10-fold lower affinity for the DP1 and CRTH2 receptors compared to PGD2.[3][5]
These application notes provide an overview of the role of the PGD2 signaling pathway in asthma and offer generalized protocols for the use of PGD2-ME in relevant research models.
PGD2 Signaling Pathway in Asthma
PGD2 orchestrates a complex signaling cascade that contributes to allergic airway inflammation. Upon release, PGD2 binds to its receptors on various cell types, initiating distinct downstream effects. The CRTH2 receptor is primarily associated with pro-inflammatory responses, including the chemotaxis and activation of eosinophils and Th2 cells.[6] In contrast, the DP1 receptor can have both pro- and anti-inflammatory roles depending on the cellular context.[3]
Data Presentation
Table 1: Properties of this compound (PGD2-ME)
| Property | Description | Reference |
| Chemical Nature | Methyl ester prodrug of Prostaglandin D2. | [3][5] |
| Solubility | More lipid-soluble than PGD2. | [3][4] |
| Cell Permeability | More cell-permeable than PGD2. | [3][4] |
| Stability | Generally more stable for experimental use. | N/A |
| Receptor Affinity | Binds to human and mouse DP1 and CRTH2 receptors with 5-10 fold lower affinity than PGD2. | [3][5] |
Table 2: Receptor Binding Affinity (Ki) of PGD2-ME
| Receptor | Ki (nM) | Reference |
| Mouse CRTH2 (mCRTH2) | 160 | [5] |
| Mouse DP1 (mDP) | 175 | [5] |
| Human CRTH2 (hCRTH2) | 460 | [5] |
| Human DP1 (hDP) | 270 | [5] |
Experimental Protocols
Due to the limited availability of published studies detailing the specific use of PGD2-ME in asthma models, the following protocols are generalized based on common practices for PGD2 and other lipid mediators. Researchers should optimize concentrations and timelines for their specific experimental setup.
In Vitro Application: Eosinophil Chemotaxis Assay
This protocol is adapted from studies using PGD2 to assess eosinophil migration, a key process in asthmatic inflammation.[7]
Objective: To evaluate the chemotactic effect of PGD2-ME on eosinophils.
Materials:
-
This compound (PGD2-ME)
-
Isolated human or mouse eosinophils
-
Chemotaxis chambers (e.g., Transwell™ with 5.0 µm pore size)
-
Assay medium (e.g., RPMI with 1% FBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Protocol:
-
Prepare a stock solution of PGD2-ME in an appropriate solvent (e.g., methyl acetate, DMSO, or ethanol).[3] Further dilute in assay medium to achieve final working concentrations. Due to lower affinity, a starting range of 10 nM to 1000 nM is recommended for initial experiments.
-
Isolate eosinophils from peripheral blood or bone marrow.
-
Add assay medium containing different concentrations of PGD2-ME to the lower wells of the chemotaxis chamber. Use medium alone as a negative control.
-
Add the eosinophil suspension to the upper compartment of the Transwell™ inserts.
-
Incubate the plate for 1-3 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the inserts and count the number of migrated cells in the lower chamber using a hemocytometer or an automated cell counter.
-
Calculate the chemotactic index by dividing the number of cells that migrated towards PGD2-ME by the number of cells that migrated towards the medium control.
In Vivo Application: Mouse Model of Allergic Airway Inflammation
This protocol outlines a general workflow for inducing an asthma-like phenotype in mice and suggests a point of intervention with PGD2-ME. A common model uses ovalbumin (OVA) as the allergen.
Objective: To investigate the in vivo effects of PGD2-ME on airway hyperresponsiveness (AHR) and inflammation.
Materials:
-
BALB/c mice (or other appropriate strain)
-
Ovalbumin (OVA)
-
Alum adjuvant
-
This compound (PGD2-ME)
-
Sterile saline or PBS
-
Equipment for intraperitoneal injections and intranasal or aerosol delivery
-
System for measuring airway hyperresponsiveness (e.g., whole-body plethysmography)
-
Materials for bronchoalveolar lavage (BAL) and cell counting
Protocol:
-
Sensitization: On days 0 and 7, sensitize mice via intraperitoneal injection of OVA emulsified in alum.
-
Challenge: From day 14, challenge the mice with intranasal or aerosolized OVA for several consecutive days (e.g., days 14, 15, 16).
-
PGD2-ME Administration: Administer PGD2-ME via an appropriate route (e.g., intranasal, intratracheal, or systemic injection) at a specified time before or during the OVA challenge phase. The exact dose will need to be determined empirically, but based on related compounds, a starting point could be in the range of 10-100 µg/kg.
-
Assessment of Airway Hyperresponsiveness (AHR): 24-48 hours after the final OVA challenge, measure AHR in response to a bronchoconstrictor agent like methacholine.
-
Bronchoalveolar Lavage (BAL): Immediately following AHR measurement, perform a BAL to collect airway inflammatory cells.
-
Cell Analysis: Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid (BALF).
-
Histology and Cytokine Analysis: Lungs can be collected for histological examination of inflammation and mucus production. BALF supernatant can be analyzed for cytokine levels (e.g., IL-4, IL-5, IL-13).
Conclusion
This compound serves as a practical surrogate for PGD2 in asthma research, offering advantages in terms of solubility, cell permeability, and stability. While its lower receptor affinity must be considered when designing experiments, it remains a valuable tool for elucidating the complex role of the PGD2 signaling pathway in the pathogenesis of asthma. The provided protocols offer a foundational framework for researchers to explore the effects of PGD2-ME on key aspects of the asthmatic phenotype. Further optimization and validation of these methods will be essential for advancing our understanding and developing novel therapeutic strategies for asthma.
References
- 1. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for In Vivo Studies of PGD2 Methyl Ester in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a prominent cyclooxygenase metabolite of arachidonic acid, playing a complex and often dualistic role in various physiological and pathological processes.[1] It is a key mediator in inflammatory responses, allergic reactions, and the regulation of sleep.[2][3] PGD2 exerts its effects through two distinct G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3][4] Activation of these receptors can lead to opposing downstream effects, making the study of PGD2 signaling crucial for understanding and targeting various diseases.
PGD2 methyl ester is a more lipid-soluble and cell-permeable prodrug of PGD2.[5] This characteristic makes it a valuable tool for in vivo studies in mice, as it can facilitate delivery to target tissues. This document provides detailed application notes and protocols for the use of PGD2 methyl ester in murine models, with a focus on inflammation and allergy.
PGD2 Signaling Pathway
PGD2 signaling is initiated by its binding to either the DP1 or CRTH2 receptor, which are coupled to different G proteins and trigger distinct intracellular cascades.
-
DP1 Receptor Signaling: The DP1 receptor is coupled to a Gs protein. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[4] This pathway is often associated with anti-inflammatory effects, including the inhibition of immune cell migration and activation.[1]
-
CRTH2 (DP2) Receptor Signaling: In contrast, the CRTH2 receptor is coupled to a Gi-type G protein.[3] Its activation leads to a decrease in cAMP, an increase in intracellular calcium mobilization, and the activation of downstream signaling pathways that promote chemotaxis and activation of Th2 cells, eosinophils, and basophils.[3] This pathway is predominantly pro-inflammatory and plays a significant role in allergic responses.
Quantitative Data Summary
The following table summarizes the binding affinities of PGD2 methyl ester to murine PGD2 receptors. As a prodrug, it exhibits a lower affinity than PGD2 itself.
| Compound | Receptor | Ki (nM) |
| PGD2 Methyl Ester | mCRTH2 | 160 |
| PGD2 Methyl Ester | mDP | 175 |
Data sourced from MedchemExpress.
Experimental Protocols
Preparation of PGD2 Methyl Ester for In Vivo Administration
Proper preparation of PGD2 methyl ester is critical for obtaining reliable and reproducible results. The compound is typically supplied in an organic solvent, which needs to be removed and replaced with a suitable vehicle for in vivo use.
Materials:
-
PGD2 methyl ester solution (e.g., in methyl acetate)
-
Sterile, inert gas (e.g., nitrogen or argon)
-
Vehicle of choice (see table below)
-
Sterile, amber glass vials
-
Vortex mixer
Procedure:
-
Under a gentle stream of inert gas, evaporate the organic solvent from the PGD2 methyl ester solution until a neat oil remains.
-
Immediately add the desired volume of the chosen vehicle to the vial.
-
Vortex thoroughly to ensure complete dissolution.
-
If not for immediate use, store the reconstituted solution according to the manufacturer's recommendations, typically at -20°C for short-term storage. For aqueous solutions, it is recommended to prepare them fresh daily.
Vehicle Selection:
The choice of vehicle depends on the administration route and the desired solubility.
| Vehicle | Solubility | Administration Route | Notes |
| Ethanol (B145695) | ~50 mg/mL | Dilute for IV, IP, SC | Can have physiological effects. Ensure final concentration is low. |
| DMSO | ~50 mg/mL | Dilute for IP, SC | Can have physiological effects. Ensure final concentration is low. |
| DMF | ~50 mg/mL | Dilute for IP, SC | Can have physiological effects. Ensure final concentration is low. |
| PBS (pH 7.2) | ~1 mg/mL | IV, IP, SC | Recommended for aqueous solutions. Prepare fresh daily. |
Data sourced from Cayman Chemical.[5]
In Vivo Administration Protocols in Mice
The following are general protocols for common administration routes. The specific dose and frequency will depend on the experimental model and research question.
1. Intravenous (IV) Injection
This route provides rapid systemic distribution. A study by Suzuki et al. (1987) utilized IV administration to investigate the delivery of PGD2 to the brain.
-
Dose: 1 mg/kg
-
Vehicle: Saline or PBS
-
Procedure:
-
Prepare the PGD2 methyl ester solution in the chosen vehicle at the desired concentration.
-
Warm the solution to room temperature.
-
Restrain the mouse appropriately.
-
Administer the solution via the lateral tail vein.
-
The injection volume should not exceed 10 mL/kg.
-
2. Subcutaneous (SC) Injection
-
Dose: 30-100 µg/kg (starting point, requires optimization)
-
Vehicle: Saline, PBS, or a solution with a low percentage of ethanol or DMSO.
-
Procedure:
-
Prepare the PGD2 methyl ester solution.
-
Gently lift the skin on the back of the neck or flank to form a "tent".
-
Insert the needle at the base of the tented skin.
-
Inject the solution into the subcutaneous space.
-
The injection volume should not exceed 10 mL/kg.
-
3. Intraperitoneal (IP) Injection
This is a common route for systemic administration of substances in rodents.
-
Dose: Requires optimization based on the experimental model.
-
Vehicle: Saline, PBS, or a solution with a low percentage of ethanol or DMSO.
-
Procedure:
-
Prepare the PGD2 methyl ester solution.
-
Position the mouse with its head tilted downwards.
-
Insert the needle into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Administer the solution into the peritoneal cavity.
-
The injection volume should not exceed 10 mL/kg.
-
Experimental Workflows
Mouse Model of Allergic Inflammation
This workflow outlines a general procedure for investigating the effects of PGD2 methyl ester in a mouse model of ovalbumin (OVA)-induced allergic airway inflammation.
Mouse Model of Acute Inflammation
This workflow provides a general outline for studying the effects of PGD2 methyl ester in a lipopolysaccharide (LPS)-induced acute inflammation model.
Conclusion
PGD2 methyl ester is a valuable tool for the in vivo investigation of PGD2 signaling in mice. Its enhanced lipid solubility facilitates its use as a prodrug for PGD2. The protocols and workflows provided here offer a starting point for researchers to design and execute experiments to elucidate the multifaceted roles of PGD2 in health and disease. It is imperative to optimize dosage and administration routes for each specific experimental model to ensure robust and meaningful results.
References
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Prostaglandin D2 Methyl Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. Accurate and sensitive quantification of PGD2 in biological matrices is paramount for understanding its role in disease and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) offers a highly specific and sensitive platform for the analysis of PGD2. However, due to its low volatility and thermal instability, derivatization is a prerequisite for robust GC-MS analysis.
This document provides detailed application notes and protocols for the GC-MS analysis of PGD2 following its conversion to the more volatile and stable methyl ester methoxime-trimethylsilyl ether derivatives.
PGD2 Signaling Pathway
Prostaglandin D2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The activation of these receptors triggers downstream signaling cascades that mediate the diverse physiological actions of PGD2.
Application Notes and Protocols: Total Synthesis of Prostaglandin D2 Methyl Ester for Research Use
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the total synthesis of Prostaglandin (B15479496) D2 (PGD2) methyl ester, a critical tool for research in inflammation, immunology, and various signaling pathways. The protocols outlined below are based on established synthetic routes, primarily leveraging the Corey lactone strategy, a cornerstone in prostaglandin synthesis.[1][2][3]
Overview of Prostaglandin D2 and its Methyl Ester
Prostaglandin D2 is a bioactive lipid mediator derived from arachidonic acid. It plays a pivotal role in a myriad of physiological and pathological processes, including the regulation of sleep, allergic responses, and inflammation. PGD2 exerts its effects through two primary G-protein coupled receptors: the DP1 receptor, which is associated with vasodilation and inhibition of platelet aggregation, and the DP2 receptor (also known as CRTH2), which mediates pro-inflammatory responses such as chemotaxis of eosinophils and T-helper type 2 (Th2) cells.[4] The methyl ester form of PGD2 is a more lipid-soluble and cell-permeable analog, making it a valuable tool for in vitro and in vivo studies.[5][6]
Synthetic Strategy: The Corey Lactone Approach
The total synthesis of PGD2 methyl ester is a multi-step process that can be efficiently achieved through the use of the versatile Corey lactone intermediate. This strategy allows for the stereocontrolled installation of the requisite functional groups and chiral centers on the cyclopentane (B165970) core of the prostaglandin molecule.[1][2][3] The general workflow involves the synthesis of the Corey lactone, followed by the elaboration of the alpha and omega side chains, and finally, functional group manipulations to yield the target molecule.
Experimental Workflow
Caption: A generalized workflow for the total synthesis of Prostaglandin D2 methyl ester via the Corey lactone approach.
Quantitative Data Summary
The following table summarizes the key transformations and reported yields for a representative synthesis of PGD2 methyl ester. Actual yields may vary depending on experimental conditions and scale.
| Step | Reaction Name | Starting Material | Product | Reported Yield (%) |
| 1 | Prins Reaction / Oxidation | Norbornadiene | Bicyclic Lactone | ~70% |
| 2 | Baeyer-Villiger Oxidation | Bicyclic Ketone | Corey Lactone Precursor | High |
| 3 | Hydrolysis & Iodolactonization | Lactone Ester | Iodolactone | Good |
| 4 | Reduction & Protection | Iodolactone | Protected Corey Lactone | High |
| 5 | Oxidation | Protected Corey Lactone Alcohol | Corey Aldehyde | >90% |
| 6 | Horner-Wadsworth-Emmons | Corey Aldehyde | Enone Intermediate | ~85% |
| 7 | Stereoselective Reduction | Enone Intermediate | Allylic Alcohol | >90% |
| 8 | Saponification & Esterification | Ester Intermediate | PGF2α Methyl Ester | Good |
| 9 | Selective Protection | PGF2α Methyl Ester | Protected PGF2α Methyl Ester | High |
| 10 | Oxidation | Protected PGF2α Methyl Ester | Protected PGD2 Methyl Ester | ~85% |
| 11 | Deprotection | Protected PGD2 Methyl Ester | This compound | >90% |
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of PGD2 methyl ester.
Protocol 1: Synthesis of the Corey Lactone Diol
The synthesis of the pivotal Corey lactone intermediate can be achieved from commercially available norbornadiene through a sequence of reactions including a Prins reaction, Baeyer-Villiger oxidation, and subsequent functional group manipulations.[7]
-
Step 1: Prins Reaction and Acetylation. To a solution of norbornadiene in a suitable solvent such as acetic acid, add paraformaldehyde and a Lewis acid catalyst (e.g., boron trifluoride etherate) at a controlled temperature. After completion, the reaction mixture is worked up and the resulting alcohol is acetylated using acetic anhydride (B1165640) and pyridine (B92270) to yield the corresponding acetate (B1210297).
-
Step 2: Ozonolysis. The bicyclic acetate is dissolved in a solvent mixture (e.g., dichloromethane (B109758) and methanol) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The reaction is then quenched with a reducing agent like dimethyl sulfide.
-
Step 3: Baeyer-Villiger Oxidation. The resulting ketoaldehyde is subjected to a Baeyer-Villiger oxidation using an oxidant such as meta-chloroperoxybenzoic acid (m-CPBA) to afford the corresponding lactone.
-
Step 4: Hydrolysis. The acetate and methyl ester groups are hydrolyzed under basic conditions (e.g., sodium hydroxide (B78521) in methanol/water) to provide the Corey lactone diol.
Protocol 2: Elaboration of the Omega and Alpha Side Chains
-
Step 5: Selective Protection. The primary hydroxyl group of the Corey lactone diol is selectively protected with a bulky protecting group such as tert-butyldimethylsilyl (TBDMS) chloride in the presence of a base like imidazole.
-
Step 6: Oxidation. The remaining secondary hydroxyl group is oxidized to a ketone using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
-
Step 7: Horner-Wadsworth-Emmons Reaction (Omega Chain Installation). The ketone is then reacted with the appropriate phosphonate (B1237965) ylide (e.g., dimethyl (2-oxoheptyl)phosphonate) in the presence of a base like sodium hydride to install the omega side chain, yielding an enone intermediate.[8]
-
Step 8: Stereoselective Reduction. The enone is stereoselectively reduced to the corresponding allylic alcohol using a reducing agent such as sodium borohydride (B1222165) in the presence of a chiral auxiliary or a selective reducing agent like L-selectride.
-
Step 9: Lactone Reduction and Alpha Chain Installation. The lactone is reduced to the corresponding lactol using diisobutylaluminium hydride (DIBAL-H) at low temperature.[8] The resulting lactol is then subjected to a Wittig reaction with the appropriate ylide (e.g., (4-carboxybutyl)triphenylphosphonium bromide) to introduce the alpha side chain.
-
Step 10: Esterification. The carboxylic acid of the alpha chain is converted to its methyl ester using diazomethane (B1218177) or by Fischer esterification (methanol with a catalytic amount of acid).
Protocol 3: Final Transformations to PGD2 Methyl Ester
-
Step 11: Deprotection of the Silyl Ether. The TBDMS protecting group is removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid in pyridine.
-
Step 12: Selective Oxidation of the 9-Hydroxyl Group. The allylic alcohol at the C-9 position is selectively oxidized to a ketone. This can be achieved using manganese dioxide or another mild oxidizing agent. This step is crucial for the conversion from the F-series to the D-series prostaglandin.
-
Step 13: Final Purification. The crude PGD2 methyl ester is purified by column chromatography on silica (B1680970) gel to afford the pure product. The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Biological Signaling Pathway of Prostaglandin D2
PGD2 mediates its biological effects by binding to two distinct G-protein coupled receptors, DP1 and DP2 (CRTH2), which often trigger opposing downstream signaling cascades.
Caption: The dual signaling pathways of Prostaglandin D2 through its DP1 and DP2 (CRTH2) receptors.
The activation of the DP1 receptor is coupled to a Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[9] This pathway is generally associated with anti-inflammatory effects. In contrast, the DP2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase and activates phospholipase C (PLC).[10] PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation, respectively.[10] These downstream events mediate the pro-inflammatory actions of PGD2.
Disclaimer: These protocols are intended for use by trained research professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The provided yields are based on literature reports and may vary.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. The Study on the Synthesis of PGs Key Intermediate—Corey Lactone | Semantic Scholar [semanticscholar.org]
- 8. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 9. Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
Application Notes and Protocols: PGD2 Methyl Ester in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, from acute injuries to chronic neurodegenerative diseases. Prostaglandins (PGs), a class of bioactive lipids derived from the cyclooxygenase (COX) pathway, are key mediators of this inflammatory response within the central nervous system (CNS). Prostaglandin (B15479496) D2 (PGD2) is the most abundant prostaglandin in the brain and its levels significantly increase under pathological conditions.[1][2][3] It exerts its effects through two primary G-protein-coupled receptors: DP1 and DP2 (also known as CRTH2).[3][4]
PGD2 itself is highly unstable, with an estimated half-life of just over a minute in the brain.[1][2] This instability complicates its direct use in experimental settings. PGD2 methyl ester, a more stable synthetic analog, serves as an invaluable pharmacological tool for researchers to investigate the complex roles of the PGD2 signaling pathway in neuroinflammation. These application notes provide an overview of its use, relevant data, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action: The PGD2 Signaling Pathway
PGD2 signaling is characterized by its dual and often opposing effects, which are dictated by the differential actions of its receptors, DP1 and DP2, expressed on various CNS cells, including microglia and astrocytes.
-
DP1 Receptor: Activation of the DP1 receptor is coupled to a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4] This pathway is often associated with anti-inflammatory and neuroprotective effects.[3][5]
-
DP2 Receptor (CRTH2): Activation of the DP2 receptor is coupled to a Gi protein, which results in a decrease in cAMP and an increase in intracellular calcium (Ca2+).[3][4][6] This pathway is frequently linked to pro-inflammatory responses and potential neuronal damage.[3][4]
Activated microglia are a primary source of PGD2 in the inflamed CNS.[7][8][9] This microglial-derived PGD2 can then act on adjacent astrocytes, which express both DP1 and DP2 receptors, thereby mediating a complex microglia-astrocyte interaction that can exacerbate neuroinflammatory processes like astrogliosis and demyelination.[7][8][9]
Applications in Neuroinflammation Research
PGD2 methyl ester can be used to model and study various aspects of neuroinflammation:
-
Microglia-Astrocyte Interactions: PGD2 released by activated microglia can stimulate astrocytes, leading to enhanced astrogliosis and demyelination.[7][8][9] PGD2 methyl ester can be used in co-culture systems to dissect the molecular players in this critical cellular crosstalk.
-
Demyelinating Diseases: In animal models of demyelinating diseases like Krabbe's disease (the twitcher mouse), blocking the PGD2 pathway has been shown to suppress astrogliosis and demyelination, highlighting its pathological role.[7][8][9]
-
Neurodegenerative Disease Modeling: The PGD2 pathway is implicated in Alzheimer's and Parkinson's disease pathology.[1][3] PGD2 is significantly elevated in AD models, and DP2 receptor antagonists have shown therapeutic potential.[3] Furthermore, PGD2's unstable metabolite, PGJ2, can induce progressive Parkinson's-like pathology in animal models.[2]
Data Presentation
The following tables summarize key quantitative findings related to the PGD2 pathway in neuroinflammation.
Table 1: PGD2 Pathway in Alzheimer's Disease (AD) Model (Data derived from studies on F344-AD transgenic rats)[3]
| Analyte | Finding in Hippocampus | Genotype | Significance |
| PGD2 vs. PGE2 Levels | PGD2 levels are ~14.5-fold higher than PGE2 | Wild Type (WT) | PGD2 is the most abundant PG in the brain. |
| PGD2 vs. PGE2 Levels | PGD2 levels are ~17.5-fold higher than PGE2 | Transgenic AD (Tg-AD) | Confirms PGD2 abundance in a disease model. |
| DP1 Receptor Expression | More abundant on microglia | Tg-AD vs. WT | Suggests altered immune cell signaling in AD. |
| DP2 Receptor Expression | Fewer on neurons | Tg-AD vs. WT | Suggests altered neuronal signaling in AD. |
Table 2: Effect of PGD2 Receptor Modulation on Astrocytes (Data derived from in vitro studies on cultured astrocytes)[7]
| Treatment | Target Receptor | Effect | Implication in Neuroinflammation |
| DP1 Agonist | DP1 | Enhanced GFAP Production | PGD2 signaling promotes astrogliosis. |
| DP2 Agonist | DP2 | Enhanced GFAP Production | PGD2 signaling promotes astrogliosis. |
Experimental Protocols
Protocol 1: In Vitro Astrocyte Activation Assay
This protocol details the treatment of primary astrocyte cultures with PGD2 methyl ester to assess its effect on activation markers like Glial Fibrillary Acidic Protein (GFAP).
1. Materials:
-
PGD2 methyl ester
-
Primary astrocyte cell culture (mouse, rat)
-
Complete culture medium (e.g., DMEM/F10 with 10% FBS, 1% Pen/Strep)
-
Vehicle (e.g., sterile ethanol (B145695) or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for analysis (e.g., Western Blotting or Immunocytochemistry)
2. Preparation of PGD2 Methyl Ester Stock Solution:
-
Dissolve PGD2 methyl ester in a minimal amount of sterile vehicle (e.g., 100% ethanol) to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -80°C to avoid repeated freeze-thaw cycles.
3. Experimental Procedure:
-
Plate primary astrocytes in 6-well or 12-well plates at a desired density and allow them to adhere and grow to ~80% confluency.
-
On the day of the experiment, prepare working solutions of PGD2 methyl ester by performing serial dilutions of the stock solution into a complete culture medium. Final concentrations typically range from 1 nM to 10 µM.
-
Prepare a vehicle control using the same final concentration of the vehicle (e.g., ethanol) in the culture medium.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the various concentrations of PGD2 methyl ester or the vehicle control to the respective wells.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
4. Analysis:
-
Western Blotting: After incubation, lyse the cells and collect protein extracts. Perform SDS-PAGE and Western blotting using a primary antibody against GFAP to quantify changes in its expression. Use a loading control like β-actin for normalization.
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize, and stain with a fluorescently-labeled primary antibody for GFAP. Counterstain nuclei with DAPI. Visualize and quantify fluorescence intensity using a fluorescence microscope.
Protocol 2: In Vivo Neuroinflammation Model (Intracerebral Injection)
This protocol is a general guideline for inducing a localized neuroinflammatory response using PGD2 methyl ester in a rodent model, based on methodologies used for related prostaglandins.[1][2] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Materials:
-
PGD2 methyl ester
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Vehicle (e.g., DMSO)
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
-
Adult male rats or mice
2. Preparation of Injection Solution:
-
Dissolve PGD2 methyl ester in a minimal amount of vehicle (e.g., DMSO) and then dilute to the final desired concentration with sterile saline or aCSF. The final concentration of the vehicle should be low (e.g., <1%) to avoid toxicity.
-
Prepare a vehicle control solution with the same final concentration of the vehicle in saline/aCSF.
-
Filter-sterilize the solutions through a 0.22 µm syringe filter.
3. Surgical Procedure:
-
Anesthetize the animal using isoflurane (B1672236) and mount it securely in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates for the target brain region (e.g., substantia nigra, hippocampus, or striatum), drill a small burr hole through the skull.
-
Lower the Hamilton syringe needle slowly to the target coordinates.
-
Infuse a small volume (e.g., 1-2 µL) of the PGD2 methyl ester solution or vehicle control over several minutes (e.g., 0.2 µL/min) to allow for diffusion and minimize tissue damage.
-
Leave the needle in place for an additional 5-10 minutes post-injection to prevent backflow upon retraction.
-
Slowly withdraw the needle, suture the scalp incision, and allow the animal to recover in a clean, warm cage.
4. Post-operative Care and Analysis:
-
Monitor the animals closely for signs of distress and provide post-operative analgesics as per IACUC protocol.
-
At a designated time point (e.g., 1, 3, or 7 days post-injection), euthanize the animals.
-
Perfuse the animals transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brains and process them for histological or biochemical analysis (e.g., immunohistochemistry for microglial activation markers like Iba1, astrogliosis markers like GFAP, or assays for inflammatory cytokines).
References
- 1. scispace.com [scispace.com]
- 2. Prostaglandin D2/J2 signaling pathway in a rat model of neuroinflammation displaying progressive parkinsonian-like pathology: potential novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The imbalance of PGD2-DPs pathway is involved in the type 2 diabetes brain injury by regulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of Prostaglandin D2 Signaling on Macrophages and Microglia in Murine Coronavirus Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Neuroinflammation and J2 prostaglandins: linking impairment of the ubiquitin-proteasome pathway and mitochondria to neurodegeneration [frontiersin.org]
- 7. Prostaglandin D2-mediated microglia/astrocyte interaction enhances astrogliosis and demyelination in twitcher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Prostaglandin D2-Mediated Microglia/Astrocyte Interaction Enhances Astrogliosis and Demyelination in twitcher | Semantic Scholar [semanticscholar.org]
- 9. jneurosci.org [jneurosci.org]
Application Notes and Protocols for Inducing Vasodilation with PGD2 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a primary cyclooxygenase metabolite of arachidonic acid and a significant mediator in various physiological processes, including the regulation of vascular tone. PGD2 methyl ester, a more lipid-soluble and cell-permeable analog of PGD2, serves as a valuable tool for investigating the signaling pathways and therapeutic potential of PGD2-mediated vasodilation.[1] These application notes provide detailed experimental protocols for inducing and measuring vasodilation using PGD2 methyl ester in ex vivo models, summarize the key signaling pathways, and present relevant quantitative data to guide researchers in their studies.
PGD2 is known to cause vasodilation, which can contribute to physiological responses such as flushing and hypotension.[1] Its effects are primarily mediated through the activation of the D prostanoid receptor 1 (DP1). While PGD2 can also interact with the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2), the vasodilatory response is predominantly linked to DP1 activation. In some vascular beds, PGD2 has been observed to have vasoconstrictor effects, which are thought to be mediated by thromboxane (B8750289) receptors.[2][3] Therefore, the net vascular effect of PGD2 and its analogs can be tissue- and species-dependent.
Data Presentation
| Agonist | Vascular Bed | Pre-constriction Agent | Concentration Range | Observed Effect |
| PGD2 | Bovine Coronary Artery | Not specified | 0.01 - 1 µM | Concentration-dependent relaxation[4] |
| PGD2 | Canine Coronary Artery | Not specified | Dose-dependent | Increased coronary sinus blood flow[5] |
Experimental Protocols
Ex Vivo Vasodilation Assay using Wire Myography
Wire myography is a standard technique to assess the contractility of isolated small arteries in response to pharmacological agents.
Materials:
-
Wire myograph system
-
Isolated arterial segments (e.g., mesenteric, coronary, or cerebral arteries)
-
Physiological Salt Solution (PSS) of the following composition (in mM): NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.17, NaHCO3 25, KH2PO4 1.18, EDTA 0.026, and glucose 5.5.
-
Phenylephrine (B352888) (or other suitable vasoconstrictor, e.g., U46619)
-
PGD2 methyl ester stock solution (in a suitable solvent like DMSO or ethanol)
-
Acetylcholine (B1216132) (for assessing endothelial integrity)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
Procedure:
-
Vessel Preparation:
-
Isolate the desired artery and place it in cold PSS.
-
Carefully clean the artery of surrounding adipose and connective tissue under a dissecting microscope.
-
Cut the artery into 2 mm rings.
-
-
Mounting the Vessel:
-
Mount the arterial ring on the two wires of the myograph jaw and immerse it in the PSS-filled chamber.
-
Maintain the chamber at 37°C and continuously bubble with carbogen gas.
-
-
Normalization and Equilibration:
-
Allow the vessel to equilibrate for at least 30 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for the vessel. This involves stepwise stretching of the vessel and measuring the corresponding passive tension to calculate the internal circumference at a set transmural pressure (e.g., 100 mmHg).
-
Set the vessel to the calculated optimal tension and allow it to equilibrate for another 30 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Assess the viability of the vessel by inducing contraction with a high potassium solution (e.g., PSS with equimolar substitution of NaCl with KCl).
-
Wash the vessel with PSS and allow it to return to baseline tension.
-
Pre-constrict the vessel with a submaximal concentration of phenylephrine (typically the EC50 to EC80 concentration).
-
Once a stable contraction is achieved, assess endothelial integrity by adding a saturating concentration of acetylcholine (e.g., 10 µM). A relaxation of >80% is generally considered to indicate intact endothelium.
-
Wash the vessel and allow it to return to baseline.
-
-
Inducing Vasodilation with PGD2 Methyl Ester:
-
Pre-constrict the vessel again with the same concentration of phenylephrine.
-
Once a stable plateau is reached, add PGD2 methyl ester in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).
-
Record the relaxation response at each concentration until a maximal effect is observed.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of PGD2 methyl ester that produces 50% of the maximal relaxation).
-
Experimental Workflow for Wire Myography
Caption: Workflow for ex vivo vasodilation assay using wire myography.
Signaling Pathways
The vasodilatory effect of PGD2 methyl ester is primarily initiated by its binding to the DP1 receptor on vascular endothelial and smooth muscle cells.
Endothelium-Dependent Vasodilation
The predominant mechanism of PGD2-induced vasodilation is endothelium-dependent.
-
DP1 Receptor Activation: PGD2 methyl ester binds to the Gs-protein coupled DP1 receptor on endothelial cells.
-
Adenylyl Cyclase Activation: This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
eNOS Activation and NO Production: PKA phosphorylates and activates endothelial nitric oxide synthase (eNOS), which then produces nitric oxide (NO) from L-arginine.
-
NO Diffusion: NO, a gaseous molecule, diffuses from the endothelial cells to the adjacent vascular smooth muscle cells.
-
Guanylate Cyclase Activation: In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC).
-
cGMP Production: sGC converts GTP to cyclic GMP (cGMP).[4]
-
PKG Activation and Vasorelaxation: cGMP activates Protein Kinase G (PKG), which leads to a decrease in intracellular calcium levels and dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.
Caption: Endothelium-dependent vasodilation signaling pathway of PGD2 methyl ester.
Endothelium-Independent Vasodilation
In some cases, PGD2 methyl ester may also act directly on vascular smooth muscle cells.
-
DP1 Receptor Activation: PGD2 methyl ester binds to DP1 receptors on vascular smooth muscle cells.
-
Adenylyl Cyclase Activation and cAMP Production: Similar to the endothelial pathway, this activates adenylyl cyclase and increases intracellular cAMP.
-
PKA Activation and Vasorelaxation: PKA activation in smooth muscle cells can lead to the inhibition of myosin light chain kinase (MLCK) and the opening of potassium channels, resulting in hyperpolarization and relaxation.
Caption: Endothelium-independent vasodilation signaling pathway of PGD2 methyl ester.
Conclusion
PGD2 methyl ester is a valuable pharmacological tool for studying the mechanisms of vasodilation. The provided protocols for wire myography offer a robust method for quantifying the vasodilatory effects of this compound. Understanding the underlying signaling pathways, primarily the endothelium-dependent NO/cGMP pathway, is crucial for interpreting experimental results and for the development of novel therapeutics targeting the PGD2 signaling cascade. It is recommended that researchers validate these protocols and concentration ranges in their specific experimental models to ensure accurate and reproducible results.
References
- 1. Prostaglandin D2 methyl ester - Immunomart [immunomart.com]
- 2. The vasoconstrictor activities of prostaglandin D2 via the thromboxane prostanoid receptor and E prostanoid receptor-3 outweigh its concurrent vasodepressor effect mainly through D prostanoid receptor-1 ex vivo and in vivo [pubmed.ncbi.nlm.nih.gov]
- 3. Pulmonary vascular effects of prostaglandin D2, but not its systemic vascular or airway effects, are mediated through thromboxane receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 relaxes bovine coronary arteries by endothelium-dependent nitric oxide-mediated cGMP formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coronary vasodilator activity of 13,14-dehydroprostacyclin methyl ester: comparison with prostacyclin and other prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Measurement of PGD2 Metabolite Methyl Ester in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. It plays a significant role in various physiological and pathological processes, including inflammation, allergic reactions, and sleep regulation. Due to its instability in biological fluids, direct measurement of PGD2 is often unreliable for assessing its endogenous production.[1] A more robust approach is the quantification of its stable metabolites in urine. The most abundant and frequently analyzed urinary metabolite is 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as tetranor-PGDM.[2][3] Elevated levels of urinary tetranor-PGDM have been linked to conditions such as food allergies, chronic obstructive pulmonary disease (COPD), and mast cell activation syndrome, making it a valuable biomarker in clinical and pharmaceutical research.[4][5][6][7]
This document provides detailed application notes and protocols for the measurement of PGD2 metabolites, with a focus on tetranor-PGDM, in human urine samples. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). For methods like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to the methyl ester is a key step to enhance volatility.
PGD2 Metabolic Pathway
The metabolic cascade leading to the formation of urinary PGD2 metabolites is initiated from arachidonic acid. This pathway involves enzymatic conversions that produce the parent prostaglandin, which is then further metabolized for excretion.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of tetranor-PGDM in urine using LC-MS/MS and ELISA methodologies.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Reported Value | Reference |
| Reportable Range | 0.2–40 ng/mL | [4] |
| Intra-assay Precision (%CV) | 3.9–6.0% | [8] |
| Inter-assay Precision (%CV) | 5.7–10.4% | [8] |
| Accuracy (%Bias) | < 15% | [4][8] |
| Recovery after SPE | 82.3%–113.5% | [8] |
| Lower Limit of Sensitivity | ~50 pg | [9] |
Table 2: Normal and Elevated Levels of Urinary PGD2 Metabolites
| Analyte/Condition | Reported Concentration | Reference |
| Normal tetranor-PGDM | 1.08 ± 0.72 ng/mg creatinine | [9] |
| Normal PGD2 (Direct ELISA) | Up to 175 ng/g Creatinine | [10] |
| Normal PGD2 (24-hr Urine) | 18–268 ng/24hrs | [11] |
| Elevated 2,3-dinor-11β-PGF2α (MCAS) | > 5205 pg/mg creatinine | [7] |
| Elevated PGD2 (MCAS) | > 280 ng/L | [7] |
Experimental Protocols
Patient and Sample Preparation
Proper patient preparation and sample handling are crucial for accurate results.
-
Patient Instructions : Patients should avoid taking aspirin, indomethacin, or other anti-inflammatory medications for at least 48 hours prior to urine collection, as these can suppress prostaglandin production.[10][11][12][13]
-
Sample Collection : A random urine sample of at least 10 mL is typically collected in a sterile, preservative-free container.[10][14] For some applications, a 24-hour urine collection may be required.[11][13]
-
Sample Storage : Immediately after collection, the urine sample should be frozen and shipped on dry ice to prevent degradation of the analytes.[10][12] Samples are generally stable for at least 6 months when stored frozen.[12]
Protocol 1: LC-MS/MS for Urinary tetranor-PGDM
This protocol is based on a high-throughput online Solid-Phase Extraction (SPE) LC-MS/MS method.[4][8]
1. Materials and Reagents
-
tetranor-PGDM analytical standard
-
Isotopically labeled internal standard (e.g., tetranor-PGDM-d6)
-
Methanol (B129727), Acetonitrile, Formic Acid (LC-MS grade)
-
Ultrapure water
-
SPE cartridges (e.g., C18) for offline method, or an online SPE system
2. Sample Preparation (Offline SPE)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
To 1 mL of urine, add the isotopically labeled internal standard.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute the analytes with methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Chromatographic Separation : Use a C18 reversed-phase column with a gradient elution of water and acetonitrile/methanol, both containing a small percentage of formic acid to improve ionization.[15]
-
Mass Spectrometry : Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.[15]
-
Detection : Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the native tetranor-PGDM and its isotopically labeled internal standard.
Protocol 2: GC-MS for Urinary PGD2 Metabolites (with Methyl Ester Derivatization)
For GC-MS analysis, derivatization is essential to increase the volatility of the prostaglandins. This often involves a two-step process of methoximation followed by silylation or esterification. The formation of the methyl ester specifically targets the carboxylic acid groups.
1. Sample Preparation and Purification
-
Follow the sample preparation steps (1-7) as described in the LC-MS/MS protocol for SPE.
-
Further purification using thin-layer chromatography (TLC) or a simplified liquid-liquid extraction may be necessary to remove interfering substances that can affect derivatization.[16]
2. Derivatization
-
Methoximation : To the dried extract, add methoxyamine hydrochloride in pyridine. Incubate at 30-37°C for 1.5 hours. This step protects aldehyde and keto groups.[17][18]
-
Methyl Ester Formation : Add a methylating agent such as diazomethane (B1218177) or N,N-Dimethylformamide dimethyl acetal. This reaction converts the carboxylic acid groups to their corresponding methyl esters.
-
Silylation (Optional but common) : Following esterification, add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes to derivatize hydroxyl groups.[18][19]
3. GC-MS Analysis
-
Gas Chromatography : Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the derivatized metabolites.
-
Mass Spectrometry : Operate the mass spectrometer in negative ion chemical ionization (NCI) mode, which provides high sensitivity for these compounds.[20]
-
Quantification : Use a stable isotope dilution method with a corresponding deuterated internal standard that has undergone the same derivatization process.[9]
Protocol 3: ELISA for Urinary PGD2 Metabolites
Commercially available ELISA kits provide a high-throughput and less instrument-intensive method for quantifying PGD2 metabolites. These are typically competitive immunoassays.
1. Principle A known amount of PGD2 metabolite conjugated to an enzyme is competed with the PGD2 metabolite in the urine sample for binding to a limited number of antibodies coated on a microplate. The amount of color produced is inversely proportional to the concentration of the metabolite in the sample.
2. General Procedure (Refer to specific kit instructions)
-
Thaw and centrifuge urine samples as previously described.
-
Add standards, controls, and urine samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated PGD2 metabolite to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to develop the color.
-
Stop the reaction and read the absorbance using a microplate reader.
-
Calculate the concentration of the PGD2 metabolite in the samples by comparing their absorbance to the standard curve.
Note : ELISA assays may show cross-reactivity with other related metabolites, and values can be consistently higher than those obtained by mass spectrometry.[1][20]
Conclusion
The measurement of urinary PGD2 metabolites, particularly tetranor-PGDM, serves as a reliable and non-invasive method to assess in vivo PGD2 production. LC-MS/MS is considered the gold standard for its high sensitivity and specificity. GC-MS offers a robust alternative, especially with optimized derivatization procedures to form methyl esters and other derivatives. ELISA provides a valuable tool for high-throughput screening in clinical and research settings. The choice of method will depend on the specific requirements for sensitivity, specificity, throughput, and available instrumentation. Proper patient preparation and sample handling are paramount for obtaining accurate and reproducible results.
References
- 1. Item - On the role of PGD2 metabolites as markers of mast cell activation in asthma - Karolinska Institutet - Figshare [openarchive.ki.se]
- 2. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans* | Semantic Scholar [semanticscholar.org]
- 4. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 metabolite in urine is an index of food allergy [a.u-tokyo.ac.jp]
- 6. Detection of the major urinary metabolite of prostaglandin D2 in the circulation: demonstration of elevated levels in patients with disorders of systemic mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MCAS, urine PG D2, 2,3-dinor-11beta-prostaglandin F2 alpha [aaaai.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of the major urinary metabolite of prostaglandin D2 by a stable isotope dilution mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. interscienceinstitute.com [interscienceinstitute.com]
- 12. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 13. tdlpathology.com [tdlpathology.com]
- 14. Prostaglandin D2, Urine | HNL Lab Medicine [hnl.com]
- 15. researchgate.net [researchgate.net]
- 16. Simplification of the mass spectrometric assay for the major urinary metabolite of prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting solubility issues with prostaglandin D2 methyl ester.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prostaglandin (B15479496) D2 methyl ester (PGD2-ME).
Frequently Asked Questions (FAQs)
Q1: My Prostaglandin D2 methyl ester (PGD2-ME) is supplied in methyl acetate (B1210297). How do I prepare it for my experiment?
A1: PGD2-ME is often supplied in methyl acetate to ensure stability during shipping and storage. To prepare it for your experiment, you must first remove the methyl acetate. This can be done by evaporating the solvent under a gentle stream of nitrogen gas. Once the solvent has been completely evaporated, you will be left with a neat oil, which can then be reconstituted in a solvent of your choice.
Q2: What is the best solvent for reconstituting PGD2-ME?
A2: The choice of solvent will depend on your experimental setup.
-
For stock solutions: Organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are recommended. PGD2-ME is readily soluble in these solvents.[1][2][3]
-
For aqueous solutions for cell-based assays: After preparing a concentrated stock solution in an organic solvent, you can make further dilutions into your aqueous buffer or isotonic saline.[2] It is crucial to ensure that the final concentration of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[2] Alternatively, for an organic solvent-free solution, you can evaporate the initial methyl acetate and directly dissolve the neat oil in an aqueous buffer like PBS (pH 7.2).[2]
Q3: I am seeing precipitation when I dilute my PGD2-ME stock solution into my aqueous cell culture media. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue due to the limited solubility of PGD2-ME in aqueous solutions.[2][4] Here are some troubleshooting steps:
-
Decrease the final concentration: The solubility of PGD2-ME in PBS (pH 7.2) is approximately 1 mg/mL.[1][2] Ensure your final concentration does not exceed this limit.
-
Increase the concentration of your stock solution: By using a more concentrated initial stock in an organic solvent, you can add a smaller volume to your aqueous media, thereby reducing the final percentage of the organic solvent and potentially improving solubility.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the aqueous solution immediately after adding the PGD2-ME stock.
-
Prepare fresh dilutions: Do not store aqueous solutions of PGD2-ME for more than one day, as this can lead to degradation and precipitation.[2][4]
Q4: What are the recommended storage conditions for PGD2-ME?
A4: PGD2-ME should be stored at -20°C in the provided solvent.[2] At this temperature, it is stable for at least two years.[2] Aqueous solutions should be prepared fresh and are not recommended for storage for more than a day.[2][4]
Q5: Is PGD2-ME the same as PGD2?
A5: No, PGD2-ME is a more lipid-soluble, cell-permeable prodrug form of Prostaglandin D2 (PGD2).[3][5][6] The methyl ester group increases its lipophilicity, which can facilitate its passage across cell membranes. Once inside the cell, it is presumed to be hydrolyzed to PGD2, the active form. It binds to the PGD2 receptors, DP1 and CRTH2/DP2, but with a 5-10 fold lower affinity than PGD2 itself.[3][5]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | [1][2][3] |
| Ethanol | 50 mg/mL | [1][2][3] |
| Dimethylformamide (DMF) | 50 mg/mL | [1][2][3] |
| PBS (pH 7.2) | 1 mg/mL | [1][2][3] |
Experimental Protocols
General Protocol for Preparing PGD2-ME for Cell-Based Assays
-
Evaporate the Shipping Solvent: If your PGD2-ME was supplied in methyl acetate, place the vial in a fume hood and use a gentle stream of nitrogen to evaporate the solvent completely. You should be left with a neat oil.
-
Prepare a Concentrated Stock Solution: Add the appropriate volume of an organic solvent (e.g., DMSO or ethanol) to the vial to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of the PGD2-ME oil. Vortex thoroughly to ensure complete dissolution.
-
Store the Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Make serial dilutions of the stock solution in your cell culture medium or desired aqueous buffer to achieve the final working concentrations. It is critical to add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
Final Check: Before adding the working solution to your cells, visually inspect it for any signs of precipitation.
Mandatory Visualizations
Caption: PGD2 signaling through DP1 and DP2 receptors.
Caption: Workflow for preparing and troubleshooting PGD2-ME solutions.
References
Technical Support Center: Optimizing Prostaglandin D2 Methyl Ester (PGD2-ME) for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Prostaglandin D2 methyl ester (PGD2-ME) in cell-based assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PGD2-ME) and why is it used in cell-based assays?
A1: this compound (PGD2-ME) is a more lipid-soluble and cell-permeable analog of Prostaglandin D2 (PGD2)[1][2][3]. PGD2 is a critical lipid mediator involved in various physiological and pathological processes, including allergic reactions and inflammation[4]. The methyl ester form allows for more efficient passage across the cell membrane, where it can be hydrolyzed by intracellular esterases to the active PGD2. This makes PGD2-ME a valuable tool for studying the effects of PGD2 in a cellular context.
Q2: What are the primary cellular targets of PGD2-ME?
A2: PGD2-ME, once converted to PGD2 within the cell, primarily targets two G-protein coupled receptors (GPCRs): the DP1 receptor (DP) and the CRTH2 receptor (DP2)[1][2][4][5]. These receptors are expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils[6].
Q3: What are the downstream signaling pathways activated by PGD2-ME?
A3: The signaling pathways activated by PGD2-ME depend on which receptor is engaged:
-
DP1 Receptor: Is coupled to a Gs alpha subunit, which activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP)[7].
-
CRTH2 (DP2) Receptor: Is coupled to a Gi alpha subunit, which inhibits adenylate cyclase, leading to a decrease in cAMP and an increase in intracellular calcium (Ca2+) mobilization[6][8].
Q4: What is a typical starting concentration range for PGD2-ME in cell-based assays?
A4: The optimal concentration of PGD2-ME is highly dependent on the cell type and the specific assay. Based on data for the parent compound, PGD2, a starting concentration range of 1 nM to 10 µM is recommended. For instance, PGD2 has been shown to promote eosinophil chemotaxis in the 1.0 - 100 nM range and stimulate IL-6 synthesis in osteoblasts between 10 nM and 10 µM[6][9]. Given that PGD2-ME has a 5-10 fold lower affinity for its receptors, it is advisable to perform a dose-response curve starting from nanomolar to micromolar concentrations to determine the optimal working concentration for your specific experimental setup[1][2].
Q5: How should I prepare and store PGD2-ME stock solutions?
A5: PGD2-ME is soluble in organic solvents such as DMF, DMSO, and ethanol (B145695) at concentrations up to 50 mg/mL[1]. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO or ethanol and then dilute it to the final working concentration in your cell culture medium. It is crucial to keep the final solvent concentration low (typically below 0.5%) to avoid solvent-induced cytotoxicity. PGD2-ME is stable for at least two years when stored at -20°C[1].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cellular response | Suboptimal PGD2-ME concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the EC50. |
| Low receptor expression: The cell line used may not express DP1 or CRTH2 receptors at a sufficient level. | Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the receptors of interest. | |
| PGD2-ME degradation: Although more stable than PGD2, the methyl ester can still degrade. PGD2 itself is unstable in aqueous solutions[4][10]. | Prepare fresh dilutions of PGD2-ME from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. | |
| Incorrect assay endpoint: The chosen readout may not be sensitive to PGD2-ME-mediated signaling in your cell type. | Confirm the expected signaling pathway in your cells (e.g., cAMP modulation, calcium flux) and select an appropriate assay. | |
| High background signal | Autofluorescence: Cells and media components can contribute to background fluorescence in fluorescence-based assays. | Use phenol (B47542) red-free media for the assay. Include appropriate controls (e.g., cells only, vehicle-treated cells) to determine and subtract background fluorescence. |
| Non-specific binding: At high concentrations, PGD2-ME might exhibit off-target effects. | Use the lowest effective concentration determined from your dose-response curve. | |
| Inconsistent or variable results | Cell health and density: Variations in cell health, passage number, or seeding density can lead to inconsistent responses. | Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase. Optimize cell seeding density to achieve a good signal-to-noise ratio. |
| Uneven compound distribution: Inadequate mixing of PGD2-ME in the wells can cause variability. | Ensure thorough but gentle mixing of the plate after adding PGD2-ME. | |
| Hydrolysis to PGD2: The rate of hydrolysis of PGD2-ME to PGD2 can vary, leading to inconsistent effective concentrations of the active compound. | Pre-incubate PGD2-ME in the assay medium for a consistent period before adding it to the cells to allow for partial hydrolysis, if desired, or add it directly to the cells to maximize the effect of the ester form. |
Quantitative Data
PGD2-ME Receptor Binding Affinity
| Receptor | Species | Ki (nM) |
| mCRTH2 | Mouse | 160[5] |
| mDP | Mouse | 175[5] |
| hCRTH2 | Human | 460[5] |
| hDP | Human | 270[5] |
Effective Concentrations of PGD2 (Parent Compound)
Note: These concentrations for PGD2 can serve as a starting point for optimizing PGD2-ME concentrations. Due to the 5-10 fold lower affinity of PGD2-ME, higher concentrations may be required.
| Assay | Cell Type | Effective Concentration | Reference |
| Eosinophil Chemotaxis | Human Eosinophils | 1.0 - 100 nM | [6] |
| IL-6 Synthesis | Osteoblast-like MC3T3-E1 cells | 10 nM - 10 µM | [9] |
| Epithelial-to-Mesenchymal Transition | A549 cells | 15 µM | [6] |
| Suppression of Cell Proliferation | A549 cells | 15 µM | [6] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium following the activation of the CRTH2 (DP2) receptor.
Materials:
-
Cells expressing the CRTH2 receptor
-
PGD2-ME
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate at an optimized density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the calcium-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash the cells gently with assay buffer.
-
Add the dye-loading solution to each well and incubate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock of PGD2-ME in assay buffer. It is recommended to perform a serial dilution to test a range of concentrations.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for the chosen dye.
-
Record a baseline fluorescence reading for a few cycles.
-
Add the 2X PGD2-ME solution to the wells.
-
Immediately begin kinetic reading of fluorescence intensity for a period of 1-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
Plot the peak fluorescence response against the PGD2-ME concentration to generate a dose-response curve and determine the EC50.
-
Protocol 2: Chemotaxis Assay
This protocol measures the migration of cells, such as eosinophils, towards a gradient of PGD2-ME.
Materials:
-
Chemotaxis chamber (e.g., Transwell® inserts with appropriate pore size)
-
Cells of interest (e.g., primary eosinophils or a cell line expressing CRTH2)
-
PGD2-ME
-
Chemotaxis buffer (e.g., serum-free medium with 0.1% BSA)
-
Calcein AM or similar viability stain
Procedure:
-
Preparation of Chemotactic Gradient:
-
Prepare various concentrations of PGD2-ME in chemotaxis buffer.
-
Add the PGD2-ME solutions to the lower wells of the chemotaxis plate. Add chemotaxis buffer without PGD2-ME to the negative control wells.
-
-
Cell Preparation:
-
Resuspend the cells in chemotaxis buffer at a predetermined optimal concentration.
-
-
Assay Assembly:
-
Place the Transwell® inserts into the wells containing the PGD2-ME solutions.
-
Add the cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 1-4 hours. The optimal incubation time should be determined empirically.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts from the wells.
-
The number of migrated cells in the lower chamber can be quantified by:
-
Direct cell counting using a hemocytometer.
-
Staining the migrated cells with a fluorescent dye like Calcein AM and measuring the fluorescence in a plate reader.
-
-
-
Data Analysis:
-
Calculate the number of migrated cells for each concentration of PGD2-ME.
-
Plot the number of migrated cells against the PGD2-ME concentration.
-
Visualizations
Caption: PGD2-ME Signaling Pathways.
Caption: Troubleshooting Workflow for PGD2-ME Assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of unsaturated methyl esters of fatty acids on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Stability of prostaglandin D2 methyl ester in different solvents and temperatures.
Welcome to the technical support center for Prostaglandin D2 Methyl Ester (PGD2-ME). This resource provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of PGD2-ME. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound (PGD2-ME)?
A1: For long-term stability, PGD2-ME should be stored at -20°C as supplied in its original solvent, typically methyl acetate.[1][2] Under these conditions, the product is stable for at least two years.[1][2]
Q2: In which solvents can I dissolve PGD2-ME for my experiments?
A2: PGD2-ME is soluble in several organic solvents. For experimental use, the initial solvent (methyl acetate) can be evaporated under a gentle stream of nitrogen. The compound can then be dissolved in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or ethanol, where its solubility is approximately 50 mg/mL.[1]
Q3: Can I store PGD2-ME in an aqueous buffer?
A3: It is not recommended to store PGD2-ME in aqueous solutions for more than one day.[2] The solubility in PBS (pH 7.2) is significantly lower, at approximately 1 mg/mL.[1][2] Prostaglandins are known to be less stable in aqueous solutions, and to ensure the integrity of your experiments, fresh aqueous preparations should be made for immediate use.
Q4: Is there readily available data on the stability of PGD2-ME in different organic solvents at various temperatures?
A4: While general storage guidelines are provided by suppliers, detailed quantitative stability data comparing the degradation of PGD2-ME in various organic solvents (e.g., DMSO, ethanol, acetonitrile) at different temperatures over extended periods is not widely available in public literature. To obtain this specific data, it is recommended to perform a stability study. A detailed protocol for such a study is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results. | Degradation of PGD2-ME due to improper storage or handling. | - Ensure PGD2-ME is stored at -20°C in its original solvent. - For working solutions, aliquot and store at -80°C if possible, and avoid repeated freeze-thaw cycles. - Prepare fresh aqueous solutions for each experiment and use them immediately. - Consider performing a stability check of your stock solution using HPLC (see Experimental Protocols). |
| Precipitation of PGD2-ME in aqueous buffer. | Exceeding the solubility limit of PGD2-ME in the aqueous buffer. | - The solubility of PGD2-ME in PBS (pH 7.2) is approximately 1 mg/mL.[1][2] Ensure your final concentration does not exceed this. - If a higher concentration is needed, consider using a co-solvent, but be mindful of the solvent's potential effects on your experimental system. |
| Difficulty dissolving PGD2-ME after evaporating the initial solvent. | Residual solvent or improper handling. | - Ensure the initial solvent (methyl acetate) is completely evaporated under a gentle stream of nitrogen. - Immediately add the solvent of choice (e.g., DMSO, ethanol) to the dried compound.[2] |
Stability of this compound
Table 1: General Stability and Storage Recommendations for PGD2-ME
| Solvent | Storage Temperature | Recommended Storage Duration | Notes |
| Methyl Acetate (as supplied) | -20°C | ≥ 2 years[1][2] | Recommended for long-term storage. |
| DMSO, Ethanol, DMF | -20°C or -80°C | Short to medium term. | Aliquot to avoid freeze-thaw cycles. Stability is expected to be better than in aqueous solutions, but specific data is lacking. |
| Aqueous Buffers (e.g., PBS) | 4°C or Room Temperature | Not recommended for more than one day.[2] | Prepare fresh for immediate use. |
Experimental Protocols
Protocol for Assessing the Stability of PGD2-ME using HPLC
This protocol outlines a general procedure for conducting a stability-indicating High-Performance Liquid Chromatography (HPLC) study to determine the degradation of PGD2-ME in a specific solvent at a given temperature.
Objective: To quantify the percentage of intact PGD2-ME over time when stored in a specific solvent and at a specific temperature.
Materials:
-
PGD2-ME
-
HPLC-grade solvents (e.g., DMSO, ethanol, acetonitrile)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile phase components (e.g., HPLC-grade acetonitrile (B52724) and phosphate (B84403) buffer)
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
Procedure:
-
Preparation of PGD2-ME Stock Solution:
-
Start with a fresh vial of PGD2-ME in methyl acetate.
-
Under a gentle stream of nitrogen, evaporate the methyl acetate.
-
Dissolve the dried PGD2-ME in the chosen solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL). This is your stock solution.
-
-
Preparation of Stability Samples:
-
Aliquot the stock solution into several small, sealed vials.
-
Place the vials at the desired storage temperatures (e.g., -80°C, -20°C, 4°C, 25°C).
-
-
HPLC Analysis (Time Point 0):
-
Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) using the mobile phase or a compatible solvent.
-
Inject the sample into the HPLC system.
-
Example Chromatographic Conditions:
-
Column: C18 reverse-phase (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 0.02 M KH2PO4, pH 3) in a 37:63 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 205 nm (or a wavelength determined by a UV scan of PGD2-ME)
-
Injection Volume: 20 µL
-
-
Record the peak area of the intact PGD2-ME. This is your baseline (T=0) reading.
-
-
Subsequent Time Points:
-
At predetermined time intervals (e.g., 1 day, 3 days, 7 days, 14 days, 30 days), retrieve one vial from each storage temperature.
-
Prepare and analyze the sample by HPLC as described in step 3.
-
Record the peak area of the intact PGD2-ME.
-
-
Data Analysis:
-
Calculate the percentage of PGD2-ME remaining at each time point relative to the T=0 peak area.
-
Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage of remaining PGD2-ME against time for each storage condition.
-
Visualizations
PGD2 Signaling Pathway
Prostaglandin D2 exerts its biological effects by binding to two main G protein-coupled receptors: the DP1 receptor, which is coupled to a Gs protein and increases intracellular cAMP levels, and the DP2 receptor (also known as CRTH2), which is coupled to a Gi protein and decreases intracellular cAMP.
Caption: PGD2 signaling through DP1 and DP2 receptors.
Experimental Workflow for Stability Assessment
The following diagram illustrates the key steps in performing a stability study of PGD2-ME.
Caption: Workflow for assessing PGD2-ME stability.
References
How to prevent the degradation of prostaglandin D2 methyl ester during experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Prostaglandin (B15479496) D2 methyl ester (PGD2-ME) during experiments. Adherence to these protocols is crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I store Prostaglandin D2 methyl ester?
A1: this compound should be stored as a solution in an organic solvent at -20°C.[1] Under these conditions, it is stable for at least two years.[1] Suitable solvents include methyl acetate, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][2]
Q2: Can I store PGD2-ME in an aqueous solution?
A2: It is strongly advised not to store PGD2-ME in aqueous solutions for any significant length of time. The parent compound, Prostaglandin D2 (PGD2), is unstable in aqueous buffers, and it is recommended that aqueous solutions are not stored for more than one day. PGD2-ME is expected to have similar instability in aqueous environments due to hydrolysis of the methyl ester.
Q3: What are the primary degradation pathways for PGD2-ME?
A3: The two primary degradation pathways for PGD2-ME in experimental settings are believed to be:
-
Hydrolysis: The methyl ester bond is susceptible to hydrolysis, which would convert PGD2-ME back to its parent compound, Prostaglandin D2 (PGD2).
-
Dehydration: Following or independent of hydrolysis, the PGD2 core can undergo dehydration to form various PGJ2-series prostaglandins (B1171923), such as PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2.
Q4: How can I minimize degradation when preparing for an experiment?
A4: To minimize degradation, prepare aqueous solutions of PGD2-ME immediately before use. First, dissolve the compound in a small amount of a compatible organic solvent (e.g., ethanol (B145695), DMSO) and then dilute this stock solution with your aqueous experimental buffer or media to the final desired concentration.
Q5: What is the effect of pH on PGD2-ME stability?
A5: While specific data for PGD2-ME is limited, prostaglandin stability is generally pH-dependent. Ester hydrolysis can be catalyzed by both acidic and basic conditions. It is advisable to prepare aqueous solutions in buffers with a pH that is close to neutral and appropriate for your experimental system.
Q6: Are there any visual indicators of PGD2-ME degradation?
A6: There are no reliable visual indicators of PGD2-ME degradation. The compound and its degradation products are typically colorless in solution. Therefore, adherence to proper handling and storage protocols is the best way to ensure the integrity of the compound. For definitive assessment, analytical methods like HPLC would be required.[3][4][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected experimental results. | Degradation of PGD2-ME in aqueous experimental solutions. | Prepare fresh aqueous solutions of PGD2-ME for each experiment. Minimize the time the compound is in an aqueous environment, especially at 37°C. Consider preparing a more concentrated stock in an organic solvent and adding a very small volume directly to the experiment to minimize the aqueous exposure time before it interacts with the biological system. |
| Complete loss of activity. | Improper long-term storage or multiple freeze-thaw cycles of an aqueous stock solution. | Always store PGD2-ME at -20°C in a suitable organic solvent.[1] Avoid repeated freeze-thaw cycles of any stock solution, but especially aqueous ones.[7][8][9][10][11] Aliquot the main stock into single-use vials. |
| Variability between different batches of PGD2-ME. | Differences in the initial purity or degradation during shipping. | Always source PGD2-ME from a reputable supplier who provides a certificate of analysis with purity data. Ensure the compound is shipped on wet or blue ice to maintain its stability. |
| Unexpected biological effects. | Formation of active degradation products like PGJ2 derivatives. | If your experimental results are inconsistent with the known pharmacology of PGD2, consider the possibility that degradation products are contributing to the observed effects. Use analytical methods like HPLC to check for the presence of degradation products. |
Experimental Protocols
Protocol for Preparation of PGD2-ME Stock Solution
-
Materials:
-
This compound (solid or as a solution in methyl acetate)
-
Anhydrous dimethyl sulfoxide (DMSO) or ethanol (≥99.5%)
-
Sterile, amber glass vials with PTFE-lined caps
-
Inert gas (e.g., argon or nitrogen)
-
-
Procedure:
-
If starting with a solid, accurately weigh the desired amount of PGD2-ME in a sterile vial.
-
If starting with a solution in methyl acetate, evaporate the solvent under a gentle stream of inert gas.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex to ensure complete dissolution.
-
Blanket the vial with inert gas before sealing tightly.
-
Store the stock solution at -20°C.
-
Protocol for Preparing Working Solutions for In Vitro Experiments
-
Materials:
-
PGD2-ME stock solution (in DMSO or ethanol)
-
Pre-warmed (37°C) cell culture medium or experimental buffer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Immediately before adding to your cells or assay, perform a serial dilution of the PGD2-ME stock solution in the pre-warmed medium or buffer.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:10 dilution followed by a 1:100 dilution.
-
Ensure the final concentration of the organic solvent in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 50 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL[1] |
| Ethanol | 50 mg/mL[1] |
| Phosphate Buffered Saline (PBS, pH 7.2) | 1 mg/mL[1] |
Note: While PGD2-ME has some solubility in PBS, aqueous solutions are not recommended for storage.
Visualizations
Caption: Potential degradation pathway of PGD2-ME.
Caption: Recommended workflow to minimize PGD2-ME degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Derivatization to improve thermospray HPLC/MS sensitivity for the determination of prostaglandins and thromboxane B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Indicating RP-HPLC Method by QbD Approach and LC-MS Characterization of Degradation Products of Mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. microchemlab.com [microchemlab.com]
Technical Support Center: Prostaglandin D2 Methyl Ester (PGD2-ME) Recovery
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of Prostaglandin (B15479496) D2 methyl ester (PGD2-ME) from biological samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of PGD2-ME.
| Question | Answer |
| Why is my PGD2-ME recovery consistently low? | Low recovery of PGD2-ME can stem from several factors: 1. Sample Degradation: PGD2, the parent compound of PGD2-ME, is known to be relatively unstable.[1] Although the methyl ester form offers increased lipid solubility, degradation can still occur.[2][3] Sample preparation time should be kept to a minimum, ideally under 8 hours, and samples should be processed promptly after collection.[1] 2. Inefficient Extraction: The choice of extraction method and solvent is critical. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used, but their efficiency can be highly dependent on the biological matrix.[4] For LLE, the solvent system (e.g., hexane/ethyl acetate) and pH of the aqueous phase must be optimized.[1] For SPE, the choice of sorbent, as well as the composition and volume of the wash and elution solvents, significantly impacts recovery.[5] 3. Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates contain interfering substances that can suppress the signal in mass spectrometry or co-elute with the analyte, affecting quantification and apparent recovery.[4] Proper sample cleanup is essential to minimize these effects. |
| I'm observing high variability between replicate samples. What could be the cause? | High variability is often due to inconsistencies in the sample preparation workflow. Key areas to check include: 1. Inconsistent Timing: Given the instability of prostaglandins (B1171923), variations in the time taken to process each sample can lead to different levels of degradation.[1] Standardize all incubation and extraction times. 2. pH Inconsistency: The pH of the sample can influence the extraction efficiency, especially in LLE. Ensure the pH is adjusted uniformly across all samples before extraction.[5] 3. Incomplete Solvent Evaporation/Reconstitution: If a solvent evaporation step is used, ensure samples are dried to the same extent and reconstituted in a consistent volume. Incomplete reconstitution will lead to lower and more variable concentrations. |
| My analyte signal is poor during LC-MS/MS analysis. How can I improve it? | A poor signal can be due to issues with the analyte itself or the analytical method. Consider the following: 1. Suboptimal Extraction: As mentioned, inefficient extraction will result in a low concentration of the analyte being introduced to the instrument. Re-evaluate and optimize your extraction protocol. 2. Matrix Suppression: Co-eluting matrix components can suppress the ionization of PGD2-ME in the mass spectrometer source.[4] Improving the cleanup step of your sample preparation (e.g., by optimizing the wash steps in SPE) can help.[5] Turbulent Flow Chromatography (TFC) is another technique that can be used for online sample cleanup to reduce matrix effects.[6] 3. Analyte Degradation: PGD2 can degrade at room temperature and even at -20°C over extended periods.[1] Ensure samples are stored at -80°C for long-term storage and analyzed as quickly as possible after extraction. 4. MS/MS Parameters: Optimize the mass spectrometry parameters, including the specific transitions (precursor and product ions) for PGD2-ME, collision energy, and ion source settings. |
| Are there any specific steps I should take when working with plasma samples? | Yes, plasma presents unique challenges. To improve recovery: 1. Prevent Enzymatic Activity: Immediately after collection, add a prostaglandin synthetase inhibitor, such as indomethacin (B1671933) (at a final concentration of approximately 10 µg/mL), to plasma samples to prevent the enzymatic formation or degradation of prostaglandins. 2. Protein Precipitation: Plasma proteins can interfere with extraction. A protein precipitation step, often with a cold solvent like acetone (B3395972) or methanol (B129727), can be beneficial before proceeding to LLE or SPE.[7][8] 3. Acidification: For SPE, acidifying the plasma sample (e.g., with formic acid) can improve the retention of prostaglandins on the sorbent.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between PGD2 and PGD2 methyl ester?
A1: PGD2 methyl ester is a prodrug form of PGD2.[2][3] The addition of a methyl group to the carboxylic acid function makes the molecule more lipid-soluble and cell-permeable compared to the parent PGD2.[2] This is often done to facilitate its use in cell-based assays. For analytical purposes, PGD2 in a sample can be derivatized to its methyl ester for GC-MS analysis.[9]
Q2: What is the best method for extracting PGD2-ME from biological samples?
A2: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective, and the "best" method depends on the sample matrix, required throughput, and available equipment.
-
SPE is often preferred for its ability to provide cleaner extracts, which is crucial for sensitive LC-MS/MS analysis.[5][4] It is also amenable to automation for higher throughput.
-
LLE is a classic technique that can yield high recovery but may be more labor-intensive and result in less clean extracts compared to SPE.[1][8] A modified LLE procedure that incorporates phase separation can improve the yield and purity of the extract.[10][11]
Q3: How should I store my biological samples before PGD2-ME extraction?
A3: Due to the instability of prostaglandins, samples should be processed as quickly as possible. If immediate processing is not feasible, snap-freeze the samples in liquid nitrogen and store them at -80°C.[1] Avoid repeated freeze-thaw cycles.[12] Long-term storage at -20°C is not recommended as significant degradation of PGD2 has been observed under these conditions.[1]
Q4: Do I need to use an internal standard for quantification?
A4: Yes, using a stable isotope-labeled internal standard (e.g., d4-PGD2) is highly recommended for accurate quantification, especially when using LC-MS/MS.[1] An internal standard helps to correct for variability in extraction recovery and for matrix-induced ionization suppression or enhancement during analysis.[1]
Q5: Can I use an ELISA kit to measure PGD2-ME?
A5: ELISA kits are typically designed to detect the parent prostaglandin, PGD2. While convenient, immunoassays can sometimes suffer from a lack of specificity due to cross-reactivity with other structurally related prostaglandins.[13][14] LC-MS/MS is generally considered a more specific and accurate method for the quantification of individual prostaglandins.[1][4] If using an ELISA, it's crucial to validate its specificity for PGD2-ME or to hydrolyze the methyl ester back to PGD2 before analysis, though this adds another step and potential for variability.
Data Presentation
Table 1: Comparison of Prostaglandin Recovery Rates with Different Extraction Methods
| Analyte | Biological Matrix | Extraction Method | Recovery (%) | Reference |
| PGD2 | Cell Culture Supernatant | LLE (hexane/ethyl acetate) | 77.0 ± 3.0 | [1] |
| PGE2 | Cell Culture Supernatant | LLE (hexane/ethyl acetate) | 92.0 ± 4.9 | [1] |
| PGE2 | Human Plasma | Optimized LLE | 96 - 98 | [7] |
| PGE2, PGF2α & Metabolites | Urine, Plasma, Tissue Homogenate | Optimized SPE (with 1% formic acid) | > 90 | |
| PGD2 | Cell Culture Medium | Optimized SPE | Yield increased by 323% vs. standard method | |
| PGE2 | Cell Culture Medium | Optimized SPE | Yield increased by 181% vs. standard method | [15] |
Table 2: Stability of PGD2 in Cell Culture Medium at Different Conditions
| Condition | Time | Remaining PGD2 (%) | Reference |
| Room Temperature | 8 hours | ~90 | [1] |
| Room Temperature | 26 hours | ~60 | [1] |
| -20°C | 4 weeks | ~30 | [1] |
| -80°C | Not specified | Recommended for long-term storage | [1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for PGD2-ME
(Adapted from methods for PGD2 and PGE2 extraction[1])
-
Sample Preparation:
-
To a 500 µL aliquot of the biological sample (e.g., cell culture supernatant, plasma), add 20 µL of a suitable internal standard solution (e.g., d4-PGD2, 100 ng/mL).
-
Add 5 µL of 10% butylated hydroxytoluene (BHT) in ethanol (B145695) to prevent auto-oxidation.[1]
-
Acidify the sample to pH 3-4 by adding ~40 µL of 1 M citric acid or 1% formic acid.[1][5]
-
-
Extraction:
-
Add 2 mL of an extraction solvent mixture of hexane:ethyl acetate (B1210297) (1:1, v/v).[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[1]
-
-
Collection:
-
Carefully transfer the upper organic phase to a clean tube.
-
Repeat the extraction step (steps 2.1-2.3) two more times, combining the organic phases.[1]
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol/ammonium acetate buffer).[1]
-
Protocol 2: Solid-Phase Extraction (SPE) for PGD2-ME
(Based on general principles and optimized methods for prostaglandins[16][17])
-
Cartridge Selection: Choose a C18 (octadecyl-bonded silica) or a polymer-based reversed-phase SPE cartridge. The bed mass will depend on the sample volume (e.g., 100 mg for a 1 mL sample).
-
Sample Pre-treatment:
-
Thaw the sample on ice.
-
Add an internal standard.
-
Acidify the sample to pH 3-4 with formic acid (final concentration of ~1%). This is critical for retaining the analyte on the reversed-phase sorbent.[5]
-
If the sample contains significant precipitates (e.g., tissue homogenate), centrifuge and use the supernatant for extraction.
-
-
SPE Procedure (CLWE - Condition, Load, Wash, Elute):
-
Condition: Condition the SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of water (or acidified water, e.g., 0.1% formic acid). Do not let the sorbent bed go dry.[16]
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 0.5-1 mL/min).
-
Wash: Wash the cartridge to remove interferences. A typical wash sequence might be:
-
1 mL of acidified water (e.g., 0.1% formic acid) to remove polar impurities.
-
1 mL of a weak organic solvent solution (e.g., 10-20% methanol in water) to remove less polar impurities. The optimal percentage of organic solvent in the wash step should be determined empirically to maximize interference removal without causing premature elution of the analyte.[17]
-
-
Elute: Elute the PGD2-ME with 1-2 mL of an appropriate organic solvent, such as methanol or ethyl acetate. Collect the eluate in a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase for analysis.
-
Visualizations
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methods of the Analysis of Oxylipins in Biological Samples [mdpi.com]
- 5. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct analysis of prostaglandin-E2 and -D2 produced in an inflammatory cell reaction and its application for activity screening and potency evaluation using turbulent flow chromatography liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimisation of an extraction method for the determination of prostaglandin E2 in plasma using experimental design and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.und.edu [med.und.edu]
- 9. Mass spectrometric fragmentation patterns for the syn and anti isomers of PGE2 and PGD2-methyloxime methyl esters and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dmbj.org.rs [dmbj.org.rs]
- 11. PHASE SEPARATION LIQUID-LIQUID EXTRACTION FOR THE QUANTIFICATION OF 8-ISO-PROSTAGLANDIN F2 ALPHA IN HUMAN PLASMA BY LC-MS/MS | Journal of Medical Biochemistry [aseestant.ceon.rs]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Prostaglandins Measurement Guide: LC-MS/MS vs ELISA - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. SPE Method Development | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Analysis of PGD2 Methyl Ester by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prostaglandin D2 (PGD2) methyl ester and interpreting its mass spectrometric fragmentation patterns.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of PGD2 methyl ester?
A1: Prostaglandin D2 methyl ester has a chemical formula of C₂₁H₃₄O₅. Its monoisotopic mass is approximately 366.24 Da, and its average molecular weight is 366.49 g/mol . When analyzing high-resolution mass spectrometry data, it is crucial to use the monoisotopic mass for accurate identification.
Q2: What are the common ions observed for PGD2 methyl ester in positive ion electrospray ionization (ESI-MS)?
A2: In positive ion ESI-MS, you can typically expect to observe the protonated molecule, [M+H]⁺, at an m/z of approximately 367.2. It is also common to see adducts with sodium, [M+Na]⁺, at m/z 389.2, and potassium, [M+K]⁺, at m/z 405.2. The relative abundance of these adducts will depend on the purity of the solvents and the sample matrix.
Q3: What are the characteristic fragmentation patterns of PGD2 methyl ester in tandem mass spectrometry (MS/MS)?
A3: The fragmentation of the [M+H]⁺ precursor ion of PGD2 methyl ester is characterized by sequential neutral losses of water (H₂O, 18.01 Da) and methanol (B129727) (CH₃OH, 32.03 Da). PGD2 has two hydroxyl groups, leading to the possibility of two water loss events. The methyl ester group can be lost as methanol.
Q4: Can PGD2 methyl ester be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS)?
A4: Yes, but it requires derivatization to increase its volatility and thermal stability. The hydroxyl groups are typically derivatized to trimethylsilyl (B98337) (TMS) ethers. In this case, the observed fragmentation pattern will be that of the PGD2 methyl ester, di-TMS derivative, and will include characteristic losses of trimethylsilanol (B90980) (TMSOH, 90.05 Da).
Q5: How can I differentiate PGD2 methyl ester from its isomer, PGE2 methyl ester, by mass spectrometry?
A5: PGD2 and PGE2 are structural isomers and will have the same mass-to-charge ratio for their parent ions. While their fragmentation patterns may show subtle differences in the relative intensities of fragment ions, complete differentiation often requires chromatographic separation prior to mass analysis (LC-MS).[1] The retention times of the two isomers on a suitable liquid chromatography column will be different, allowing for their individual analysis by the mass spectrometer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal for PGD2 Methyl Ester | 1. Poor Ionization Efficiency: PGD2 methyl ester may not ionize efficiently under the chosen conditions. 2. Sample Degradation: Prostaglandins (B1171923) can be unstable. 3. Suboptimal Instrument Parameters: Incorrect source temperature, voltages, or gas flows. 4. Contamination: Salts or other contaminants in the sample can suppress the signal. | 1. Optimize Ionization: For positive ion ESI, try adding a small amount of formic acid to the mobile phase to promote protonation. Consider forming sodium or other adducts if protonation is inefficient. 2. Sample Handling: Prepare samples fresh and keep them cold. Avoid prolonged storage. 3. Instrument Tuning: Optimize MS parameters using a tuning solution or a standard of a similar compound. 4. Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and remove interfering substances. |
| Multiple Unexpected Peaks in the Spectrum | 1. Adduct Formation: Formation of various adducts ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺, etc.). 2. In-source Fragmentation: The molecule may be fragmenting in the ionization source. 3. Sample Impurities: The sample may contain impurities or degradation products. | 1. Identify Adducts: Check for mass differences corresponding to common adducts. Use high-purity solvents to minimize sodium and potassium adducts. 2. Softer Ionization: Reduce the source fragmentor/cone voltage to minimize in-source fragmentation. 3. Purify Sample: Use HPLC or other chromatographic techniques to purify the sample before infusion. |
| Fragment Ions Not Matching Expected Pattern | 1. Isomeric Impurities: The sample may be contaminated with isomers like PGE2 methyl ester. 2. Incorrect Precursor Ion Selection: The wrong m/z may have been selected for MS/MS. 3. Different Ionization/Fragmentation Technique: Different techniques (e.g., CID, HCD) or collision energies will produce different fragmentation patterns. | 1. Chromatographic Separation: Use LC-MS to separate isomers before fragmentation. 2. Verify Precursor m/z: Ensure the selected precursor ion corresponds to the expected [M+H]⁺ or other adduct of PGD2 methyl ester. 3. Standardize Method: Compare the obtained spectrum with a reference standard analyzed under the exact same conditions. |
| Poor Reproducibility | 1. Inconsistent Sample Preparation: Variations in sample concentration, solvent, or cleanup. 2. Instrument Instability: Fluctuations in instrument performance. 3. Analyte Instability: Degradation of PGD2 methyl ester over time. | 1. Standard Operating Procedures (SOPs): Develop and follow strict SOPs for sample preparation. 2. System Suitability: Run a system suitability test with a standard before each batch of samples to ensure the instrument is performing correctly. 3. Time-course Study: Analyze samples at different time points after preparation to assess stability. |
Quantitative Data Summary
The following table summarizes the expected m/z values for the parent and major fragment ions of PGD2 methyl ester in positive ion ESI-MS/MS.
| Ion Description | Chemical Formula | Monoisotopic m/z (Da) |
| [M+H]⁺ (Protonated Molecule) | C₂₁H₃₅O₅⁺ | 367.25 |
| [M+Na]⁺ (Sodium Adduct) | C₂₁H₃₄O₅Na⁺ | 389.23 |
| [M+H-H₂O]⁺ | C₂₁H₃₃O₄⁺ | 349.24 |
| [M+H-2H₂O]⁺ | C₂₁H₃₁O₃⁺ | 331.23 |
| [M+H-CH₃OH]⁺ | C₂₀H₃₁O₄⁺ | 335.22 |
| [M+H-H₂O-CH₃OH]⁺ | C₂₀H₂₉O₃⁺ | 317.21 |
Note: The bolded ions represent the most commonly observed and diagnostically significant species in a typical ESI-MS/MS experiment.
Experimental Protocol: LC-MS/MS Analysis of PGD2 Methyl Ester
This protocol outlines a general procedure for the analysis of PGD2 methyl ester using liquid chromatography coupled with tandem mass spectrometry.
-
Sample Preparation:
-
Dissolve the PGD2 methyl ester standard or extracted sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration in the range of 1-100 ng/mL.
-
If analyzing from a complex matrix (e.g., cell culture media, plasma), perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analyte. Elute the analyte with methanol or ethyl acetate.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 30%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the PGD2 methyl ester.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS1 Scan: Scan a mass range that includes the expected protonated molecule (e.g., m/z 100-500) to confirm the presence of the [M+H]⁺ ion at m/z 367.2.
-
MS/MS Analysis:
-
Select the [M+H]⁺ ion (m/z 367.2) as the precursor for collision-induced dissociation (CID).
-
Optimize the collision energy to produce the characteristic fragment ions (e.g., m/z 349.2 and 331.2).
-
Set up a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method for quantification, using transitions such as 367.2 -> 349.2 and/or 367.2 -> 331.2.
-
-
Visualizations
Caption: Proposed fragmentation pathway of protonated PGD2 methyl ester.
Caption: General experimental workflow for LC-MS/MS analysis of PGD2 methyl ester.
References
Selecting appropriate negative controls for PGD2 methyl ester experiments.
Welcome to the technical support center for Prostaglandin (B15479496) D2 (PGD2) methyl ester experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, particularly in the crucial area of selecting and implementing appropriate negative controls.
Frequently Asked Questions (FAQs)
Q1: What is PGD2 methyl ester and why is it used in research?
Prostaglandin D2 (PGD2) methyl ester is a more stable and cell-permeable analog of PGD2, a critical lipid signaling molecule involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and sleep regulation.[1][2][3] Its enhanced stability and ability to cross cell membranes make it a valuable tool for in vitro and in vivo studies aimed at understanding the biological roles of PGD2. PGD2 exerts its effects primarily through two G-protein coupled receptors (GPCRs): the DP1 and DP2 (also known as CRTH2) receptors.[4]
Q2: What are the essential negative controls for a PGD2 methyl ester experiment?
To ensure the validity and specificity of your experimental results, it is critical to include a panel of negative controls. The most important controls are:
-
Vehicle Control: This is the most fundamental control and accounts for any effects of the solvent used to dissolve the PGD2 methyl ester.
-
Inactive Structural Analog Control: An ideal negative control is a molecule that is structurally similar to PGD2 methyl ester but is biologically inactive. This helps to rule out non-specific effects related to the chemical structure of the compound.
-
Receptor Antagonist Control: Using specific antagonists for the DP1 and DP2 receptors can confirm that the observed effects of PGD2 methyl ester are indeed mediated by these receptors.
Q3: What is the appropriate vehicle for dissolving PGD2 methyl ester?
PGD2 methyl ester is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[5] The choice of solvent will depend on the experimental system. For cell culture experiments, it is crucial to use a final concentration of the vehicle that is non-toxic to the cells. A vehicle-only control group should always be included in the experimental design.[6]
Q4: How should PGD2 methyl ester be stored?
For long-term storage, PGD2 methyl ester should be stored at -20°C.[5][7] Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound. It is recommended to aliquot the stock solution into single-use volumes.
Troubleshooting Guide
This section provides solutions to common issues that may arise during experiments with PGD2 methyl ester.
| Problem | Potential Cause | Recommended Solution |
| High background or off-target effects | The concentration of PGD2 methyl ester is too high. | Perform a dose-response curve to determine the optimal concentration with the highest specific activity and lowest background. |
| The vehicle is causing non-specific effects. | Run a vehicle-only control at the same final concentration used in the experiment. If the vehicle shows an effect, consider using an alternative solvent. | |
| Inconsistent or no response to PGD2 methyl ester | Degradation of PGD2 methyl ester. | Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment from a properly stored stock solution. |
| Low or absent expression of DP1/DP2 receptors in the experimental model. | Confirm the expression of DP1 and DP2 receptors in your cells or tissue of interest using techniques such as qPCR, Western blot, or flow cytometry. | |
| Results are not blocked by receptor antagonists | The concentration of the antagonist is too low. | Perform a dose-response experiment with the antagonist to determine its effective inhibitory concentration (IC50) in your system. |
| The observed effect is not mediated by DP1 or DP2 receptors. | Consider the possibility of off-target effects of PGD2 methyl ester. The use of an inactive structural analog as a negative control can help to investigate this. |
Experimental Protocols and Data
Signaling Pathways of PGD2
PGD2 binding to its receptors, DP1 and DP2, initiates distinct downstream signaling cascades.
References
- 1. Side effects associated with prostaglandin analog therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. file.elabscience.com [file.elabscience.com]
Navigating PGD2 Methyl Ester: A Technical Guide for Laboratory Professionals
Shanghai, China - To facilitate safer and more effective research involving Prostaglandin (B15479496) D2 (PGD2) methyl ester, a comprehensive technical support center is now available for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation with this lipid-soluble, cell-permeable prodrug of PGD2.
PGD2 methyl ester is a valuable tool in studying the roles of PGD2 in various physiological and pathological processes, including inflammation, allergies, and cardiovascular regulation. However, its handling and application in laboratory settings require specific safety measures and meticulous experimental design. This guide aims to provide the necessary information to ensure both the safety of laboratory personnel and the integrity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is PGD2 methyl ester and why is it used in research?
A1: PGD2 methyl ester is a modified form of Prostaglandin D2 (PGD2). The addition of a methyl ester group increases its lipid solubility, allowing it to more easily cross cell membranes.[1] Once inside the cell, it is converted back to PGD2 to exert its biological effects. This makes it a useful tool for studying the intracellular signaling pathways of PGD2.
Q2: What are the primary safety hazards associated with PGD2 methyl ester?
A2: PGD2 methyl ester is typically supplied in a flammable solvent like methyl acetate (B1210297). The primary hazards are the flammability of the solution and potential irritation to the eyes, skin, and respiratory tract. It may also have reproductive toxicity.[2] Always consult the Safety Data Sheet (SDS) for specific hazard information.
Q3: What personal protective equipment (PPE) should be worn when handling PGD2 methyl ester?
A3: When handling PGD2 methyl ester, appropriate PPE is essential. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.
Q4: How should PGD2 methyl ester be stored?
A4: PGD2 methyl ester should be stored at -20°C in its original container to ensure its stability.[1][3] It has a shelf life of at least two years when stored properly.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Cellular Response | Improper Stock Solution Preparation: Incorrect solvent or concentration. | Prepare fresh stock solutions in an appropriate organic solvent like DMSO or ethanol (B145695) at a concentration of approximately 50 mg/mL.[3] |
| Degradation of PGD2 Methyl Ester: Aqueous solutions are not stable. | Prepare aqueous dilutions immediately before use and do not store them for more than one day.[3] | |
| Low Receptor Expression: The cell line used may not express sufficient levels of PGD2 receptors (DP1 or DP2/CRTH2). | Verify receptor expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express these receptors. | |
| Cell Passage Number: High passage numbers can lead to changes in receptor expression and cellular responses. | Use cells with a consistent and low passage number for all experiments. | |
| High Background Signal in Assays | Endogenous Prostaglandin Production: Cells may be producing their own prostaglandins, leading to a high baseline signal. | Consider serum-starving the cells before the experiment or using a cyclooxygenase (COX) inhibitor to reduce endogenous prostaglandin synthesis. |
| Constitutive Receptor Activity: Some receptors may be active even without a ligand. | Characterize the baseline activity of your cell line and subtract this from your experimental values. | |
| Variability Between Experiments | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Use a cell counter to ensure accurate and consistent cell seeding density. |
| Reagent Preparation: Inconsistent preparation of reagents. | Prepare fresh dilutions of all reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
Experimental Protocols
Protocol 1: Preparation of PGD2 Methyl Ester Stock Solution
-
Material: PGD2 methyl ester (typically supplied in methyl acetate), anhydrous ethanol or DMSO, gas-tight syringe, and sterile microcentrifuge tubes.
-
Procedure: a. Under a gentle stream of nitrogen gas, carefully evaporate the methyl acetate solvent from the original vial.[3] b. Immediately add a precise volume of anhydrous ethanol or DMSO to the vial to achieve a stock concentration of 50 mg/mL.[3] c. Mix thoroughly by vortexing until the compound is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C.
Protocol 2: Cell-Based Assay for PGD2 Receptor Activation
This protocol provides a general workflow for assessing the effect of PGD2 methyl ester on cultured cells. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your particular experimental system.
-
Cell Seeding: a. Culture your target cells in a suitable multi-well plate (e.g., 96-well) to the desired confluency.
-
Preparation of Working Solution: a. On the day of the experiment, thaw an aliquot of the PGD2 methyl ester stock solution. b. Prepare serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.1%).
-
Cell Treatment: a. Carefully remove the culture medium from the cells. b. Add the prepared PGD2 methyl ester working solutions to the respective wells. Include a vehicle control (medium with the same concentration of organic solvent but without PGD2 methyl ester). c. Incubate the cells for the desired period (e.g., 15 minutes to 24 hours) at 37°C in a humidified incubator.
-
Assay Endpoint Measurement: a. After the incubation period, proceed with your chosen assay to measure the cellular response. This could include:
- Second Messenger Assays: Measurement of intracellular cyclic AMP (cAMP) or calcium levels.
- Gene Expression Analysis: qPCR to measure the expression of target genes.
- Protein Analysis: Western blotting or ELISA to measure protein expression or phosphorylation.
- Cell Viability/Proliferation Assays: MTT or other similar assays.
Visualizing Key Processes
To further aid in the understanding of PGD2 signaling and experimental design, the following diagrams have been generated.
References
Minimizing Batch-to-Batch Variability of Prostaglandin D2 Methyl Ester: A Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What is Prostaglandin (B15479496) D2 methyl ester (PGD2-ME) and why is it used?
A1: Prostaglandin D2 methyl ester (PGD2-ME) is a more lipid-soluble and cell-permeable analog of Prostaglandin D2 (PGD2)[1][2][3]. It serves as a prodrug, meaning it is converted into the active PGD2 within the cell. Its enhanced permeability makes it particularly useful for studying the intracellular effects of PGD2 signaling in various biological systems. PGD2 itself is a key mediator in processes such as inflammation, sleep regulation, and allergic responses[4].
Q2: How should I store PGD2-ME to ensure its stability?
A2: To maintain its integrity, PGD2-ME, typically supplied in a methyl acetate (B1210297) solution, should be stored at -20°C[5]. At this temperature, it is stable for at least two years[1][5]. It is crucial to prevent repeated freeze-thaw cycles, which can degrade the compound. Once a stock solution is prepared in an organic solvent, it is recommended to store it at -80°C for up to six months or at -20°C for one month, preferably under an inert gas like nitrogen[4]. Aqueous solutions of PGD2-ME are not recommended for storage for more than one day[5].
Q3: My PGD2-ME solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur if the compound's solubility limit is exceeded, particularly in aqueous solutions. PGD2-ME has limited solubility in aqueous buffers like PBS (approximately 1 mg/mL)[1][5]. If you observe precipitation, gently warm the solution to 37°C and vortex to try and redissolve the compound. To avoid this, ensure you are not exceeding the solubility limits for the chosen solvent. When preparing aqueous solutions, it is best to make them fresh for each experiment.
Q4: How can I be sure that my batch of PGD2-ME is active?
A4: Validating the biological activity of each new batch of PGD2-ME is a critical step in minimizing variability. This can be achieved through a functional bioassay. A common method is to assess the activation of its receptors, DP1 and DP2 (also known as CRTH2). For example, you can measure downstream signaling events, such as changes in intracellular cAMP levels for DP1 activation or calcium mobilization for DP2 activation, in a relevant cell line. Comparing the dose-response curve of the new batch to a previously validated batch or a reference standard will confirm its potency.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with PGD2-ME.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect observed between experiments. | 1. Degradation of PGD2-ME: Improper storage, repeated freeze-thaw cycles, or prolonged exposure to non-optimal pH or temperature can lead to degradation. 2. Inaccurate Pipetting: Errors in pipetting small volumes of concentrated stock solutions can lead to significant variations in the final concentration. 3. Cell Culture Variability: Differences in cell passage number, density, or health can alter their responsiveness to PGD2-ME[6][7][8]. 4. Solvent Effects: The organic solvent used to dissolve PGD2-ME may have its own biological effects, especially at higher concentrations. | 1. Ensure Proper Storage: Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Prepare aqueous solutions fresh before each experiment. 2. Calibrate Pipettes: Regularly calibrate your pipettes. For preparing working solutions, use serial dilutions to minimize errors associated with pipetting very small volumes. 3. Standardize Cell Culture: Use cells within a defined passage number range. Seed cells at a consistent density and ensure they are healthy and in the logarithmic growth phase before treatment. 4. Include Solvent Controls: Always include a vehicle control group in your experiments, treating cells with the same concentration of the organic solvent used to dissolve the PGD2-ME. |
| High background signal in assays. | 1. Contamination of Reagents: Buffers, media, or other reagents may be contaminated. 2. Non-specific Binding: PGD2-ME or the detection antibodies may be binding non-specifically to the assay plate or other components. | 1. Use Sterile Technique: Ensure all reagents and equipment are sterile. Filter-sterilize buffers and media if necessary. 2. Blocking: Use appropriate blocking agents (e.g., BSA or non-fat dry milk) in your assays to prevent non-specific binding. |
| Difficulty dissolving PGD2-ME in aqueous buffer. | 1. Low Solubility: PGD2-ME has limited solubility in aqueous solutions. 2. Incorrect pH: The pH of the buffer can affect the solubility of prostaglandins. | 1. Follow Recommended Procedure: First, evaporate the methyl acetate carrier solvent under a gentle stream of nitrogen. Then, dissolve the neat oil in an organic solvent like DMSO or ethanol (B145695) before making further dilutions in your aqueous buffer[5]. 2. Optimize Buffer: While specific data for PGD2-ME is limited, prostaglandin stability is generally favored at a slightly acidic to neutral pH. Avoid highly acidic or alkaline buffers. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 50 mg/mL[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL[1] |
| Ethanol | 50 mg/mL[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 1 mg/mL[1][5] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| As supplied in methyl acetate | -20°C | ≥ 2 years[1][5] |
| Stock solution in organic solvent | -80°C | Up to 6 months[4] |
| Stock solution in organic solvent | -20°C | Up to 1 month[4] |
| Aqueous working solution | 4°C | Not recommended for more than one day[5] |
Experimental Protocols
Protocol 1: Preparation of a PGD2-ME Stock Solution
-
Evaporation of Carrier Solvent: PGD2-ME is typically supplied in methyl acetate. To prepare a stock solution in a different solvent, the methyl acetate must first be removed. Under a gentle stream of inert gas (e.g., nitrogen), evaporate the methyl acetate until a neat oil remains.
-
Dissolution in Organic Solvent: Immediately add the desired volume of an organic solvent such as DMSO or ethanol to the neat oil. Vortex thoroughly to ensure complete dissolution. For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent to the vial containing a known mass of PGD2-ME.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C for long-term storage or -20°C for shorter periods.
Protocol 2: Preparation of Aqueous Working Solutions
-
Thaw Stock Solution: Thaw a single-use aliquot of the PGD2-ME stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your desired aqueous buffer (e.g., PBS or cell culture medium) to achieve the final working concentration. It is crucial to add the stock solution to the aqueous buffer and mix immediately and thoroughly to prevent precipitation.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately in your experiment. Do not store aqueous solutions of PGD2-ME.
Protocol 3: Quality Control Bioassay - Intracellular cAMP Measurement
This protocol provides a general framework for a bioassay to test the activity of PGD2-ME via the DP1 receptor, which signals through an increase in intracellular cyclic AMP (cAMP).
-
Cell Culture: Plate a cell line known to express the DP1 receptor (e.g., HEK293 cells transfected with the human DP1 receptor) in a 96-well plate and grow to 80-90% confluency.
-
Preparation of PGD2-ME Dilutions: Prepare a series of dilutions of your new batch of PGD2-ME and a reference (previously validated) batch in assay buffer. Include a vehicle control.
-
Cell Treatment: Aspirate the culture medium and wash the cells with assay buffer. Add the PGD2-ME dilutions and controls to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves for both the new and reference batches of PGD2-ME by plotting the cAMP concentration against the log of the PGD2-ME concentration. Calculate the EC50 values for both batches. A similar EC50 value for the new batch compared to the reference batch indicates comparable biological activity.
Mandatory Visualizations
Caption: PGD2 Methyl Ester Signaling Pathway.
Caption: PGD2-ME Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
Addressing low signal intensity in PGD2 methyl ester mass spectrometry.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of Prostaglandin D2 (PGD2) methyl ester.
Troubleshooting Guide
This guide addresses common issues leading to poor signal intensity in a step-by-step, question-and-answer format.
Question: My PGD2 methyl ester signal is extremely low or completely absent. What are the first things I should check?
Answer: When encountering a sudden or complete loss of signal, start by assessing the instrument's general performance before focusing on analyte-specific issues.
-
Verify Instrument Performance:
-
System Suitability: Inject a trusted, stable standard compound to confirm that the LC-MS/MS (B15284909) system is functioning correctly.
-
Ion Source Check: Visually inspect the electrospray needle for a consistent and stable spray. An inconsistent or sputtering spray can indicate a clog or other hardware issue.[1]
-
System Contamination: Run blank injections to check for high background noise or contamination, which can suppress the analyte signal.[1]
-
-
Confirm Analyte Presence and Integrity:
-
Standard Viability: Ensure your PGD2 methyl ester standard is not degraded. Prepare a fresh stock solution from a reliable source.
-
Sample Preparation: Review your sample preparation workflow. Errors in extraction, reconstitution, or dilution can lead to a complete loss of analyte.
-
Question: I suspect my PGD2 is degrading during sample preparation. How can I minimize this?
Answer: PGD2 is notoriously unstable, particularly in biological matrices. Its degradation is a primary cause of low signal intensity.
-
Work Quickly and on Ice: PGD2 degrades rapidly. Stability studies show that sample preparation time should ideally be less than 8 hours.[2][3] Performing all extraction steps on ice can slow down degradation processes.
-
Control pH: Maintain appropriate pH during extraction. Acidifying the sample can improve the stability and extraction efficiency of prostaglandins (B1171923).
-
Use Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) to your samples immediately after collection to prevent oxidative degradation.[2]
-
Evaluate Stability: PGD2 has an apparent half-life of approximately 30 minutes in plasma, with over 92% being cleared after 120 minutes.[4] This rapid, non-enzymatic transformation into other bioactive metabolites like Δ12-PGJ2 and 15d-PGJ2 is a major factor.[4][5]
Below is a workflow to mitigate degradation:
Question: How can I improve my extraction recovery from complex matrices like plasma or cell culture media?
Answer: Poor extraction recovery is a common source of low signal. Optimizing your extraction protocol can provide significant improvements. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are used, but SPE often allows for cleaner extracts and better, more reproducible recovery if optimized.
-
Method Optimization: Do not rely solely on generic protocols. A study showed that optimizing an SPE method enhanced the recovery of PGD2 by 323% compared to the manufacturer's standard protocol.[6]
-
Solvent Choice: For LLE, a common choice is a hexane/ethyl acetate (B1210297) mixture.[2] For SPE, C18 cartridges are frequently used.[6]
-
Use Internal Standards: Always use a stable, isotopically labeled internal standard (e.g., d4-PGD2) to account for analyte loss during sample preparation and to correct for matrix effects.[2][7]
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Optimized One-Step LLE |
| Typical Solvents | Hexane/Ethyl Acetate (1:1, v/v)[2] | Methanol (B129727), Acetonitrile (B52724), Water with formic acid[6] | Methanol |
| Reported Recovery | Variable, prone to analyte loss in transfer steps | Can be significantly improved with optimization (e.g., 323% increase for PGD2)[6] | Up to 95-96.7% |
| Key Advantage | Simple, requires minimal special equipment | High potential for cleanup and concentration | Fast, reduces analyte loss by minimizing steps[8] |
| Key Disadvantage | Can be less clean, multiple steps can lead to loss | Requires method development and optimization | May be less effective at removing interferences than multi-step SPE |
Question: I see multiple peaks around the expected mass of my analyte. What are they and how do they affect my signal?
Answer: Seeing multiple related peaks can be due to the formation of different adducts or the presence of isomers. This splits the total ion current for your analyte, reducing the intensity of your primary target ion.
-
Adduct Formation: In electrospray ionization (ESI), it is common to see not just the protonated molecule [M+H]+ (positive mode) or deprotonated molecule [M-H]- (negative mode), but also adducts with salts present in the mobile phase or sample, such as sodium [M+Na]+ or potassium [M+K]+.[9][10] If your signal is split between multiple adducts, the intensity of any single one will be lower.
-
Isomers: PGD2 and PGE2 are geometric isomers with the same mass and similar fragmentation patterns.[2] If your sample contains both, complete chromatographic separation is essential for accurate quantification. An inadequate separation can cause peak overlap and inaccurate measurement.[2]
Frequently Asked Questions (FAQs)
Question: Why is PGD2 methyl ester analysis by mass spectrometry considered challenging?
Answer: The primary challenges are:
-
Inherent Instability: PGD2 readily dehydrates and isomerizes to other prostaglandins of the J2 series (PGJ2, Δ12-PGJ2, etc.), reducing the amount of the parent compound available for detection.[4][5]
-
Low Endogenous Concentrations: PGD2 is a signaling molecule often present at very low (pg/mL) concentrations in biological samples, requiring highly sensitive methods.[2]
-
Isomeric Interference: The presence of the structural isomer PGE2, which has the same mass, necessitates excellent chromatographic separation for accurate measurement.[2]
Question: Which ionization source is better for PGD2 methyl ester: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
Answer: The choice depends on the specific compound properties and LC conditions.
-
ESI is generally the preferred method for prostaglandins. It is a "soft" ionization technique that works well for polar and ionizable compounds, which is characteristic of PGD2, even after esterification.[11][12] Most validated methods in the literature for PGD2 use ESI in negative ion mode, detecting the [M-H]- ion at m/z 351 (for the non-esterified form).[2]
-
APCI is typically better for less polar, more volatile compounds that are difficult to ionize by ESI.[11][13] While PGD2 methyl ester is less polar than its free acid form, ESI is still generally more effective. However, if you are experiencing significant signal suppression with ESI due to matrix effects, it may be worthwhile to test APCI.[13]
Question: What are typical LC-MS/MS parameters for PGD2 analysis?
Answer: While parameters must be optimized for each specific instrument, published methods provide a good starting point.[14] The table below summarizes typical conditions.
| Parameter | Typical Setting | Reference |
| LC Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 2 x 150 mm, 3 µm) | [2][6] |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate | [2][6] |
| Mobile Phase B | Acetonitrile or Methanol | [2][6] |
| Flow Rate | 200 - 400 µL/min | [2] |
| Ionization Mode | Negative Ion Electrospray (ESI-) | [2] |
| Precursor Ion (Q1) | m/z 351.2 (for PGD2 free acid) | [2] |
| Product Ions (Q3) | m/z 271.2, m/z 315.2 (fragments vary) | [2] |
| Declustering Potential | -50 to -60 V | [2] |
| Collision Energy | -20 to -30 eV | [2] |
Note: The precursor ion for PGD2 methyl ester would be m/z 365.2. Product ions would need to be determined via infusion and optimization.
Question: What are the key metabolites of PGD2 that I should be aware of?
Answer: PGD2 undergoes a series of spontaneous, non-enzymatic transformations to form other prostaglandins. Understanding this pathway is crucial, as the appearance of these metabolites can confirm that PGD2 was present initially, even if its own signal is low.
This pathway shows that PGD2 converts to PGJ2, which can then transform into Δ12-PGJ2 and 15d-PGJ2.[4][5] Monitoring for these related compounds can be part of a comprehensive analytical strategy.
Experimental Protocols
Protocol 1: Optimized Solid-Phase Extraction (SPE) of PGD2 from Biological Fluids (Adapted from methodologies focused on maximizing recovery)[6]
-
Sample Pre-treatment:
-
Thaw 500 µL of sample (e.g., plasma, cell culture media) on ice.
-
Add 10 µL of an antioxidant solution (e.g., 0.2% BHT in ethanol).
-
Add 10 µL of an internal standard solution (e.g., 100 ng/mL d4-PGD2).
-
Acidify the sample to pH 3-4 with 2% formic acid. Vortex gently.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Wash the cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of acidified water (pH 3.5). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of acidified water (pH 3.5) to remove polar interferences.
-
Wash the cartridge with 2 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the PGD2 and internal standard from the cartridge using 2 mL of methanol or acetonitrile into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Representative LC-MS/MS Method for PGD2 Analysis (Based on established methods for PGD2/PGE2 separation)[2]
-
LC System:
-
Column: Phenyl-Hexyl column (e.g., Phenomenex Luna, 2 x 150 mm, 3 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 8.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 21% B
-
10.0 min: 50% B (linear gradient)
-
10.1 min: 90% B (wash)
-
12.0 min: 90% B (wash)
-
12.1 min: 21% B (re-equilibration)
-
15.0 min: End run
-
-
Flow Rate: 200 µL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
-
MS System (Triple Quadrupole):
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: -4200 V.
-
Source Temperature: 350 °C.
-
MRM Transitions (for non-esterified PGD2):
-
PGD2: Precursor m/z 351.2 → Product m/z 271.2 (Quantifier), Precursor m/z 351.2 → Product m/z 315.2 (Qualifier).
-
d4-PGD2 (Internal Standard): Precursor m/z 355.2 → Product m/z 275.2.
-
-
Dwell Time: 200 ms per transition.
-
Collision Gas: Nitrogen.
-
Instrument Parameters: Declustering potential and collision energy should be optimized for each specific analyte and instrument by infusing a standard solution.
-
References
- 1. cgspace.cgiar.org [cgspace.cgiar.org]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. PGD2 metabolism in plasma: kinetics and relationship with bioactivity on DP1 and CRTH2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. providiongroup.com [providiongroup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. biotage.com [biotage.com]
- 13. youtube.com [youtube.com]
- 14. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Prostaglandin D2 and Prostaglandin D2 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Prostaglandin D2 (PGD2) and its synthetic analog, Prostaglandin D2 methyl ester. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.
Prostaglandin D2 (PGD2) is a primary cyclooxygenase metabolite of arachidonic acid and a key lipid mediator involved in a wide array of physiological and pathological processes. Its biological effects are mediated through its interaction with two distinct G protein-coupled receptors: the DP1 (PTGDR) receptor and the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2] PGD2 methyl ester is a more lipid-soluble and cell-permeable prodrug form of PGD2, designed to facilitate its passage across cell membranes.[3][4][5] While this modification enhances its utility in certain experimental settings, it also alters its binding affinity for PGD2 receptors.
Comparative Bioactivity Data
The primary difference in the bioactivity between PGD2 and its methyl ester lies in their receptor binding affinities. PGD2 methyl ester consistently demonstrates a lower affinity for both DP1 and CRTH2 receptors compared to the parent compound, PGD2.[3][4]
Table 1: Comparison of Receptor Binding Affinities (Ki values)
| Compound | Receptor | Species | Ki (nM) |
| Prostaglandin D2 | hCRTH2 (DP2) | Human | 2.4 |
| hDP1 | Human | ~0.3* | |
| This compound | hCRTH2 (DP2) | Human | 460 |
| hDP1 | Human | 270 | |
| mCRTH2 (DP2) | Mouse | 160 | |
| mDP1 | Mouse | 175 |
*Ki for PGD2 on human DP1 is estimated based on the finding that its affinity for CRTH2 is approximately eight times lower than for DP1.
Signaling Pathways and Functional Effects
PGD2 binding to its receptors initiates distinct downstream signaling cascades.
-
DP1 Receptor Activation: Coupled to a Gs alpha subunit, activation of the DP1 receptor leads to an increase in intracellular cyclic AMP (cAMP) levels.[1] This pathway is typically associated with vasodilation and inhibition of platelet aggregation.
-
DP2 (CRTH2) Receptor Activation: Coupled to a Gi alpha subunit, activation of the DP2 receptor results in a decrease in intracellular cAMP and an increase in intracellular calcium concentrations.[1] This pathway is primarily linked to pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.
Due to its reduced receptor affinity, PGD2 methyl ester is expected to be less potent in eliciting these downstream effects compared to PGD2. The 5-10 fold lower affinity suggests that higher concentrations of the methyl ester would be required to achieve a similar biological response to PGD2.[3][4]
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize and compare the bioactivity of PGD2 and PGD2 methyl ester.
Receptor Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line overexpressing the human DP1 or DP2 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a binding buffer with a fixed concentration of radiolabeled PGD2 (e.g., [³H]-PGD2) and a range of concentrations of the unlabeled competitor (PGD2 or PGD2 methyl ester).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate receptor-bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Intracellular cAMP Measurement
This assay is used to assess the functional activity of compounds that modulate the DP1 (Gs-coupled) or DP2 (Gi-coupled) receptors.
Detailed Methodology:
-
Cell Culture: Cells expressing the DP1 or DP2 receptor are seeded in a multi-well plate.
-
Compound Treatment: Cells are pre-treated with the test compound (PGD2 or PGD2 methyl ester) at various concentrations. For DP2 receptor (Gi-coupled) activity, cells are often stimulated with forskolin (B1673556) to induce a measurable level of cAMP that can then be inhibited.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a commercially available kit, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to stimulate the DP2 receptor (Gi-coupled), which leads to an increase in intracellular calcium.
Detailed Methodology:
-
Cell Loading: Cells expressing the DP2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.
-
Compound Addition: The test compound (PGD2 or PGD2 methyl ester) is added to the wells, and the change in fluorescence is monitored in real-time.
-
Data Analysis: The increase in fluorescence, which corresponds to the rise in intracellular calcium, is quantified. A concentration-response curve is generated to determine the EC50 of the compound.
Conclusion
Prostaglandin D2 is a potent endogenous ligand for the DP1 and DP2 receptors, initiating diverse physiological responses. This compound, while offering enhanced cell permeability, exhibits a significantly lower binding affinity for both receptors. Researchers should consider these differences in potency when designing experiments and interpreting results. For studies requiring high receptor affinity and potency, PGD2 is the preferred compound. PGD2 methyl ester may be advantageous in experimental systems where enhanced lipid solubility and cell penetration are critical, but the need for higher concentrations to elicit a biological response must be taken into account.
References
- 1. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 regulates human colonic ion transport via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Validating the Effects of PGD2 Methyl Ester: A Comparative Guide to Selective Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) D2 (PGD2) methyl ester, a more lipid-soluble and cell-permeable prodrug of PGD2, exerts its biological effects through two distinct G protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2). Understanding the specific contributions of each receptor to the cellular responses elicited by PGD2 methyl ester is crucial for targeted drug development. This guide provides a comparative overview of the validation of PGD2 methyl ester's effects using selective antagonists for both DP1 and DP2 receptors, supported by experimental data and detailed protocols.
Distinguishing Receptor-Mediated Effects
To dissect the signaling pathways activated by PGD2 methyl ester, selective antagonists are indispensable tools. By blocking one receptor, the effects mediated by the other can be isolated and quantified. This guide focuses on two well-characterized selective antagonists:
-
BW A868C: A potent and selective competitive antagonist of the DP1 receptor.
-
CAY10471: A highly potent and selective antagonist of the DP2/CRTH2 receptor.
PGD2 Receptor Signaling Pathways
PGD2 methyl ester, after intracellular hydrolysis to PGD2, activates distinct signaling cascades depending on the receptor it binds to.
-
DP1 Receptor Activation: The DP1 receptor is coupled to a Gs alpha subunit. Its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This signaling pathway is typically associated with vasodilation and inhibition of platelet aggregation.[1]
-
DP2/CRTH2 Receptor Activation: The DP2 receptor, in contrast, is coupled to a Gi alpha subunit. Its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Simultaneously, it can activate pathways leading to an increase in intracellular calcium ion concentrations.[1] This receptor is primarily found on immune cells like T-helper type 2 (Th2) cells, eosinophils, and basophils, and is involved in promoting chemotaxis and inflammatory responses.[2]
Figure 1. Signaling pathways of PGD2 receptors.
Comparative Efficacy of PGD2 Methyl Ester with Selective Antagonists
The following tables summarize the quantitative effects of PGD2 methyl ester (or its active form, PGD2) on key cellular responses in the presence and absence of selective DP1 and DP2 receptor antagonists.
Table 1: Validation of DP1 Receptor-Mediated Effects using BW A868C
| Parameter | Agonist | Antagonist | Cell Type/System | Agonist EC50 (without antagonist) | Agonist EC50 (with antagonist) | Fold Shift | Reference |
| Vasodepressor Response | PGD2 | BW A868C (30 µg/kg) | Anesthetized Rat | - | - | 3.4 | [3] |
| Vasodepressor Response | PGD2 | BW A868C (100 µg/kg) | Anesthetized Rat | - | - | 13.2 | [3] |
| cAMP Accumulation | PGD2 | BW A868C (pKB = 9.11) | Human Platelets | - | - | - | [4] |
Note: Data for PGD2 is used as a proxy for PGD2 methyl ester due to the rapid hydrolysis of the methyl ester to the active PGD2 molecule in biological systems.
Table 2: Validation of DP2/CRTH2 Receptor-Mediated Effects using CAY10471
| Parameter | Agonist | Antagonist | Cell Type | Agonist Effect (without antagonist) | Antagonist Effect | Reference |
| Receptor Binding (Ki) | - | CAY10471 | Human CRTH2 | - | 0.6 nM | [5] |
| Receptor Binding (Ki) | - | CAY10471 | Human DP1 | - | 1200 nM | [5] |
| Receptor Binding (Ki) | - | CAY10471 | Human TP | - | >10,000 nM | [5] |
| Eosinophil Chemotaxis | PGD2 | CAY10471 | Human Peripheral Blood Eosinophils | Potent induction of chemotaxis | Inhibition of chemotaxis | [1] |
| Intracellular Ca²⁺ Mobilization | PGD2 | CAY10471 | CHO cells expressing human CRTH2 | Increase in intracellular Ca²⁺ | Inhibition of PGD2-mediated Ca²⁺ flux | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings.
Experimental Workflow: Validating PGD2 Methyl Ester Effects
Figure 2. General experimental workflow for antagonist validation.
cAMP Accumulation Assay (for DP1 Receptor Validation)
This protocol is adapted from studies on PGD2-mediated cAMP production.
Objective: To quantify the effect of PGD2 methyl ester on intracellular cAMP levels in the presence and absence of the DP1 antagonist, BW A868C.
Materials:
-
Target cells expressing the DP1 receptor (e.g., human platelets, CHO-K1 cells stably expressing human DP1).
-
PGD2 methyl ester (Cayman Chemical or equivalent).
-
BW A868C (Cayman Chemical or equivalent).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (optional, to stimulate basal cAMP levels).
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate and culture overnight.
-
Antagonist Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of BW A868C to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation: Add a dose-response range of PGD2 methyl ester to the wells. Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the concentration of PGD2 methyl ester against the measured cAMP levels. Determine the EC50 value for PGD2 methyl ester in the presence and absence of BW A868C. A rightward shift in the dose-response curve in the presence of the antagonist indicates competitive antagonism at the DP1 receptor.
Intracellular Calcium Mobilization Assay (for DP2/CRTH2 Receptor Validation)
This protocol is based on standard methods for measuring GPCR-mediated calcium flux.[6][7]
Objective: To measure the ability of PGD2 methyl ester to induce intracellular calcium mobilization and its inhibition by the DP2 antagonist, CAY10471.
Materials:
-
Target cells expressing the DP2/CRTH2 receptor (e.g., CHO cells stably expressing human CRTH2, human eosinophils).
-
PGD2 methyl ester.
-
CAY10471 (Cayman Chemical or equivalent).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Pluronic F-127 (to aid dye loading).
-
Probenecid (B1678239) (to prevent dye extrusion).
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Preparation and Dye Loading: Seed cells in a black-walled, clear-bottom 96-well plate. On the day of the assay, load the cells with the calcium-sensitive dye in assay buffer containing Pluronic F-127 and probenecid for 45-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells gently with assay buffer. Add varying concentrations of CAY10471 and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a dose-response range of PGD2 methyl ester into the wells and immediately begin kinetic measurement of fluorescence for 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of PGD2 methyl ester to generate dose-response curves. The IC50 of CAY10471 can be determined by measuring the inhibition of the PGD2 methyl ester response at a fixed concentration (e.g., EC80).
Eosinophil Chemotaxis Assay (for DP2/CRTH2 Receptor Validation)
This protocol is adapted from established methods for assessing leukocyte migration.[8][9]
Objective: To evaluate the effect of PGD2 methyl ester on eosinophil migration and its blockade by the DP2 antagonist, CAY10471.
Materials:
-
Isolated human eosinophils.
-
PGD2 methyl ester.
-
CAY10471.
-
Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts with 5 µm pores).
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
Calcein-AM (for fluorescent labeling of cells).
Procedure:
-
Cell Preparation: Isolate eosinophils from human peripheral blood. Resuspend the cells in assay medium. For fluorescent detection, label the cells with Calcein-AM.
-
Antagonist Treatment: Pre-incubate the eosinophil suspension with varying concentrations of CAY10471 or vehicle for 30 minutes at 37°C.
-
Chemotaxis Setup: Add different concentrations of PGD2 methyl ester to the lower wells of the chemotaxis chamber. Place the filter or Transwell insert over the lower wells.
-
Cell Migration: Add the pre-treated eosinophil suspension to the upper chamber of the inserts. Incubate the chamber for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migration:
-
Microscopy: Remove the insert, wipe the non-migrated cells from the top of the filter, fix and stain the migrated cells on the underside, and count the cells in several high-power fields.
-
Fluorescence: If using fluorescently labeled cells, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the concentration of PGD2 methyl ester. Compare the dose-response curves in the presence and absence of CAY10471 to determine the inhibitory effect of the antagonist.
Conclusion
The use of selective receptor antagonists such as BW A868C and CAY10471 is fundamental for the precise validation of PGD2 methyl ester's effects. By employing the experimental protocols outlined in this guide, researchers can effectively differentiate the contributions of the DP1 and DP2/CRTH2 receptors to cellular responses. This targeted approach is essential for advancing our understanding of prostaglandin signaling and for the development of novel therapeutics that selectively modulate these pathways for the treatment of various inflammatory and allergic diseases.
References
- 1. A novel antagonist of CRTH2 blocks eosinophil release from bone marrow, chemotaxis and respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of PGD2 vasodepressor responses in the rat in vivo by the novel, selective antagonist, BW A868C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antagonism by BW A868C of PGD2 and BW245C activation of human platelet adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 induces chemotaxis in eosinophils via its receptor CRTH2 and eosinophils may cause severe ocular inflammation in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemotactic responses of peripheral blood eosinophils to prostaglandin D2 in atopic keratoconjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing PGD2 and PGE2 Methyl Ester Isomers by Mass Spectrometry: A Comparative Guide
Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2) are isomeric eicosanoids that play crucial, yet often opposing, roles in a myriad of physiological and pathological processes. Due to their structural similarity, differentiating and accurately quantifying these isomers is a significant analytical challenge. This guide provides a comparative analysis of PGD2 and PGE2 methyl ester isomers using mass spectrometry, offering researchers the necessary data and protocols for their distinct identification and quantification.
Comparative Analysis of Mass Spectrometric Fragmentation
The primary challenge in the mass spectrometric analysis of PGD2 and PGE2 is their identical molecular weight, leading to isobaric signals. While their electron ionization (EI) and collision-induced dissociation (CID) mass spectra show similarities, careful examination reveals key differences in fragmentation patterns that can be exploited for their differentiation. Derivatization to their methyl ester (ME), methyloxime (MO), and trimethylsilyl (B98337) (TMS) ether forms is a common strategy to enhance volatility and produce characteristic fragments.
Below is a summary of the key diagnostic ions observed in the mass spectra of PGD2 and PGE2 derivatives.
| Derivative | Ionization Mode | m/z of Precursor Ion | Key Fragment Ions (m/z) | Relative Abundance Notes |
| PGD2-ME-MO-TMS | Electron Ionization (EI) | 509 [M]+ | 419 [M-90]+, 329 [M-90-90]+, 239 | The fragmentation pattern is characterized by successive losses of trimethylsilanol (B90980) (TMSOH, 90 Da). |
| PGE2-ME-MO-TMS | Electron Ionization (EI) | 509 [M]+ | 419 [M-90]+, 329 [M-90-90]+, 225 | A key distinguishing fragment at m/z 225 is often observed for PGE2 derivatives. |
| PGD2-ME | Electrospray (ESI-) | 367 [M-H]- | 349 [M-H-H2O]-, 331 [M-H-2H2O]-, 305 [M-H-H2O-CO2]- | Fragmentation is dominated by neutral losses of water and carbon dioxide. |
| PGE2-ME | Electrospray (ESI-) | 367 [M-H]- | 349 [M-H-H2O]-, 331 [M-H-2H2O]-, 305 [M-H-H2O-CO2]- | The fragmentation pattern is very similar to PGD2-ME, necessitating chromatographic separation. |
Note: The relative abundances of fragment ions can vary depending on the specific instrumentation and collision energy used.
Experimental Protocols
Accurate differentiation and quantification of PGD2 and PGE2 methyl esters by mass spectrometry are critically dependent on robust experimental protocols. The following provides a detailed methodology for sample preparation, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).
I. Sample Preparation and Derivatization
-
Extraction: Prostaglandins are extracted from biological matrices using solid-phase extraction (SPE) with a C18 stationary phase.
-
Esterification to Methyl Esters (ME):
-
The dried extract is reconstituted in 200 µL of methanol.
-
Add 50 µL of 2% (w/v) methanolic HCl.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Methoximation (MO):
-
To the dried methyl esters, add 50 µL of 2% (w/v) methoxyamine HCl in pyridine (B92270).
-
Incubate at 60°C for 60 minutes.
-
Evaporate the pyridine under nitrogen.
-
-
Silylation to Trimethylsilyl (TMS) Ethers:
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
-
II. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 10°C/min to 300°C, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
Signaling Pathways of PGD2 and PGE2
The distinct biological activities of PGD2 and PGE2 are mediated through their interaction with specific G protein-coupled receptors (GPCRs). Understanding these pathways is crucial for interpreting the biological significance of their differential expression.
Caption: PGD2 Signaling Pathways
Caption: PGE2 Signaling Pathways
Experimental Workflow
The following diagram outlines the logical flow for the comparative analysis of PGD2 and PGE2 methyl ester isomers by mass spectrometry.
Caption: Experimental Workflow for Isomer Analysis
A Head-to-Head Comparison: Cross-Validation of EIA and LC-MS/MS for the Quantification of PGD2 Metabolites
For researchers, scientists, and drug development professionals navigating the complexities of prostaglandin (B15479496) analysis, the choice of analytical method is paramount. This guide provides a comprehensive cross-validation of two commonly employed techniques for measuring Prostaglandin D2 (PGD2) metabolites: Enzyme Immunoassay (EIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By presenting supporting experimental data, detailed methodologies, and clear visualizations, we aim to equip you with the necessary information to make an informed decision for your research needs.
Prostaglandin D2 (PGD2) is a key lipid mediator involved in a myriad of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. Due to its short half-life, monitoring its more stable metabolites, such as 9α,11β-PGF2, provides a more accurate reflection of PGD2 production. The two predominant methods for quantifying these metabolites, EIA and LC-MS/MS, each present a unique set of advantages and limitations.
Method Comparison: At a Glance
| Feature | Enzyme Immunoassay (EIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding of labeled and unlabeled antigen to a limited number of antibody binding sites. | Separation of analytes by chromatography followed by mass-based detection and quantification. |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules, potentially leading to overestimated concentrations.[1][2] | Highly specific due to the unique mass-to-charge ratio of the parent and fragment ions of the target analyte.[3] |
| Sensitivity | Generally in the low picogram per milliliter range. | High sensitivity, with limits of detection often in the low picogram per milliliter range.[4][5] |
| Throughput | High-throughput, suitable for analyzing a large number of samples simultaneously in a 96-well plate format. | Lower throughput as samples are analyzed sequentially. |
| Cost | Relatively lower initial setup and per-sample cost. | Higher initial instrument cost and ongoing operational expenses. |
| Expertise | Requires basic laboratory skills and is often available in kit format. | Requires specialized training for operation, method development, and data analysis. |
Quantitative Performance Data
The following table summarizes the typical analytical performance characteristics of both EIA and LC-MS/MS for the measurement of PGD2 metabolites. It is important to note that specific performance will vary depending on the specific assay, instrumentation, and laboratory.
| Parameter | Enzyme Immunoassay (EIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Lower Limit of Quantification (LLOQ) | ~10-50 pg/mL | 25-50 pg/mL[6] |
| Dynamic Range | Typically 2-3 orders of magnitude | 3-4 orders of magnitude |
| Intra-Assay Precision (%CV) | < 10% | < 5%[4][5] |
| Inter-Assay Precision (%CV) | < 15% | < 15%[7] |
| Accuracy (% Recovery) | 80-120% (can be affected by cross-reactivity) | 90-110%[7] |
| Correlation with "Gold Standard" (MS) | Good, but can show positive bias due to cross-reactivity.[1] | Considered a "gold standard" method. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the analytical processes, the following diagrams are provided.
Experimental Protocols
Enzyme Immunoassay (EIA) Protocol (General)
This protocol outlines the general steps for a competitive EIA for PGD2 metabolite quantification. Specific details may vary based on the commercial kit used.
-
Reagent Preparation: Prepare all reagents, including standards, controls, and wash buffers, according to the kit manufacturer's instructions.
-
Standard Curve Preparation: Create a serial dilution of the PGD2 metabolite standard to generate a standard curve.
-
Sample Addition: Pipette a defined volume of standards, controls, and unknown samples into the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add a fixed amount of enzyme-labeled PGD2 metabolite to each well. Incubate the plate to allow for competitive binding between the labeled and unlabeled metabolite for the limited antibody binding sites.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Substrate Incubation: Add the enzyme substrate to each well. The enzyme will convert the substrate into a colored product. Incubate for a specified time to allow for color development.
-
Reaction Termination: Stop the enzyme-substrate reaction by adding a stop solution.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Determine the concentration of the PGD2 metabolite in the unknown samples by interpolating their absorbance values from the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a representative workflow for the quantification of PGD2 metabolites using LC-MS/MS. Method parameters will require optimization for specific instrumentation and matrices.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Acidify the biological sample (e.g., urine, plasma) and add an internal standard (e.g., deuterated 9α,11β-PGF2).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-organic-content solvent to remove interferences.
-
Elute the PGD2 metabolites with an organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a reverse-phase C18 analytical column.
-
Perform a gradient elution using a mobile phase typically consisting of water with a small percentage of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol as mobile phase B. The gradient is designed to separate the target metabolite from other endogenous compounds.
-
-
Mass Spectrometric Detection:
-
The column eluent is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
MS1: The precursor ion (the deprotonated molecule of the PGD2 metabolite) is selected in the first quadrupole.
-
Collision-Induced Dissociation (CID): The precursor ion is fragmented in the collision cell.
-
MS2: Specific product ions are monitored in the third quadrupole.
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibrators.
-
The concentration of the PGD2 metabolite in the unknown samples is calculated from the calibration curve.
-
Conclusion
The choice between EIA and LC-MS/MS for the measurement of PGD2 metabolites is contingent on the specific requirements of the study.
EIA is a cost-effective, high-throughput method well-suited for large-scale screening studies where relative changes in PGD2 metabolite levels are of primary interest. However, researchers must be cognizant of the potential for cross-reactivity, which may lead to an overestimation of the true concentration.[1]
LC-MS/MS offers superior specificity and accuracy, making it the gold standard for quantitative analysis.[3] Its ability to distinguish between structurally similar isomers is a significant advantage. While the initial investment and per-sample cost are higher, and the throughput is lower, LC-MS/MS is the method of choice when precise and accurate quantification is essential, such as in clinical trials or detailed mechanistic studies.
Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method to achieve their scientific objectives.
References
- 1. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandins Measurement Guide: LC-MS/MS vs ELISA - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS-analysis of prostaglandin E2 and D2 in microdialysis samples of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of PGD2 Methyl Ester's Engagement with DP1 and CRTH2/DP2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. Its biological effects are primarily transduced through two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. PGD2 methyl ester, a more lipid-soluble and cell-permeable analog of PGD2, serves as a valuable pharmacological tool for investigating the divergent roles of these two receptors. This guide provides a comprehensive comparison of the effects of PGD2 methyl ester on DP1 and CRTH2/DP2, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Receptor Binding Affinity of PGD2 Methyl Ester
PGD2 methyl ester is understood to function as a prodrug, readily undergoing hydrolysis to its active form, PGD2, in aqueous biological environments such as cell culture media.[1][2] Consequently, its biological activity is largely attributable to the actions of PGD2. However, direct binding assays have been performed with the esterified form, revealing its own intrinsic affinity for both DP1 and CRTH2/DP2 receptors.
Studies have shown that PGD2 methyl ester binds to both human and mouse DP1 and CRTH2/DP2 receptors, albeit with a 5- to 10-fold lower affinity than PGD2 itself.[3] The binding affinities (Ki) of PGD2 methyl ester are summarized in the table below.
| Receptor | Species | Binding Affinity (Ki) |
| CRTH2/DP2 | Human | 460 nM |
| DP1 | Human | 270 nM |
| CRTH2/DP2 | Mouse | 160 nM |
| DP1 | Mouse | 175 nM |
Contrasting Signaling Pathways and Functional Outcomes
The activation of DP1 and CRTH2/DP2 by PGD2 (following the hydrolysis of PGD2 methyl ester) initiates distinct downstream signaling cascades, leading to often opposing physiological effects.
DP1 Receptor: The DP1 receptor is classically coupled to the Gs alpha subunit of the heterotrimeric G protein.[4] Agonist binding leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a range of cellular responses. Generally, DP1 activation is associated with anti-inflammatory effects, including vasodilation and inhibition of platelet aggregation.[5]
CRTH2/DP2 Receptor: In contrast, the CRTH2/DP2 receptor is coupled to the Gi alpha subunit of the G protein.[4][6] Activation of CRTH2/DP2 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4][6] Furthermore, the βγ subunits of the Gi protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[4] These signaling events culminate in pro-inflammatory responses, such as the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[7][8]
Below are diagrams illustrating the distinct signaling pathways of the DP1 and CRTH2/DP2 receptors.
Functional Potency: A Comparative Overview
The functional consequences of DP1 and CRTH2/DP2 activation by PGD2 (derived from PGD2 methyl ester) are concentration-dependent. The effective concentration 50 (EC50) values for key functional readouts are presented below. It is important to note that direct EC50 values for PGD2 methyl ester are not widely available, and the data largely reflects the activity of PGD2.
| Assay | Receptor | Effect | PGD2 EC50 / IC50 | Reference Cell Type |
| cAMP Accumulation | DP1 | Increased cAMP levels | IC50: 5.2 - 7.2 µM (IDO inhibition) | Human Monocytes, THP-1 cells |
| cAMP Inhibition | CRTH2/DP2 | Decreased cAMP levels | EC50: 1.8 ± 0.4 nM | HEK-hCRTH2 cells |
| Calcium Mobilization | CRTH2/DP2 | Increased intracellular Ca²⁺ | EC50: 22.1 ± 4.4 nM | HEK-hCRTH2-Gα15 cells |
| Eosinophil Chemotaxis | CRTH2/DP2 | Cell migration | EC50: 10 nM | Human Eosinophils |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
cAMP Accumulation Assay (for DP1 activity)
This protocol is a general guideline for measuring agonist-induced cAMP accumulation in cells expressing the DP1 receptor.
Materials:
-
DP1-expressing cells (e.g., HEK293-DP1)
-
Cell culture medium
-
96-well microplate
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
PGD2 methyl ester
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed DP1-expressing cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Wash the cells with assay buffer and then pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for 10-30 minutes at 37°C to prevent cAMP degradation.
-
Agonist Stimulation: Add varying concentrations of PGD2 methyl ester to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and determine the EC50 value using a non-linear regression analysis.
Calcium Mobilization Assay (for CRTH2/DP2 activity)
This protocol outlines a common method for measuring agonist-induced intracellular calcium mobilization in cells expressing the CRTH2/DP2 receptor.
Materials:
-
CRTH2/DP2-expressing cells (e.g., HEK293-CRTH2)
-
Cell culture medium
-
96-well black-walled, clear-bottom microplate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (optional, to prevent dye leakage)
-
PGD2 methyl ester
-
Fluorescence plate reader with an injection module
Procedure:
-
Cell Seeding: Seed CRTH2/DP2-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) in the dark at 37°C for 30-60 minutes. Probenecid can be included to improve dye retention.
-
Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence using a plate reader.
-
Agonist Injection and Kinetic Reading: Use the plate reader's injection module to add varying concentrations of PGD2 methyl ester to the wells while simultaneously recording the fluorescence intensity over time (typically for 1-3 minutes).
-
Data Analysis: Calculate the change in fluorescence from baseline and plot it against the agonist concentration to determine the EC50 value.
Chemotaxis Assay (for CRTH2/DP2 activity)
This protocol describes a transwell migration assay to assess the chemotactic response of immune cells to PGD2 methyl ester.
Materials:
-
Immune cells expressing CRTH2/DP2 (e.g., purified human eosinophils)
-
Assay medium (e.g., RPMI with 0.1% BSA)
-
Transwell inserts (with appropriate pore size, e.g., 5 µm for eosinophils)
-
24-well plate
-
PGD2 methyl ester
-
Cell staining solution (e.g., Calcein AM) or lysis buffer and detection reagent
-
Microscope or plate reader
Procedure:
-
Assay Setup: Add assay medium containing varying concentrations of PGD2 methyl ester to the lower wells of a 24-well plate.
-
Cell Addition: Place the transwell inserts into the wells. Add a suspension of CRTH2/DP2-expressing cells to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (e.g., 1-3 hours).
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Quantify the cells that have migrated to the lower chamber. This can be done by:
-
Staining the migrated cells on the underside of the membrane and counting them under a microscope.
-
Lysing the cells in the lower chamber and quantifying a cellular component (e.g., ATP, lactate (B86563) dehydrogenase).
-
Pre-labeling the cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence of the migrated cells in the lower chamber.
-
-
-
Data Analysis: Plot the number of migrated cells against the chemoattractant concentration to determine the EC50 value.
Conclusion
PGD2 methyl ester, through its hydrolysis to PGD2, serves as a valuable tool to dissect the distinct and often opposing roles of the DP1 and CRTH2/DP2 receptors. While DP1 activation leads to an increase in cAMP and generally anti-inflammatory responses, CRTH2/DP2 activation results in decreased cAMP, increased intracellular calcium, and pro-inflammatory outcomes such as chemotaxis. The provided data and experimental protocols offer a foundation for researchers to further explore the intricate biology of these receptors and their implications in health and disease, ultimately aiding in the development of novel therapeutics targeting the PGD2 signaling axis.
References
- 1. scbt.com [scbt.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 is a novel repressor of IFNγ induced indoleamine-2,3-dioxygenase via the DP1 receptor and cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2-induced eosinophilic airway inflammation is mediated by CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of PGD2 Methyl Ester in Various Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) D2 (PGD2) methyl ester, a more lipid-soluble and cell-permeable prodrug of Prostaglandin D2 (PGD2), is a critical tool for studying the diverse roles of the PGD2 signaling pathway in cellular processes.[1] This guide provides a comparative analysis of the effects of PGD2 methyl ester across various cell lines, supported by experimental data and detailed protocols to aid in research and drug development.
Comparative Analysis of Cellular Effects
The biological activities of PGD2 and its analogs are multifaceted, ranging from inhibition of cell growth and induction of apoptosis to modulation of the cell cycle. These effects are highly cell-type dependent and are primarily mediated through two distinct G-protein-coupled receptors: the DP1 (DP) receptor, which stimulates cyclic AMP (cAMP) production, and the CRTH2 (DP2) receptor, which mobilizes intracellular calcium.[2][3]
Cytotoxicity
While specific IC50 values for PGD2 methyl ester across a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on PGD2 and its metabolites demonstrate significant cytotoxic effects. For instance, PGD2 has been shown to inhibit the growth of the colon cancer cell line HCC-Y1.[4] The cytotoxic effects of related prostaglandins (B1171923) and their derivatives have been quantified in various cancer cell lines, as shown in the table below, providing a reference for the potential potency of PGD2 methyl ester.
| Compound/Extract | Cell Line | IC50 (µM) | Reference |
| Xanthohumol | MCF-7 (Breast Cancer) | 8.07 ± 0.52 | [5] |
| Xanthohumol | LoVo (Colon Cancer) | Potent Activity | [5] |
| Aurone (Xanthohumol derivative) | MV-4-11 (Leukemia) | 7.45 ± 0.87 | [5] |
| Cisplatin | MV-4-11 (Leukemia) | Significantly more active than Xanthohumol and Aurone | [5] |
| Methyl Sartortuoate | LoVo (Colon Cancer) | Induces apoptosis at 50 µM | [6] |
| Methyl Sartortuoate | RKO (Colon Cancer) | Induces apoptosis at 50 µM | [6] |
| Artemisia absinthium leaf extract | A-549 (Lung Cancer) | ≥70% cytotoxicity | [7] |
| Artemisia absinthium leaf extract | K-562 (Leukemia) | ≥70% cytotoxicity | [7] |
| Artemisia absinthium seed extract | MCF-7 (Breast Cancer) | ≥70% cytotoxicity | [7] |
| Plantago major seed extract | A-549 (Lung Cancer) | 78% cytotoxicity | [7] |
Apoptosis Induction
PGD2 and its metabolites are known inducers of apoptosis in various cancer cell lines. This programmed cell death is often mediated through the activation of caspase-3. For example, janerin, a sesquiterpene lactone, was found to induce apoptosis in THP-1 human leukemic cells, with the percentage of early apoptotic cells increasing to 55.85 ± 0.3% at a concentration of 10 µM.[8] Similarly, the vitamin A analog 4-HPR has been shown to be a potent inducer of apoptosis in the NB-4 acute myeloid leukemia cell line.[9] While direct quantitative data for PGD2 methyl ester is limited, the known mechanisms of PGD2 suggest a similar pro-apoptotic role. In K562 leukemia cells, the combination of nitroglycerin and valproic acid has been shown to induce apoptosis by increasing the expression of Bax and caspase-3.[10]
| Cell Line | Treatment | Apoptosis Induction | Key Findings |
| THP-1 (Leukemia) | Janerin (10 µM) | 55.85 ± 0.3% early apoptotic cells | Upregulation of Bax, cleaved PARP-1, and cleaved caspase-3.[8] |
| NB-4 (Acute Myeloid Leukemia) | 4-HPR (5 µM) | 60.34% apoptotic cells | Potent inducer of in vitro apoptotic cell death.[9] |
| K562 (Leukemia) | Nitroglycerin + Valproic Acid | Increased Bax and caspase-3 expression | Synergistic effect on apoptosis induction.[10] |
| LoVo (Colon Cancer) | Methyl Sartortuoate (50 µM) | Increased percentage of apoptotic cells | Time-dependent increase in apoptosis.[6] |
| RKO (Colon Cancer) | Methyl Sartortuoate (50 µM) | Increased percentage of apoptotic cells | Time-dependent increase in apoptosis.[6] |
Cell Cycle Arrest
PGD2 and its analogs can modulate the cell cycle, often leading to arrest at the G1 or G2/M phase, thereby inhibiting cell proliferation. For instance, PGD2 has been reported to induce cell-cycle arrest in the colon cancer cell line HCC-Y1.[11] In LoVo colon cancer cells, treatment with methyl sartortuoate led to a significant increase in the G2/M phase population, from 11.29 ± 0.78% in the control group to 20.14 ± 1.8% at a concentration of 50 µM.[6] Similarly, the GCS inhibitor Genz-123346 caused an arrest in the G0/G1 phase in Lovo cells.[12]
| Cell Line | Treatment | Effect on Cell Cycle |
| LoVo (Colon Cancer) | Methyl Sartortuoate (50 µM) | G2/M phase arrest (20.14 ± 1.8%) |
| HCT116 (Colon Cancer) | α-Mangostin | G1 phase arrest |
| HT29 (Colon Cancer) | α-Mangostin | G2/M phase arrest |
| SW48 (Colon Cancer) | α-Mangostin | G2/M phase arrest |
| THP-1 (Leukemia) | Janerin (10 µM) | G2/M phase arrest (36.9 ± 0.14%) |
Signaling Pathways
The differential effects of PGD2 methyl ester are dictated by the expression and coupling of its primary receptors, DP1 and CRTH2, in different cell types.
DP1 Receptor Signaling
Activation of the DP1 receptor by PGD2 primarily couples to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase.[3] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response.[13][14]
CRTH2 (DP2) Receptor Signaling
In contrast to DP1, the CRTH2 receptor is coupled to the inhibitory G protein (Gi).[2] Activation of CRTH2 by PGD2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. More prominently, it activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration, which mediates various cellular responses, including chemotaxis of inflammatory cells.[2]
Experimental Protocols
To facilitate reproducible research, detailed protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Procedure:
-
Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of PGD2 methyl ester or vehicle control and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Workflow:
References
- 1. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methyl Sartortuoate Inhibits Colon Cancer Cell Growth by Inducing Apoptosis and G2/M-Phase Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Janerin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis Involving the MAPK Pathway in THP-1, Leukemic Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic induction of apoptosis in a cell model of human leukemia K562 by nitroglycerine and valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Prostaglandin D2-DP signaling promotes endothelial barrier function via the cAMP/PKA/Tiam1/Rac1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SMPDB [smpdb.ca]
Validating the Role of PGD2 Methyl Ester in Huntington's Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Prostaglandin (B15479496) D2 (PGD2) methyl ester and its potential role in Huntington's disease (HD) models. Given the nascent stage of direct research into PGD2 methyl ester for HD, this document synthesizes information on its underlying biological pathways and draws comparisons with alternative therapeutic compounds that have been investigated in relevant disease models.
Introduction to Huntington's Disease and the Rationale for Targeting the PGD2 Pathway
Huntington's disease is an inherited neurodegenerative disorder characterized by the progressive loss of neurons, particularly in the striatum and cortex, leading to motor, cognitive, and psychiatric decline. While the genetic cause—an expanded CAG repeat in the huntingtin gene—is known, the downstream pathological mechanisms are complex and include excitotoxicity, mitochondrial dysfunction, and robust neuroinflammation.
Recent evidence has pointed towards the prostaglandin signaling pathway as a potential modulator of HD pathology. Notably, the gene for lipocalin-type prostaglandin D synthase (L-PGDS), the enzyme responsible for producing PGD2 in the brain, has been found to be hypomethylated in the striatum and entorhinal cortex of individuals with HD, suggesting a possible dysregulation of the PGD2 pathway in the disease. PGD2 methyl ester, as a more lipid-soluble and cell-permeable prodrug of PGD2, offers a valuable tool to investigate the therapeutic potential of modulating this pathway in HD models.
PGD2 Methyl Ester: A Profile
PGD2 methyl ester is a synthetic analog of PGD2. Its increased lipophilicity allows for better penetration of the blood-brain barrier and cell membranes, making it a suitable compound for in vivo and in vitro studies. PGD2 exerts its effects through two G-protein coupled receptors, DP1 and DP2, which can have opposing downstream effects on cyclic AMP (cAMP) levels. Furthermore, PGD2 is non-enzymatically converted to 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2), a potent endogenous agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). The activation of PPARγ has been shown to be neuroprotective in various neurodegenerative models, including HD.
Comparative Analysis with Alternative Therapeutic Agents
The therapeutic landscape for HD research involves targeting various aspects of its pathophysiology. Below is a comparison of PGD2 methyl ester's potential mechanism with other compounds investigated in HD models.
| Compound/Class | Primary Target/Mechanism | Key Findings in HD Models | Relevance to PGD2 Methyl Ester |
| PGD2 Methyl Ester | DP1/DP2 receptor agonist; precursor to 15d-PGJ2 (PPARγ agonist) | Hypothesized: Anti-inflammatory effects, modulation of neuronal survival, and improvement of mitochondrial function. Direct experimental data in HD models is currently unavailable. | Offers a multi-target approach by potentially engaging both prostaglandin receptors and the PPARγ pathway. |
| PPARγ Agonists (e.g., Rosiglitazone, Pioglitazone) | Peroxisome proliferator-activated receptor-gamma (PPARγ) | Improved motor function, attenuated hyperglycemia, rescued Brain-Derived Neurotrophic Factor (BDNF) deficiency, and prevented mitochondrial dysfunction in mouse models of HD (N171-82Q and R6/2).[1][2][3] | The effects of PGD2 methyl ester may be mediated in part through its conversion to 15d-PGJ2, a natural PPARγ agonist. |
| NLRP3 Inflammasome Inhibitors (e.g., MCC950) | NLRP3 inflammasome | Reduced production of IL-1β and IL-18, improved motor function, and enhanced neuronal survival in R6/2 mice.[4] | PGD2 signaling can have both pro- and anti-inflammatory effects. Comparing its action to a specific anti-inflammatory pathway like NLRP3 inhibition would be insightful. |
| PGE2 Receptor Antagonists (e.g., SC-51089) | Prostaglandin E2 Receptor 1 (EP1) | Ameliorated motor coordination and balance, rescued long-term memory deficits, and reduced huntingtin nuclear inclusions in the striatum and hippocampus of R6/1 mice.[5] | Prostaglandin pathways can have opposing effects. While PGD2 is being investigated for potential benefits, antagonizing the related PGE2 pathway has also shown promise. |
| Immunomodulators (e.g., Laquinimod) | Downregulation of pro-inflammatory cytokines and neuroglial activation | Shown to be neuroprotective in other neuroinflammatory disease models, with proposed relevance to HD.[6] | Provides a broader anti-inflammatory comparison to the more targeted prostaglandin pathway modulation. |
Experimental Protocols
Validating the role of PGD2 methyl ester in HD requires robust experimental designs. Below are generalized protocols for in vivo and in vitro studies based on methodologies commonly used in HD research.
In Vivo Evaluation in an R6/2 Mouse Model
-
Animal Model: Transgenic R6/2 mice and wild-type littermates.
-
Compound Administration:
-
PGD2 methyl ester can be dissolved in a suitable vehicle (e.g., methyl acetate, then diluted in saline).
-
Administer daily via intraperitoneal (i.p.) injection or continuously via a subcutaneously implanted osmotic mini-pump for a predefined period (e.g., from 6 to 12 weeks of age).
-
-
Behavioral Analysis:
-
Motor Function: Assess motor coordination and balance using the rotarod test and balance beam test.[6]
-
Grip Strength: Measure forelimb and hindlimb grip strength to assess muscle function.
-
General Activity: Monitor locomotor activity in an open field test.
-
-
Post-mortem Analysis (at study endpoint):
-
Brain Tissue Collection: Perfuse mice and collect brain hemispheres. One hemisphere can be fixed for immunohistochemistry and the other dissected (striatum, cortex) and snap-frozen for biochemical analysis.
-
Immunohistochemistry: Stain brain sections for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal health (e.g., DARPP-32 for medium spiny neurons).
-
Western Blotting: Quantify levels of key proteins related to inflammation (e.g., COX-2, TNF-α), apoptosis (e.g., cleaved caspase-3), and PPARγ target genes in brain lysates.
-
In Vitro Evaluation in a Striatal Cell Line Model
-
Cell Model: Use a striatal cell line expressing mutant huntingtin (e.g., STHdhQ111/Q111) and a control line (STHdhQ7/Q7).
-
Treatment:
-
Treat cells with varying concentrations of PGD2 methyl ester.
-
Induce cellular stress using a neurotoxin relevant to HD pathology (e.g., 3-nitropropionic acid [3-NP] to induce mitochondrial stress).
-
-
Outcome Measures:
-
Cell Viability: Measure cell viability using an MTT or similar assay.
-
Apoptosis: Quantify apoptosis using a TUNEL assay or by measuring caspase-3/7 activity.
-
Mitochondrial Function: Assess mitochondrial membrane potential using a fluorescent probe like TMRM.
-
Gene Expression: Use RT-qPCR to measure the expression of PPARγ target genes and inflammatory cytokines.
-
Visualization of Pathways and Workflows
PGD2 Signaling Pathway in a Neuronal Context
References
- 1. Characterisation of progressive motor deficits in whisker movements in R6/2, Q175 and Hdh knock-in mouse models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. hdsa.org [hdsa.org]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Motor Assessment in Huntington's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PGD2 Methyl Ester in Human versus Mouse Models for Preclinical Research
For Immediate Release
[City, State] – [Date] – In a comprehensive review aimed at researchers, scientists, and drug development professionals, new guidance has been published today offering a detailed comparative study of Prostaglandin (B15479496) D2 (PGD2) methyl ester's activity in human and mouse models. This publication provides critical data and experimental protocols to inform the preclinical assessment of therapeutic candidates targeting the PGD2 pathway, a key player in inflammatory and allergic diseases.
PGD2 methyl ester, a more lipid-soluble and cell-permeable prodrug of the naturally occurring prostaglandin PGD2, is a valuable tool for studying the physiological and pathological roles of PGD2 signaling. It interacts with two primary G-protein coupled receptors: the DP1 (or PTGDR) receptor, which is typically linked to anti-inflammatory and vasodilatory responses, and the DP2 (or CRTH2) receptor, which is associated with pro-inflammatory effects, including the recruitment of eosinophils and Th2 lymphocytes. Understanding the comparative pharmacology of PGD2 methyl ester in human and mouse systems is paramount for the accurate translation of preclinical findings to clinical applications.
Receptor Binding Affinity: A Quantitative Comparison
A key differentiator between the human and mouse models lies in the binding affinity of PGD2 methyl ester to the DP1 and DP2 receptors. While it is established that PGD2 methyl ester exhibits a 5- to 10-fold lower affinity for these receptors compared to PGD2 itself, there are also notable species-specific differences.[1] The following table summarizes the inhibitor constant (Ki) values, providing a direct comparison of the compound's binding potency.
| Receptor Target | Human (Ki in nM) | Mouse (Ki in nM) |
| DP1 (PTGDR) | 270 | 175 |
| DP2 (CRTH2) | 460 | 160 |
| Data sourced from MedchemExpress.[2] |
These data indicate that PGD2 methyl ester has a higher affinity for both DP1 and DP2 receptors in the mouse model compared to the human counterparts. This is a critical consideration for dose-selection in preclinical mouse studies aiming to model human responses.
Signaling Pathways and Functional Outcomes
The downstream signaling pathways initiated by PGD2 methyl ester are conserved between humans and mice, though the magnitude of the response can differ.
-
DP1 Receptor Activation: Agonism of the DP1 receptor leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). This signaling cascade is typically associated with smooth muscle relaxation and inhibition of platelet aggregation.
-
DP2 (CRTH2) Receptor Activation: Activation of the DP2 receptor is coupled to a decrease in cAMP and an increase in intracellular calcium mobilization. This pathway is instrumental in mediating the chemotaxis of inflammatory cells, such as eosinophils and basophils.
The following diagrams, generated using the DOT language, illustrate these primary signaling cascades.
References
Safety Operating Guide
Proper Disposal of Prostaglandin D2 Methyl Ester: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information for the proper disposal of Prostaglandin (B15479496) D2 methyl ester, this document outlines a comprehensive operational plan to ensure the safety of laboratory personnel and compliance with regulatory standards. The following procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals.
Prostaglandin D2 methyl ester, often supplied in a methyl acetate (B1210297) solution, presents a dual hazard due to the flammability of the solvent and the potential reproductive toxicity of the prostaglandin itself. Therefore, strict adherence to proper disposal procedures is critical. Improper disposal can lead to safety hazards such as fires and toxic exposure, as well as environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides critical information regarding personal protective equipment (PPE), spill response, and specific handling instructions.
Personal Protective Equipment (PPE)
A summary of recommended PPE when handling this compound waste is provided in the table below.
| PPE Item | Specification | Rationale |
| Gloves | Chemically compatible (e.g., nitrile rubber) | To prevent skin contact with the potentially reproductively toxic compound and the solvent. |
| Eye Protection | ANSI certified (Z87) chemical splash goggles | To protect eyes from splashes of the chemical solution. |
| Lab Coat | Knee-length, flame-resistant | To protect skin and clothing from contamination and in case of a flash fire. |
| Respiratory Protection | Use in a certified chemical fume hood | To avoid inhalation of flammable and potentially toxic vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a designated and properly ventilated area, preferably within a chemical fume hood. Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[1][2][3][4]
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in ensuring safe disposal.[5]
-
Waste Stream: Designate a specific waste container for "Halogenated Organic Waste" if the solvent is halogenated, or "Non-halogenated Organic Waste" for solvents like methyl acetate.[2]
-
Incompatible Materials: Do not mix this compound waste with other incompatible waste streams such as acids, bases, or oxidizers to prevent dangerous chemical reactions.
-
Container Selection: Use a chemically compatible and leak-proof container, clearly labeled for the specific waste stream. The container should have a secure, tight-fitting lid.
Waste Container Labeling
Accurate and detailed labeling of waste containers is a regulatory requirement and essential for safe handling by waste management personnel.
-
Label Contents: The label must include the words "Hazardous Waste," the full chemical name (this compound in methyl acetate), the concentration, and the associated hazards (e.g., Flammable, Toxic).
Storage of Chemical Waste
Proper storage of the hazardous waste container while it is being filled is crucial to maintain a safe laboratory environment.
-
Location: Store the waste container in a designated and well-ventilated satellite accumulation area, away from sources of ignition such as heat, sparks, or open flames.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[1][6]
Arranging for Disposal
This compound waste must be disposed of through a licensed hazardous waste management company.
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in accumulation for the maximum allowable time according to institutional and local regulations, contact your institution's EHS department to arrange for a pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste management company.
Spill Response Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate the hazards.
-
Small Spills: For small spills within a chemical fume hood, use a spill kit containing a compatible absorbent material. The contaminated absorbent material must be collected and disposed of as hazardous waste.
-
Large Spills: In the case of a large spill, evacuate the area immediately and notify your institution's emergency response team and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. web.mit.edu [web.mit.edu]
- 4. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 5. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Prostaglandin D2 Methyl Ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like Prostaglandin (B15479496) D2 (PGD2) methyl ester. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, you can minimize risks and handle this compound with confidence.
Prostaglandin D2 methyl ester is a valuable tool in research, but it also presents several hazards. It is classified as a highly flammable liquid and vapor, can cause serious eye irritation, may cause drowsiness or dizziness, and is suspected of damaging fertility or the unborn child.[1][2] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling PGD2 methyl ester.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.[2][3][4] |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4] |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][2] |
| Respiratory Protection | Respirator | An N95 or higher respirator should be used, especially when handling the powder form or if there is a risk of aerosolization.[5] |
Operational Plan: A Step-by-Step Guide
Following a detailed operational plan minimizes the risk of exposure and ensures the integrity of your experiments.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before any procedure, thoroughly review the SDS for PGD2 methyl ester.[1][2]
-
Designated Work Area: All handling of PGD2 methyl ester should be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.[2]
-
Assemble Materials: Gather all necessary equipment and reagents, including the calculated amount of PGD2 methyl ester, solvents, and reaction vessels, within the fume hood.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above, ensuring a proper fit.
Handling Procedure
-
Inert Atmosphere: If the compound is sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).
-
Weighing: If working with a solid form, weigh the required amount carefully on a tared weigh boat within the fume hood to avoid generating dust.
-
Dissolving: Add the solvent to the vessel containing the PGD2 methyl ester. Gently swirl to dissolve. Avoid vigorous shaking to prevent aerosol formation.
-
Transfer: Use a calibrated pipette or syringe for accurate and safe transfer of the solution.
-
Reaction Setup: Add the PGD2 methyl ester solution to the reaction mixture in a controlled manner.
-
Labeling: Clearly label all vessels containing PGD2 methyl ester with the compound name, concentration, date, and your initials.
Post-Handling and Cleanup
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with PGD2 methyl ester using an appropriate solvent (e.g., ethanol), followed by a thorough wash with soap and water.
-
Waste Segregation: Segregate all waste materials as outlined in the disposal plan below.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of PGD2 methyl ester and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unused PGD2 methyl ester should be disposed of as hazardous chemical waste in its original or a clearly labeled, sealed container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with PGD2 methyl ester should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing PGD2 methyl ester should be collected in a labeled, sealed, and chemically resistant waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: All disposable PPE used while handling PGD2 methyl ester should be considered hazardous waste and disposed of in a designated, sealed container.
Emergency Procedures: Immediate Actions for Exposure
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and emergency first aid measures.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Caption: A diagram outlining the immediate first aid response to different types of exposure.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 4. Laboratory Emergency Guidance | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 5. Emergency Protocol for Labs, Workshops and Associated Stores [warwick.ac.uk]
- 6. safetyware.com [safetyware.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
